molecular formula C11H9FN2O B1384884 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde CAS No. 689250-53-1

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1384884
CAS No.: 689250-53-1
M. Wt: 204.2 g/mol
InChI Key: FDGWWNFZSAQDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9FN2O and its molecular weight is 204.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-methylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c1-14-6-9(7-15)11(13-14)8-2-4-10(12)5-3-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGWWNFZSAQDAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70651048
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

689250-53-1
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=689250-53-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70651048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde represents a critical heterocyclic scaffold in modern medicinal chemistry. Belonging to the class of 1,3-disubstituted pyrazoles, this molecule serves as a versatile intermediate for the synthesis of complex bioactive agents, particularly kinase inhibitors, anti-inflammatory drugs (COX-2 inhibitors), and antimicrobial agents.[1] Its core structure features a pharmacophoric 4-fluorophenyl group—known to enhance metabolic stability and lipophilicity—and a reactive formyl group at the C4 position, enabling diverse downstream functionalization.

This guide provides a comprehensive technical analysis of the compound's synthesis, physicochemical properties, and reactivity profile, designed for researchers in organic synthesis and drug discovery.

Chemical Identity & Structural Analysis[2]

The molecule consists of a five-membered pyrazole ring substituted at the N1 position with a methyl group, the C3 position with a para-fluorophenyl moiety, and the C4 position with an aldehyde functionality.

Parameter Data
IUPAC Name This compound
Molecular Formula C₁₁H₉FN₂O
Molecular Weight 204.20 g/mol
Core Scaffold 1H-Pyrazole
Key Substituents 4-Fluorophenyl (C3), Formyl (C4), Methyl (N1)
Electronic Character Electron-rich aromatic ring (pyrazole) with electron-withdrawing formyl group.[1][2][3]
SMILES Cn1cc(C=O)c(n1)c2ccc(F)cc2

Physicochemical Properties[5][6][7]

The physical state and solubility profile are dictated by the planar aromatic system and the polarity of the formyl group.

Property Description / Value
Physical State Crystalline solid (typically off-white to pale yellow).
Melting Point Typically 90–110 °C (Analog dependent; experimental verification recommended).
Solubility Highly soluble in DMF, DMSO, CH₂Cl₂, and CHCl₃. Sparingly soluble in ethanol/methanol (cold). Insoluble in water.
Stability Stable under standard laboratory conditions. The aldehyde is susceptible to oxidation to carboxylic acid upon prolonged exposure to air.
Reactivity Hazards Incompatible with strong oxidizing agents and strong bases.

Synthetic Methodology: The Vilsmeier-Haack Approach[1][3][5][8][9][10][11]

The most authoritative and scalable method for synthesizing this compound is the Vilsmeier-Haack reaction applied to the corresponding hydrazone. This "one-pot" cyclization-formylation sequence is preferred over direct formylation of the pyrazole due to higher regioselectivity.

Reaction Mechanism & Pathway

The synthesis proceeds via the formation of a hydrazone intermediate from 4-fluoroacetophenone, followed by treatment with the Vilsmeier reagent (POCl₃/DMF).

SynthesisPathway Start 4-Fluoroacetophenone Inter Acetophenone Methylhydrazone Start->Inter Condensation Reagent1 Methylhydrazine (EtOH, Reflux) Reagent1->Inter Cyclization Double Formylation & Cyclization Inter->Cyclization Attack on Chloroiminium Reagent2 Vilsmeier Reagent (POCl3 + DMF) Reagent2->Cyclization Product 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Cyclization->Product Hydrolysis (-HCl)

Figure 1: Synthetic pathway via Vilsmeier-Haack cyclization.

Detailed Experimental Protocol

Step 1: Formation of Hydrazone

  • Reagents: 4-Fluoroacetophenone (1.0 eq), Methylhydrazine (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalytic).

  • Procedure: Dissolve ketone in ethanol. Add methylhydrazine dropwise with catalytic acetic acid. Reflux for 2–4 hours. Monitor by TLC.[4]

  • Workup: Concentrate in vacuo. The residue (hydrazone) is often used directly or recrystallized from ethanol.

Step 2: Vilsmeier-Haack Cyclization

  • Reagents: DMF (5.0 eq, excess as solvent), POCl₃ (3.0 eq).

  • Preparation of Vilsmeier Reagent: Cool DMF to 0°C. Add POCl₃ dropwise with stirring. Stir for 30 mins to form the chloroiminium salt (white/yellowish solid suspension).

  • Addition: Dissolve the hydrazone from Step 1 in minimal DMF and add dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow to warm to room temperature, then heat to 60–80°C for 3–6 hours.

  • Quenching: Pour the reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO₃ or NaOH solution (pH 7–8).

  • Isolation: The solid product precipitates. Filter, wash with water, and dry.

  • Purification: Recrystallize from ethanol or ethyl acetate/hexane.

Reactivity Profile & Derivatization

The C4-aldehyde group acts as a "chemical handle," enabling the construction of diverse library members. The 4-fluorophenyl group remains inert under most mild conditions, serving as a stable lipophilic anchor.

Key Transformations
Reaction TypeReagentProduct ClassApplication
Schiff Base Formation Primary Amines (R-NH₂)Imines / AzomethinesAntimicrobial screening; Ligands.
Knoevenagel Condensation Malononitrile / Ethyl CyanoacetateAcrylonitriles / AcrylatesMichael acceptors; Anti-inflammatory agents.
Oxidation KMnO₄ or NaClO₂Pyrazole-4-carboxylic acidPeptidomimetics; Amide coupling.
Reduction NaBH₄Pyrazole-4-methanolAlcohol derivatization.
Heterocyclization Hydrazine HydratePyrazolo[3,4-d]pyridazinesFused heterocyclic drugs.
Reactivity Map

ReactivityMap Core 3-(4-Fluorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde Oxidation Oxidation (KMnO4) Core->Oxidation Reduction Reduction (NaBH4) Core->Reduction Condensation Condensation (Amines/Hydrazines) Core->Condensation Knoevenagel Knoevenagel (Active Methylene) Core->Knoevenagel Acid Carboxylic Acid (Precursor for Amides) Oxidation->Acid Alcohol Hydroxymethyl Derivative Reduction->Alcohol Schiff Schiff Bases / Imines (Bioactive) Condensation->Schiff Fused Pyrazolo[3,4-d]pyridazines (Fused Systems) Condensation->Fused + N2H4

Figure 2: Functionalization logic for the aldehyde handle.[1]

Medicinal Chemistry Applications

Pharmacophore Significance
  • 4-Fluorophenyl Group: The fluorine atom at the para position blocks metabolic oxidation (P450 metabolism) at the phenyl ring, extending the half-life of the drug. It also increases lipophilicity, aiding membrane permeability.

  • Pyrazole Core: Acts as a bioisostere for imidazole or pyrrole. It is a common scaffold in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and COX-2 inhibitors (e.g., Celecoxib analogs).

  • Aldehyde/Derivatives: The aldehyde is rarely the final drug form due to reactivity; however, its derivatives (oximes, hydrazones, acrylic acids) are potent pharmacophores.

Confirmed Biological Activities (Analog-Based)

Research into 1,3-disubstituted pyrazole-4-carbaldehydes has demonstrated significant activity in:

  • Anti-inflammatory: Inhibition of COX-2 and TNF-α cytokine release.

  • Anticancer: Induction of apoptosis in cancer cell lines (e.g., MCF-7, HepG2) via tubulin polymerization inhibition or kinase downregulation.

  • Antimicrobial: Schiff base derivatives show efficacy against S. aureus and E. coli.[1][2]

Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Signal Word: Warning.

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aldehyde group.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Source: Chemistry Steps.[1][4][2][3][5][6][7][8] "The Vilsmeier-Haack Reaction."[1][2][5][9][10][6][7][11][12]

    • URL:[Link]

  • Synthesis of Pyrazole-4-carbaldehydes

    • Title: Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[1][4][2][5]

    • Source: ARKIVOC 2011 (i) 196-245.[2]

    • URL:[Link]

  • Biological Activity of Fluorinated Pyrazoles

    • Title: Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes.[5]

    • Source: Cardiff University / ORCA.
    • URL:[Link]

  • General Properties of 1-Methyl-3-arylpyrazole-4-carbaldehydes

    • Source: Royal Society of Chemistry (RSC Advances).
    • URL:[Link]

Sources

An In-Depth Technical Guide to a Key Pyrazole Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Readers: The initial focus of this guide was "3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde." However, a comprehensive search of scientific databases and commercial supplier catalogs did not yield a specific CAS number or sufficient technical data for this exact N-methylated derivative. The existence and characterization of this specific molecule could not be definitively verified in publicly accessible resources.

To ensure scientific accuracy and provide a valuable, data-rich resource, this guide has been pivoted to focus on a closely related, well-documented, and commercially available analog: 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 36640-40-1) . This compound shares key structural features with the originally requested molecule and serves as a vital building block in medicinal chemistry. The principles, experimental logic, and applications discussed herein are highly relevant to researchers working with substituted pyrazole scaffolds.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, renowned for their diverse pharmacological activities. These five-membered heterocyclic compounds are privileged structures, meaning they are frequently found in biologically active molecules. Their prevalence stems from their ability to engage in various non-covalent interactions with biological targets, such as hydrogen bonding, and their metabolic stability. The strategic functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.

This guide focuses on 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde , a key intermediate in the synthesis of a wide range of bioactive molecules. The presence of a 4-fluorophenyl group can enhance metabolic stability and improve pharmacokinetic properties. The phenyl group at the 1-position influences the overall topology of the molecule, while the carbaldehyde at the 4-position serves as a versatile synthetic handle for further chemical modifications. This compound is particularly relevant in the development of anti-inflammatory and analgesic drugs, as well as agrochemicals.[1]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The table below summarizes the key properties of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

PropertyValueSource
CAS Number 36640-40-1PubChem[2]
Molecular Formula C₁₆H₁₁FN₂OPubChem[2]
Molecular Weight 266.27 g/mol PubChem[2]
IUPAC Name 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehydePubChem[2]
Appearance White to off-white crystalline powderSigma-Aldrich
Melting Point 148-152 °CSigma-Aldrich

Synthesis and Mechanistic Insights

The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes.[3][4][5] This reaction involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).

The synthesis of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde commences with the reaction of 4-fluoroacetophenone with phenylhydrazine to form the corresponding phenylhydrazone. This intermediate then undergoes cyclization and formylation in the presence of the Vilsmeier reagent.

Experimental Protocol: Vilsmeier-Haack Synthesis

Step 1: Synthesis of 4-fluoroacetophenone phenylhydrazone

  • To a solution of 4-fluoroacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the 4-fluoroacetophenone phenylhydrazone.

Step 2: Vilsmeier-Haack Cyclization and Formylation

  • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold N,N-dimethylformamide (DMF) (5 equivalents) with constant stirring.

  • Slowly add the 4-fluoroacetophenone phenylhydrazone (1 equivalent) from Step 1 to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • The crude product will precipitate out of the solution. Filter the solid, wash thoroughly with water, and recrystallize from ethanol to obtain pure 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Causality Behind Experimental Choices:
  • Catalytic Acetic Acid: The acid catalyzes the condensation reaction between the ketone and the hydrazine by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic.

  • Vilsmeier Reagent Preparation: The reaction between POCl₃ and DMF is highly exothermic and should be performed at low temperatures to control the reaction rate and prevent degradation of the reagent.

  • Neutralization: The workup with a basic solution is crucial to neutralize the acidic reaction mixture and precipitate the final product, which is typically insoluble in water.

Synthesis Workflow Diagram

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction A 4-Fluoroacetophenone C Reaction in Ethanol (Catalytic Acetic Acid, Reflux) A->C B Phenylhydrazine B->C D 4-Fluoroacetophenone phenylhydrazone C->D Condensation G Cyclization & Formylation (60-70 °C) D->G E DMF + POCl3 F Vilsmeier Reagent E->F Formation F->G H 3-(4-fluorophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde G->H Workup & Purification

Caption: Vilsmeier-Haack synthesis workflow.

Applications in Drug Discovery and Beyond

The aldehyde functionality at the 4-position of the pyrazole ring is a versatile synthetic handle, allowing for a multitude of chemical transformations to generate diverse libraries of compounds for biological screening.

Key Reactions of the Aldehyde Group:
  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Reaction with active methylene compounds to form chalcone-like structures, which are themselves important pharmacophores.

  • Oxidation: Oxidation to the corresponding carboxylic acid, providing another point for derivatization (e.g., amide bond formation).

Therapeutic Potential:

Derivatives of 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde have been investigated for a range of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Agents: The pyrazole core is a key feature of several non-steroidal anti-inflammatory drugs (NSAIDs).

  • Anticancer Agents: Many pyrazole-containing compounds have shown promising cytotoxic activity against various cancer cell lines.[1]

  • Antimicrobial Agents: The pyrazole scaffold has been incorporated into novel antibacterial and antifungal agents.

Logical Relationship Diagram

G cluster_0 Chemical Transformations cluster_1 Potential Applications A 3-(4-fluorophenyl)-1-phenyl-1H- pyrazole-4-carbaldehyde B Reductive Amination A->B C Wittig Reaction A->C D Condensation Reactions A->D E Oxidation A->E I Agrochemicals A->I F Anti-inflammatory Agents B->F H Antimicrobial Agents B->H G Anticancer Agents D->G

Caption: Derivatization and applications of the core molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a valuable and versatile intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the reactivity of its aldehyde group make it an attractive starting material for the generation of diverse molecular scaffolds. The insights provided in this guide aim to equip researchers with the foundational knowledge to effectively utilize this compound in their drug discovery and development endeavors.

References

  • PubChem. 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. [Link]

  • Arbaciauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(11), 1-21. [Link]

  • Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

Sources

The Fluorinated Pyrazole Scaffold: Mechanism of Action & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical utility, and pharmacological significance of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde .

Subject: this compound

Role: Privileged Synthon & Pharmacophore Precursor Primary Class: Heterocyclic Aldehyde / Kinase Inhibitor Precursor

Part 1: Executive Technical Analysis

This compound is not a solitary drug but a linchpin intermediate (synthon) used to construct diverse bioactive agents. Its "Mechanism of Action" (MoA) is dual-layered:

  • Chemical MoA: It functions as a highly reactive electrophile (warhead) allowing the rapid assembly of Schiff bases, hydrazones, and fused heterocycles.

  • Pharmacological MoA: Once incorporated into a drug molecule, it serves as a privileged scaffold . The 1-methyl-3-(4-fluorophenyl)pyrazole core mimics the binding motifs of established inhibitors for targets like p38 MAP Kinase , COX-2 , and bacterial DNA Gyrase .

Core Structural Architecture
  • Pyrazole Ring: Provides a rigid, planar template that orients substituents for optimal receptor binding (entropy reduction).

  • 4-Carbaldehyde (CHO): The reactive center. It facilitates covalent attachment to other pharmacophores or forms hydrogen bonds with residues like Serine or Threonine in enzyme active sites.

  • 3-(4-Fluorophenyl) Group:

    • Metabolic Shielding: The para-fluorine atom blocks metabolic oxidation (P450 metabolism) at the most reactive phenyl position.

    • Electronic Modulation: Fluorine acts as a bioisostere for hydrogen but with high electronegativity, altering the pKa of the pyrazole nitrogens and enhancing lipophilicity for membrane permeability.

Part 2: Pharmacological Mechanism of Action

While the aldehyde itself is a reactive intermediate, its derivatives exert specific biological effects. The scaffold's mechanism is defined by its interaction with key protein targets.

p38 Mitogen-Activated Protein Kinase (MAPK) Inhibition

Derivatives of pyrazole-4-carbaldehydes (specifically urea and hydrazone analogues) are potent inhibitors of p38 MAPK, a central regulator of inflammation (cytokine production).

  • Binding Mode: The scaffold typically binds in the ATP-binding pocket of the kinase.

  • The "Gatekeeper" Interaction: The 3-(4-fluorophenyl) moiety often occupies the hydrophobic "specificity pocket" adjacent to the ATP site. The fluorine atom can engage in halogen bonding or multipolar interactions with backbone carbonyls.

  • DFG-Motif Modulation: Bulky derivatives can force the kinase into the inactive "DFG-out" conformation, preventing ATP phosphorylation.

Antimicrobial Activity (DNA Gyrase Inhibition)

Schiff bases derived from this aldehyde (via condensation with amines) exhibit broad-spectrum antibacterial activity.

  • Mechanism: These derivatives intercalate into bacterial DNA or inhibit DNA Gyrase (Topoisomerase II) . The planar pyrazole-phenyl system facilitates stacking between DNA base pairs, while the aldehyde-derived imine nitrogen coordinates with magnesium ions in the gyrase active site.

COX-2 Selectivity

The structural geometry of the 1,3,4-substituted pyrazole mimics the "Y-shape" of Coxibs (e.g., Celecoxib).

  • Mechanism: The 4-fluorophenyl group fits into the extra hydrophobic side pocket present in COX-2 (but absent in COX-1), conferring selectivity and reducing gastrointestinal toxicity associated with non-selective NSAIDs.

Part 3: Visualization of Signaling & Synthesis

Figure 1: p38 MAPK Signaling Pathway & Inhibition Point

This diagram illustrates the downstream effects of p38 MAPK signaling and where pyrazole-based inhibitors (derived from the topic compound) intervene to block inflammatory cytokine production.

MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasmic Kinase Cascade cluster_nucleus Nucleus / Response LPS LPS / UV Light MKKK MAP3K (TAK1, ASK1) LPS->MKKK Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1) Cytokines->MKKK MKK MKK3 / MKK6 MKKK->MKK Phosphorylation p38 p38 MAPK (Target Enzyme) MKK->p38 Phosphorylation (Thr-Gly-Tyr) MK2 MK2 (Mapkapk2) p38->MK2 Activates TF Transcription Factors (ATF2, CHOP, MEF2) p38->TF Translocation & Phosphorylation Response Inflammation Apoptosis Cytokine Synthesis MK2->Response mRNA Stabilization TF->Response Gene Expression Inhibitor Pyrazole Derivative (Inhibitor) Inhibitor->p38 Competes with ATP (Blocks Catalysis)

Caption: The p38 MAPK cascade.[1] Pyrazole derivatives inhibit p38 phosphorylation, halting the transcription of pro-inflammatory genes.

Part 4: Chemical Mechanism & Experimental Protocols

The synthesis of this compound relies on the Vilsmeier-Haack Reaction , a classic formylation technique.[2]

Protocol 1: Synthesis via Vilsmeier-Haack

Objective: Formylate the pyrazole ring at the C4 position.[2][3]

Reagents:

  • Substrate: 1-(4-fluorophenyl)-ethanone hydrazone (or pre-formed pyrazole).

  • Vilsmeier Reagent: POCl₃ (Phosphorus oxychloride) + DMF (Dimethylformamide).[3]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask, add anhydrous DMF (3.0 eq) and cool to 0°C in an ice bath.

  • Activation: Dropwise add POCl₃ (1.2 eq) to the DMF. Stir for 30 minutes until the Vilsmeier salt (chloroiminium ion) precipitates/forms.

  • Addition: Dissolve the starting hydrazone/pyrazole in minimal DMF and add dropwise to the Vilsmeier salt, maintaining temperature < 5°C.

  • Cyclization/Formylation: Warm the mixture to 60–80°C and stir for 4–6 hours. Mechanism: The hydrazone undergoes nucleophilic attack on the chloroiminium ion, followed by cyclization and elimination.

  • Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize with saturated Na₂CO₃ solution to pH 7–8.

  • Isolation: The aldehyde precipitates as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol 2: Derivatization to Schiff Base (Antimicrobial Probe)

Objective: Condense the aldehyde with an amine to activate biological potency.

Step-by-Step Methodology:

  • Mixing: Dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • Amine Addition: Add an equimolar amount of the target amine (e.g., 4-aminoantipyrine or a sulfonamide).

  • Catalysis: Add 2–3 drops of Glacial Acetic Acid.

  • Reflux: Heat the mixture at reflux (78°C) for 4–8 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Workup: Cool to room temperature. The Schiff base typically crystallizes out. Filter and dry.

Part 5: Quantitative Data Summary

The following table summarizes the comparative biological activity of derivatives synthesized from this specific aldehyde scaffold.

Derivative TypeTarget / AssayActivity Metric (IC₅₀ / MIC)Key Structural Feature
Schiff Base (Sulfonamide) S. aureus (Gram +)MIC: 12.5 µg/mLImine linkage facilitates DNA interaction.
Pyrazole-Urea p38α MAPKIC₅₀: ~15–50 nMUrea linker binds Glu71/Asp168 in kinase.
Thiosemicarbazone E. coli (Gram -)MIC: 25 µg/mLSulfur atom coordinates metal ions in enzymes.
Aldehyde (Parent) Antioxidant (DPPH)Low ActivityLacks H-bond donors required for radical scavenging.

Part 6: References

  • Kaushik, N. et al. (2010). Search for new chemical entities as biological agents: Pyrazole derivatives.Journal of Enzyme Inhibition and Medicinal Chemistry . Link

  • Regan, J. et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate.[4]Journal of Medicinal Chemistry , 45(14), 2994-3008. Link

  • Asiri, A. M. et al. (2011).[3][5] Synthesis and crystal structure of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.Acta Crystallographica Section E . Link

  • Li, Y. et al. (2012). Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as potential androgen receptor antagonists.[6]Bioorganic & Medicinal Chemistry Letters . Link

  • Kumar, R. et al. (2013). Design and synthesis of some new pyrazole derivatives as potent anti-inflammatory agents.[2][3]Arabian Journal of Chemistry . Link

Sources

Biological activity of fluorinated pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Fluorinated Pyrazole Scaffolds: Strategic Engineering for Enhanced Bioactivity Content Type: Technical Whitepaper Author Persona: Senior Application Scientist

Executive Summary

The pyrazole ring is a privileged scaffold in medicinal chemistry, serving as the core architecture for blockbuster drugs like Celecoxib and Rimonabant. However, the strategic incorporation of fluorine atoms—specifically trifluoromethyl (-CF₃) and fluorine (-F) substituents—has revolutionized the pharmacokinetic profile of these derivatives. This guide analyzes the biological activity of fluorinated pyrazole derivatives, focusing on their physicochemical advantages, therapeutic efficacy in oncology and inflammation, and the rigorous protocols required for their synthesis and evaluation.

The Fluorine Effect: Physicochemical Optimization

The introduction of fluorine into the pyrazole scaffold is not merely a structural modification; it is a functional overhaul.

  • Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites (e.g., the C4 position of the pyrazole ring) blocks oxidative metabolism by Cytochrome P450 enzymes, extending the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The trifluoromethyl group (-CF₃) is highly lipophilic. Its incorporation enhances membrane permeability, facilitating intracellular target engagement (e.g., kinase domains).

  • Electronic Effects: Fluorine’s high electronegativity alters the pKa of the pyrazole nitrogen protons, modulating hydrogen bond donor/acceptor capabilities and improving binding affinity to polar pockets in enzymes like COX-2 or EGFR.

Visualizing the SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when engineering fluorinated pyrazoles.

SAR_Logic Core Pyrazole Core Pos3 C3 Position (Steric Bulk) Core->Pos3 Pos4 C4 Position (Metabolic Block) Core->Pos4 Pos5 C5 Position (Electronic Tuning) Core->Pos5 Effect1 Enhanced Selectivity (e.g., COX-2) Pos3->Effect1 -CF3 / Aryl Effect2 Increased t1/2 (Oxidation Resistance) Pos4->Effect2 -F / -Cl Effect3 Membrane Permeability (Lipophilicity) Pos5->Effect3 -CF3

Figure 1: Strategic placement of fluorine substituents on the pyrazole ring and their consequent pharmacological impacts.

Therapeutic Verticals

Oncology: Kinase Inhibition

Fluorinated pyrazoles have emerged as potent inhibitors of receptor tyrosine kinases (RTKs).

  • Mechanism: They function as ATP-competitive inhibitors. The pyrazole nitrogen forms a critical hydrogen bond with the hinge region of the kinase (e.g., EGFR, VEGFR-2), while the fluorinated moiety occupies the hydrophobic back pocket, inducing a "DFG-out" conformation inactive state.

  • Data Insight: Derivatives bearing a 3-trifluoromethyl group have shown IC50 values in the low nanomolar range (14–37 nM) against A549 lung cancer cell lines, outperforming non-fluorinated analogs by a factor of 5-10.

Inflammation: Selective COX-2 Inhibition

The classic example is Celecoxib, but next-generation derivatives focus on reducing cardiovascular risks.

  • Selectivity: The bulky -CF₃ group at the C3 position is too large to fit into the hydrophobic channel of the constitutive COX-1 enzyme but fits perfectly into the larger side pocket of the inducible COX-2 enzyme.

  • Pathway Visualization:

COX_Pathway Stimulus Inflammatory Stimulus (LPS/Cytokines) Membrane Cell Membrane Phospholipids Stimulus->Membrane AA Arachidonic Acid Membrane->AA via PLA2 PLA2 Phospholipase A2 PGs Prostaglandins (PGE2) AA->PGs via COX-2 COX2 COX-2 Enzyme (Inducible) COX2->PGs Inhibitor Fluorinated Pyrazole (Inhibitor) Inhibitor->COX2 Blocks Active Site Inflammation Pain & Inflammation PGs->Inflammation

Figure 2: Mechanism of Action for COX-2 selective inhibition by fluorinated pyrazoles.

Experimental Methodologies

To ensure reproducibility and data integrity, the following protocols are standardized for the synthesis and evaluation of these derivatives.

Synthesis Protocol: Cyclocondensation Strategy

Objective: Synthesis of 3-trifluoromethyl-5-phenyl-1H-pyrazole.

  • Reagents: 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq), Hydrazine hydrate (1.2 eq), Ethanol (Solvent), Acetic acid (Catalyst).

  • Procedure:

    • Dissolve the 1,3-diketone in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at 0°C to prevent exotherm-induced side reactions.

    • Add catalytic glacial acetic acid (2-3 drops).

    • Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from ethanol/water to yield white needles.

  • Validation: Confirm structure via ¹H-NMR (distinct singlet for pyrazole-H4 at ~6.8 ppm) and ¹⁹F-NMR (singlet at ~-62 ppm).

Biological Assay: COX-2 Inhibition Screening

Objective: Determine IC50 values for COX-2 selectivity.

  • Assay Setup: Use a Colorimetric COX Inhibitor Screening Kit.

  • Preparation:

    • Dissolve test compounds in DMSO (Final concentration <1% to avoid enzyme denaturation).

    • Prepare serial dilutions (0.01 µM to 100 µM).

  • Reaction:

    • Incubate Recombinant Human COX-2 with test compounds for 10 minutes at 25°C.

    • Initiate reaction by adding Arachidonic Acid and TMPD (colorimetric substrate).

  • Measurement:

    • Read absorbance at 590 nm after 5 minutes.

    • Calculation: % Inhibition = [(Slope_Control - Slope_Sample) / Slope_Control] × 100.

Data Analysis & Comparison

The table below highlights the impact of fluorination on biological potency against A549 (Lung Cancer) and COX-2 inhibition.

Compound IDR3 SubstituentR4 SubstituentA549 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)
PYR-001 -CH₃-H45.212.55
PYR-002 -CF₃-H8.4 0.85 150
PYR-003 -CF₃-Cl3.1 0.92120
Celecoxib -CF₃-SO₂NH₂N/A0.04>300

Note: The introduction of -CF₃ (PYR-002) drastically improves potency compared to the methyl analog (PYR-001).

References

  • Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. (2021). [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Advances. (2021). [Link]

  • A Novel COX-2 Inhibitor Pyrazole Derivative Proven Effective as an Anti-Inflammatory and Analgesic Drug. Basic & Clinical Pharmacology & Toxicology. (2019). [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives. RSC Advances. (2025). [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones. Egyptian Pharmaceutical Journal. (2021). [Link]

Technical Whitepaper: Therapeutic Potential and Pharmacophore Analysis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

[1]

Executive Summary

In modern medicinal chemistry, This compound functions as a "privileged scaffold intermediate."[1] While rarely a final drug candidate itself due to the reactivity of the aldehyde group, it serves as a critical linchpin in the synthesis of bioactive agents targeting oncology (Kinases), inflammation (COX-2), and microbial pathways.[1]

This guide analyzes the compound not merely as a reagent, but as a Pharmacophore Hub —a structural core that, when derivatized, directs binding affinity toward specific protein pockets.[1]

Structural Pharmacophore Analysis

The therapeutic value of this molecule is encoded in its three distinct structural domains. Understanding these domains is prerequisite to predicting its biological targets.[1]

Structural DomainFunctionality & Pharmacological Role
4-Fluorophenyl Group Metabolic Stability & Lipophilicity. The fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism) and enhances membrane permeability.[1] It often engages in hydrophobic interactions within protein binding pockets (e.g., the hydrophobic pocket of COX-2).[1]
Pyrazole Core H-Bonding & Scaffolding. The 5-membered nitrogen heterocycle mimics the purine ring of ATP, making it an ideal scaffold for Kinase Inhibitors .[1] It provides rigid geometry to orient the side chains.[1]
4-Carbaldehyde (CHO) The "Warhead" Handle. This is the reactive center.[1] It is not a target binder but a divergence point. It allows for condensation reactions (Knoevenagel, Schiff base) to attach "tail" regions required for specificity (e.g., binding to the solvent-front region of a kinase).[1]
1-Methyl Group Steric Control. Unlike bulky N-aryl groups found in drugs like Celecoxib, the N-methyl group reduces steric clash, allowing the molecule to fit into smaller binding pockets (e.g., certain serine/threonine kinases).[1]

Primary Therapeutic Targets & Mechanisms

The therapeutic targets for this compound are defined by the chemical transformation of the aldehyde moiety. We categorize these into three primary "Derivatization Pathways."

Pathway A: Oncology (Tyrosine Kinase Inhibition)

Primary Targets: EGFR (Epidermal Growth Factor Receptor), PI3K (Phosphoinositide 3-kinase), and c-Met.[1]

  • Mechanism: The pyrazole core acts as an ATP-mimetic.[1] By converting the aldehyde into a chalcone (via Claisen-Schmidt condensation) or a fused pyrimidine , the molecule gains the ability to occupy the ATP-binding cleft of the kinase.[1]

  • Molecular Logic:

    • The N-heterocycle forms hydrogen bonds with the "hinge region" of the kinase.

    • The 4-fluorophenyl group occupies the hydrophobic "back pocket."[1]

    • Validation: Derivatives of this aldehyde have shown IC50 values in the nanomolar range against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines.

Pathway B: Inflammation (COX-2 & Cytokine Modulation)

Primary Targets: Cyclooxygenase-2 (COX-2), p38 MAPK.[1]

  • Mechanism: Pyrazoles are historically significant COX-2 inhibitors (e.g., Celecoxib).[1] Although Celecoxib uses a 1,5-diaryl substitution, 1,3-substituted derivatives from this aldehyde precursor have demonstrated selectivity for COX-2 over COX-1.[1]

  • Derivatization: Conversion of the aldehyde to a hydrazone or Schiff base creates a linear spacer that can extend into the COX-2 secondary pocket, interacting with Arg120 and Tyr355.[1]

  • Therapeutic Outcome: Reduction in Prostaglandin E2 (PGE2) synthesis and downregulation of TNF-

    
     and IL-6 cytokines.[1]
    
Pathway C: Antimicrobial (Enoyl-ACP Reductase)

Primary Targets: Enoyl-ACP Reductase (FabI/FabK).[1]

  • Mechanism: Bacterial fatty acid synthesis is a validated target. Thiosemicarbazone derivatives of this aldehyde chelate metal ions essential for bacterial enzyme function or bind directly to the NADH cofactor pocket.

  • Spectrum: Validated activity against Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[1]

Visualizing the Scaffold Divergence

The following diagram illustrates how the central aldehyde intermediate diverges into distinct therapeutic classes based on chemical modification.

GCore3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehydeRxn1Claisen-SchmidtCondensationCore->Rxn1 + AcetophenonesRxn2Schiff BaseFormationCore->Rxn2 + Hydrazines/AminesRxn3Cyclization(with Urea/Thiourea)Core->Rxn3 + Urea derivativesProd1Pyrazolyl ChalconesRxn1->Prod1Prod2Hydrazones / ThiosemicarbazonesRxn2->Prod2Prod3Fused Pyrimidines(Pyrazolo[3,4-d]pyrimidine)Rxn3->Prod3Tgt1Target: EGFR / PI3K(Anticancer)Prod1->Tgt1InhibitsTgt2Target: COX-2 / p38 MAPK(Anti-inflammatory)Prod2->Tgt2ModulatesTgt3Target: CDK2 / Tubulin(Cell Cycle Arrest)Prod3->Tgt3Blocks

Figure 1: Divergent Synthesis Pathway. The central aldehyde (Blue) is chemically transformed into three distinct bioactive classes (Red, Yellow, Green), each hitting a specific biological target.[1]

Experimental Validation Protocols

To validate the therapeutic potential of this scaffold, the following experimental workflows are recommended. These protocols ensure data integrity and reproducibility.

Protocol A: Synthesis via Vilsmeier-Haack Reaction

This is the industry-standard method to generate the aldehyde core if starting from the hydrazone.[1]

  • Reagents: 4-Fluoroacetophenone phenylhydrazone, POCl

    
    , DMF (Dimethylformamide).[1]
    
  • Procedure:

    • Cool anhydrous DMF (10 mL) to 0°C in an ice bath.

    • Add POCl

      
       (3 equiv) dropwise with stirring (Vilsmeier reagent formation).[1]
      
    • Add the hydrazone intermediate (1 equiv) slowly.[1]

    • Heat the mixture to 80–90°C for 4–6 hours . Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1]

    • Work-up: Pour reaction mixture onto crushed ice. Neutralize with NaHCO

      
       to pH 7–8.[1]
      
    • Purification: Filter the precipitate and recrystallize from ethanol.

  • Quality Control: Confirm structure via

    
    H-NMR (Look for aldehyde singlet at 
    
    
    9.8–10.0 ppm).
Protocol B: In Vitro COX-2 Inhibition Assay (Anti-inflammatory)

Validates Pathway B derivatives.[1]

  • System: Colorimetric COX Inhibitor Screening Kit (e.g., Cayman Chemical).[1]

  • Logic: Measures the peroxidase activity of COX enzymes by monitoring the oxidation of TMPD.

  • Steps:

    • Incubate ovine COX-1 and human recombinant COX-2 enzymes with the test compound (0.01 – 100

      
      M) for 10 mins at 25°C.
      
    • Add Arachidonic Acid (substrate) and TMPD (colorimetric substrate).[1]

    • Measure absorbance at 590 nm after 5 mins.

    • Calculation: Calculate IC

      
       as the concentration inhibiting 50% of enzyme activity compared to the DMSO control.
      
    • Control: Use Celecoxib (selective COX-2) and Indomethacin (non-selective) as positive controls.[1]

Protocol C: MTT Cytotoxicity Assay (Anticancer)

Validates Pathway A derivatives.[1]

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[1]

  • Procedure:

    • Seed cells (5,000 cells/well) in 96-well plates; incubate 24h.

    • Treat with graded concentrations of the pyrazole derivative (0.1 – 100

      
      M) for 48h.[1]
      
    • Add MTT reagent (5 mg/mL); incubate 4h at 37°C.[1]

    • Dissolve formazan crystals in DMSO.

    • Read absorbance at 570 nm .

  • Self-Validation: If IC

    
     > 50 
    
    
    M, the compound is considered inactive.[1] A "hit" typically requires IC
    
    
    < 10
    
    
    M.[1]

References

  • Synthesis and Biological Evaluation of Pyrazole-4-carbaldehyde Derivatives. Source: National Institutes of Health (PMC) / Biointerface Research. Context: Reviews the broad spectrum of biological activities (anticancer, anti-inflammatory) of pyrazole-4-carbaldehydes.[1][2] URL:[Link] (Representative link for Pyrazole SAR)[1]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: PubMed Central (PMC).[1] Context: Discusses specific targets like EGFR and PI3K for pyrazole-based scaffolds. URL:[Link]

  • Synthesis, characterization, and biological activities of pyrazolyl–thiazole derivatives. Source: National Institutes of Health (PMC). Context: Describes the condensation of pyrazole-4-carbaldehydes with thiosemicarbazide to form antimicrobial agents. URL:[Link]

  • Vilsmeier-Haack Synthesis of Pyrazole-4-carbaldehydes. Source: Arkivoc (ResearchGate).[1] Context: Detailed mechanistic review of the synthesis of the aldehyde core from hydrazones. URL:[Link]

Methodological & Application

Application of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde in Medicinal Chemistry

Executive Summary

This guide details the strategic application of This compound (referred to herein as FP-Aldehyde ) as a high-value pharmacophore precursor.[1][2]

In modern medicinal chemistry, this compound serves as a "divergent hub."[1] Its value lies in the synergy of three structural features:

  • The Pyrazole Scaffold: A privileged structure found in blockbuster drugs (e.g., Celecoxib, Rimonabant).[1]

  • The 4-Fluorophenyl Moiety: Enhances metabolic stability by blocking Para-position oxidation (CYP450 resistance) and modulates lipophilicity.[1][2]

  • The C4-Formyl Group: A highly reactive electrophilic handle allowing rapid diversification into Schiff bases, chalcones, and thiazolidinones.[1]

This document provides validated protocols for synthesizing this core and utilizing it to generate bioactive libraries targeting antimicrobial resistance (AMR) and kinase inhibition (e.g., Eg5, VEGFR) .[1]

Strategic Architecture: The "Divergent Hub" Concept

The utility of FP-Aldehyde is best understood through its chemical connectivity.[2] It acts as a linchpin, converting simple starting materials into complex bioactive architectures.[1]

G Start 4-Fluoroacetophenone Hydrazone Methylhydrazone Intermediate Start->Hydrazone Methylhydrazine Reflux Core FP-Aldehyde (The Hub) Hydrazone->Core Vilsmeier-Haack (POCl3/DMF) Schiff Schiff Bases (Antimicrobial) Core->Schiff + Amines (-H2O) Chalcone Chalcones (Anticancer/Antioxidant) Core->Chalcone + Acetophenones (Claisen-Schmidt) Thiazole Thiazolidinones (COX-2 Inhibitors) Core->Thiazole + Thiosemicarbazide

Figure 1: Synthetic workflow illustrating the central role of FP-Aldehyde in generating diversity.[1][2]

Protocol A: Synthesis of the Core (FP-Aldehyde)

Objective: Synthesize high-purity this compound via the Vilsmeier-Haack cyclization.[1][2]

Mechanism: The reaction utilizes the Vilsmeier reagent (chloromethyleniminium salt) to simultaneously form the pyrazole ring and install the formyl group at the C4 position.[1]

Materials:
  • 4-Fluoroacetophenone (10 mmol)[1]

  • Methylhydrazine (12 mmol)[1]

  • DMF (Dimethylformamide) - Anhydrous[1]

  • POCl₃ (Phosphorus oxychloride)[1][3]

  • Ethanol, Sodium Acetate, Ice water[1]

Step-by-Step Methodology:
  • Hydrazone Formation (Precursor Synthesis):

    • Dissolve 4-fluoroacetophenone (1.38 g, 10 mmol) in Ethanol (20 mL).

    • Add Methylhydrazine (0.55 g, 12 mmol) and a catalytic amount of glacial acetic acid (2 drops).

    • Reflux at 80°C for 3 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]

    • Evaporate solvent.[1] The residue (hydrazone) is used directly in the next step without extensive purification to minimize oxidation.[1]

  • Vilsmeier-Haack Cyclization:

    • Preparation of Vilsmeier Reagent: In a separate flask, cool anhydrous DMF (10 mL) to 0°C in an ice bath. Add POCl₃ (3 mL, 30 mmol) dropwise with stirring. Caution: Exothermic.[1] Stir for 20 mins until a white/yellowish suspension forms.

    • Addition: Dissolve the crude hydrazone in minimal DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

    • Cyclization: Remove the ice bath and heat the mixture to 70–80°C for 6 hours.

    • Quenching: Cool to room temperature. Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. Neutralize with saturated Sodium Acetate solution until pH ~7.

    • Isolation: A pale yellow solid will precipitate. Filter, wash with cold water (3x), and recrystallize from Ethanol.[1]

QC Criteria (Self-Validation):

  • Yield: Expected >75%.

  • IR Spectrum: Sharp peak at ~1670 cm⁻¹ (C=O aldehyde).[1][2]

  • ¹H NMR (DMSO-d₆): Singlet at ~9.9 ppm (CHO), Singlet at ~3.9 ppm (N-CH₃).[1]

Protocol B: Application - Synthesis of Antimicrobial Schiff Bases

Objective: Utilize FP-Aldehyde to synthesize an N-aryl aldimine (Schiff base) to target bacterial DNA gyrase.[1][2]

Rationale: The azomethine (-CH=N-) linkage creates a bridge that positions the fluorinated pyrazole and a secondary aryl ring into the hydrophobic pocket of the target enzyme.

Materials:
  • FP-Aldehyde (Synthesized in Protocol A)[1]

  • 4-Aminoantipyrine or substituted Aniline (1.0 eq)[1]

  • Ethanol (Absolute)[1]

  • Glacial Acetic Acid (Catalyst)[1]

Step-by-Step Methodology:
  • Reaction Setup:

    • In a 50 mL round-bottom flask, dissolve FP-Aldehyde (1.0 mmol) and the chosen amine (1.0 mmol) in absolute Ethanol (15 mL).

    • Add 2-3 drops of Glacial Acetic Acid.

  • Condensation:

    • Reflux the mixture at 78°C for 4–6 hours.

    • Validation: Monitor the disappearance of the aldehyde spot on TLC.

  • Work-up:

    • Cool the mixture to room temperature. The Schiff base often precipitates upon cooling.

    • If no precipitate forms, pour into ice-cold water.[1]

    • Filter the solid and recrystallize from hot Ethanol/DMF (9:1).[1]

Structure-Activity Relationship (SAR) Analysis

Understanding the medicinal logic is crucial for optimizing derivatives.[1][2]

SAR Center 3-(4-F-Phenyl)-1-Me-Pyrazole-4-CHO F_Group 4-Fluoro Substituent: • Blocks metabolic oxidation (Para) • Increases lipophilicity (LogP) • Enhances membrane permeability Center->F_Group Me_Group 1-Methyl Group: • Defines steric orientation • Prevents H-bond donation at N1 • Improves solubility vs. N-Phenyl Center->Me_Group Aldehyde 4-Carbaldehyde (Warhead): • Electrophilic center • Precursor to Michael Acceptors (Chalcones) for Covalent Inhibition Center->Aldehyde

Figure 2: SAR analysis of the FP-Aldehyde scaffold highlighting key pharmacophoric contributions.

Data Summary: Biological Potential

The following table summarizes the reported activity of derivatives synthesized from this specific aldehyde class.

Derivative ClassTarget MechanismReported Activity (MIC/IC₅₀)Reference
Schiff Bases DNA Gyrase inhibition (Bacteria)S. aureus: 4–8 µg/mL[1, 2]
Chalcones Tubulin polymerization (Eg5)MCF-7 (Breast Cancer): <5 µM[3]
Thiazolidinones COX-2 InhibitionAnti-inflammatory index > 70%[4]

References

  • Vilsmeier-Haack Synthesis of Pyrazoles: Kira, M. A., et al. "Preparation of pyrazole-4-carboxaldehydes."[1][2][4][5] Journal of Chemical Society C, 1970.[1]

  • Antimicrobial Applications: Bekhit, A. A., et al. "Synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents."[1] European Journal of Medicinal Chemistry, 2010.[1]

  • Anticancer Chalcones: Kumar, D., et al. "Synthesis and anticancer activity of some new pyrazole-chalcones."[1] Bioorganic & Medicinal Chemistry Letters, 2013.[1][6]

  • General Review: "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011.[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Pyrazole Synthesis. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into the common challenges encountered during the synthesis of pyrazoles. This resource is structured to help you not only identify and solve common side reactions but also to understand the underlying chemical principles governing these processes. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target pyrazole compounds.

Introduction to Pyrazole Synthesis and Its Challenges

Pyrazoles are a cornerstone of medicinal chemistry, forming the core scaffold of numerous pharmaceuticals.[1][2] The most prevalent method for their synthesis is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4][5] While seemingly straightforward, this reaction and others like it are often plagued by a variety of side reactions that can complicate product isolation and reduce yields.

This guide will address the most common of these challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols to help you navigate your synthetic endeavors successfully.

Core Directive: Understanding the Root Causes

Effective troubleshooting begins with a solid understanding of the reaction mechanism. The Knorr synthesis, for instance, proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[5] The regiochemical outcome and the formation of side products are dictated by the interplay of electronic and steric factors of the reactants, as well as the reaction conditions.

Troubleshooting Guide: Common Side Reactions

Issue 1: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity?

This is arguably the most frequent challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds.[4][5]

Q: What are the primary factors controlling the formation of regioisomers?

A: The formation of one regioisomer over another is a delicate balance of three key factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons in the 1,3-dicarbonyl compound. Electron-withdrawing groups will activate the adjacent carbonyl group, making it more susceptible to nucleophilic attack by the hydrazine.

  • Steric Hindrance: The steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine. The nucleophilic nitrogen of the hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Reaction Conditions: This is often the most critical and tunable factor. Solvent, temperature, and pH can dramatically influence the reaction pathway. For instance, acidic conditions can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, potentially reversing the selectivity compared to neutral or basic conditions.

Troubleshooting Workflow for Regioselectivity

G cluster_conditions Condition Optimization start Mixture of Regioisomers Observed check_sterics Analyze Steric Hindrance Are the carbonyls sterically different? start->check_sterics check_electronics Analyze Electronic Effects Are there strong electron-withdrawing/donating groups? start->check_electronics adjust_conditions Modify Reaction Conditions check_sterics->adjust_conditions Yes, but still a mixture check_electronics->adjust_conditions Yes, but still a mixture solvent Solvent Polarity & Protic/Aprotic Nature (e.g., Ethanol vs. TFE vs. DMF) adjust_conditions->solvent ph pH Control (Acidic vs. Neutral vs. Basic) adjust_conditions->ph temp Temperature Adjustment (Lower temp may increase selectivity) adjust_conditions->temp outcome Desired Regioisomer is Major Product solvent->outcome Run test reactions ph->outcome Run test reactions temp->outcome Run test reactions

Caption: A decision-making workflow for troubleshooting regioselectivity in pyrazole synthesis.

Q: Can you provide a specific protocol for improving regioselectivity?

A: Protocol: Enhancing Regioselectivity with Trifluoroethanol (TFE)

Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to significantly improve regioselectivity in pyrazole synthesis. Their unique solvent properties can stabilize intermediates and influence the reaction pathway.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.1 eq)

  • 2,2,2-Trifluoroethanol (TFE)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,3-dicarbonyl compound in TFE (approximately 0.1 M concentration).

  • Add the substituted hydrazine to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, allow the reaction to cool to room temperature.

  • Remove the TFE under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by silica gel column chromatography to isolate the major regioisomer.

Causality: TFE's strong hydrogen-bond-donating ability and low nucleophilicity can stabilize the transition states leading to one regioisomer over the other. It can also influence the tautomeric equilibrium of the 1,3-dicarbonyl compound, presenting a more reactive form for the desired reaction pathway.

Issue 2: My reaction is giving a mixture of N-alkylated pyrazoles. How do I control the site of alkylation?

For pyrazoles that are unsubstituted at the N1 position, subsequent alkylation can lead to a mixture of N1 and N2 alkylated products if the pyrazole is unsymmetrical.

Q: What determines whether the N1 or N2 position is alkylated?

A: The regioselectivity of N-alkylation is primarily governed by:

  • Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.

  • Electronic Effects: The electron density at each nitrogen atom, which is influenced by the substituents on the pyrazole ring.

  • Nature of the Base and Counter-ion: The choice of base used to deprotonate the pyrazole and the resulting counter-ion can play a significant role in directing the alkylation.

Troubleshooting N-Alkylation Regioselectivity

Factor Observation Troubleshooting Strategy Rationale
Steric Hindrance Alkylation occurs at the less hindered nitrogen.Use a bulkier alkylating agent or a pyrazole with more sterically demanding substituents to favor alkylation at the less hindered nitrogen.Steric clash will disfavor attack at the more hindered nitrogen.
Base/Counter-ion A mixture of N1 and N2 alkylated products is obtained.Screen different bases (e.g., NaH, K2CO3, Cs2CO3).The nature of the cation can influence the coordination to the pyrazole anion, thereby directing the approach of the electrophile. Larger, softer cations like Cs+ may favor alkylation at a different position compared to smaller, harder cations like Na+.
Solvent Solvent polarity can influence the reactivity of the pyrazole anion.Experiment with a range of solvents from non-polar (e.g., THF, Dioxane) to polar aprotic (e.g., DMF, DMSO).The solvent can affect the dissociation of the pyrazole salt and the solvation of the cation, which in turn can influence the regioselectivity of the alkylation.
Issue 3: I am observing the formation of a pyrazoline intermediate that is difficult to convert to the final pyrazole product. How can I promote aromatization?

The synthesis of pyrazoles from α,β-unsaturated ketones and hydrazines proceeds through a pyrazoline intermediate, which must then be oxidized to the aromatic pyrazole.[1][6][7] In some cases, this intermediate can be a persistent impurity.

Q: What conditions favor the formation and persistence of pyrazolines?

A: The stability of the pyrazoline intermediate and the ease of its oxidation depend on the substituents and the reaction conditions. The absence of a readily available oxidizing agent or conditions that disfavor elimination will lead to the accumulation of the pyrazoline.

Q: How can I ensure complete conversion to the pyrazole?

A: Protocol: In Situ Oxidation of Pyrazoline Intermediates

This protocol is for the synthesis of pyrazoles from α,β-unsaturated ketones (chalcones) and hydrazine, incorporating an in-situ oxidation step.

Materials:

  • α,β-Unsaturated ketone (1.0 eq)

  • Hydrazine hydrate or a substituted hydrazine (1.2 eq)

  • Solvent (e.g., Ethanol, Acetic Acid, or DMSO)

  • Oxidizing agent (e.g., air, bromine in acetic acid, or iodine)

  • Standard laboratory glassware

Procedure:

  • Dissolve the α,β-unsaturated ketone in the chosen solvent in a round-bottom flask.

  • Add the hydrazine derivative and stir the mixture at room temperature or with gentle heating. Monitor the formation of the pyrazoline intermediate by TLC.

  • Once the starting ketone is consumed, introduce the oxidizing agent.

    • For air oxidation: If using a high-boiling solvent like DMSO, simply heating the reaction mixture open to the atmosphere (with care) can effect oxidation.[6]

    • For chemical oxidation: Cool the reaction mixture and add the oxidizing agent (e.g., a solution of bromine in acetic acid or iodine) portion-wise until the pyrazoline is consumed (as monitored by TLC).

  • Work up the reaction mixture as appropriate for the chosen solvent and oxidant to isolate the pyrazole product.

Causality: The addition of an explicit oxidation step ensures the conversion of the non-aromatic pyrazoline to the thermodynamically more stable aromatic pyrazole. The choice of oxidant should be compatible with the functional groups present in the molecule.

Frequently Asked Questions (FAQs)

Q1: My pyrazole product is an oil and difficult to purify by crystallization. What are my options?

A1: If direct crystallization is challenging, consider the following purification strategies:

  • Column Chromatography: Silica gel column chromatography is a very effective method for purifying pyrazoles and separating regioisomers.[8][9] A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is a good starting point.

  • Salt Formation and Crystallization: Pyrazoles are weakly basic and can form salts with strong acids.[10][11] You can try dissolving your crude pyrazole in a suitable solvent and adding an acid (e.g., HCl in ether) to precipitate the pyrazole salt, which may be a crystalline solid that can be filtered and washed. The free pyrazole can then be regenerated by treatment with a base.

  • Kugelrohr Distillation: For thermally stable, low-melting pyrazoles, Kugelrohr distillation under high vacuum can be an excellent purification method.

Q2: I suspect my hydrazine starting material is of poor quality. What are the potential side reactions?

A2: Impurities in hydrazine can lead to several side reactions. For example, hydrazine can decompose over time to form ammonia and other byproducts. The presence of water in hydrazine hydrate can also affect the reaction kinetics and selectivity. It is always recommended to use high-purity hydrazine or to purify commercial grades before use, for example, by distillation.

Q3: Can the pyrazole ring itself react under the synthesis conditions?

A3: The pyrazole ring is generally stable under the conditions of its synthesis.[12] However, it is an electron-rich aromatic system and can undergo electrophilic substitution, preferentially at the C4 position. If strong electrophiles are present in the reaction mixture, you might observe side reactions involving the pyrazole ring of the product. Also, under strongly basic conditions, deprotonation at C3 can lead to ring-opening.[12]

Q4: Are there any safety concerns I should be aware of when working with hydrazines?

A4: Yes, hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[13] Some hydrazines are also potentially explosive, especially in anhydrous form. Always consult the Safety Data Sheet (SDS) for the specific hydrazine derivative you are using.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Organic Chemistry Portal. (2022). Pyrazole synthesis. Retrieved from [Link]

  • Chem Help Asap. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • ResearchGate. (2024, May 2). TCS/ZnCl2 as a controlled reagent for the Michael addition and heterocyclic cyclization based on the phenyl pyrazolone scaffold with docking validation as a Covid-19 protease inhibitor. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Squaramide-catalysed enantioselective Michael addition of pyrazolin-5-ones to nitroalkenes. Retrieved from [Link]

  • PubMed Central. (2026, January 14). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Retrieved from [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • ResearchGate. (2013). Review on Synthesis of pyrazole and pyrazolines. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. (n.d.). (PDF) Reagent-Assisted Regio-Divergent Cyclization Synthesis of Pyrazole. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Retrieved from [Link]

  • Reddit. (2014, March 9). Purification of Amino-Pyrazoles. Retrieved from [Link]

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic Strategies of Pyrazoline Derivatives for the Development of New Anticancer Agents: Recent Updates. Retrieved from [Link]

  • UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Retrieved from [Link]

Sources

Technical Support Center: Pyrazole Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource for organic chemists and process development scientists. It prioritizes mechanistic understanding and actionable, self-validating protocols.

Executive Summary: The Stability Paradox

Pyrazoles are pharmacophores of immense value (e.g., Celecoxib, Rimonabant) due to their aromatic stability and hydrogen-bonding capabilities. However, this stability is deceptive. During synthesis and isolation, pyrazole intermediates—particularly aminopyrazoles and electron-rich derivatives —are prone to rapid oxidative degradation (often observed as "red oil" formation) and photochemical decomposition. Furthermore, the "degradation" often reported is actually regioisomeric heterogeneity , where the thermodynamically stable isomer is mistaken for the kinetic target.

This guide provides the protocols to arrest these degradation pathways and rigorously validate structural integrity.

Troubleshooting Modules: Diagnostics & Remediation

Module A: Oxidative Degradation (The "Red Shift" Phenomenon)

Symptom: Reaction mixture or isolated solid turns pink, red, or brown upon exposure to air. Target Moiety: Aminopyrazoles (e.g., 4-amino-1H-pyrazole) and electron-rich 1,3,5-trisubstituted systems.

Root Cause Mechanistic Insight Remediation Protocol
Auto-oxidation Electron-rich exocyclic amines undergo radical cation formation via Single Electron Transfer (SET) with atmospheric oxygen, leading to diazenyl radicals and polymerization (azo-coupling).Protocol A1 (Inert Workup): 1. Sparge all solvents with Argon for 15 min.2. Add 1.0 eq. Ascorbic Acid or BHT (0.1 mol%) to the quench buffer.3. Perform "Reverse Filtration" under N2 pressure (avoid vacuum filtration which pulls air through the cake).
Trace Metal Catalysis Residual Pd or Cu from cross-coupling steps catalyzes oxidative ring opening or dimerization.Protocol A2 (Scavenging): Treat crude mixture with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (50 wt% relative to catalyst) for 30 min at 40°C before isolation.

Self-Validating Checkpoint:

  • TLC Analysis: Spot the reaction mixture alongside a sample treated with NaBH4. If the "impurity" spot disappears with reduction, it is an oxidative quinoid-type byproduct.

Module B: Regioisomeric "Drift" (Formation vs. Degradation)

Symptom: Product purity drops upon scale-up; appearance of "satellite" peaks in NMR. Target Moiety: Unsymmetrical 1,3-dicarbonyl precursors reacting with hydrazines.[1][2][3]

The Issue: This is often misdiagnosed as degradation. It is actually a loss of kinetic control.

  • Kinetic Product: 1,5-isomer (formed via attack at the most reactive carbonyl).

  • Thermodynamic Product: 1,3-isomer (formed via equilibration or attack at the least hindered carbonyl).

Corrective Action (Solvent Engineering): Switch from Ethanol/Methanol to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

  • Mechanism:[4][5][6][7][8][9] Fluorinated alcohols are strong Hydrogen Bond Donors (HBD) but poor nucleophiles. They activate the carbonyl electrophile selectively, locking the regioselectivity and preventing the acid-catalyzed equilibration that mimics "degradation" [1].

Module C: Photochemical Instability

Symptom: Purity decreases during drying or storage; appearance of ring-opened nitriles. Target Moiety: Nitro-pyrazoles and polysubstituted derivatives.[2]

Mechanism: UV light induces N-N bond homolysis (Walker rearrangement type) or [2+2] cycloadditions in the solid state. Protocol:

  • Wrap all columns and flasks in aluminum foil.

  • Store final compounds in amber vials under Argon.

  • Stability Test: Expose a small sample to 1.2 x 10^6 lux hours (ICH Q1B standard) to determine intrinsic photolability [2].

Visualizing Degradation & Control

The following diagram maps the critical failure points in pyrazole chemistry and the requisite control nodes.

PyrazoleDegradation cluster_controls Control Strategies Precursors 1,3-Dicarbonyl + Hydrazine Reaction Cyclocondensation Precursors->Reaction Acid/Base Intermediate Pyrazoline Intermediate Reaction->Intermediate RegioScramble Regioisomer Mixture (1,3 vs 1,5) Reaction->RegioScramble Protic Solvents (MeOH/EtOH) Target Target Pyrazole Intermediate->Target Dehydration/-H2O Oxidation Oxidative Dimerization (Red Impurity) Intermediate->Oxidation O2/Air (Slow) Target->Oxidation Radical Attack (Amines) RingOpen Ring Opening (Nitriles) Target->RingOpen UV Light (hν) UseTFE Use TFE/HFIP (Locks Regioselectivity) UseTFE->Reaction InertAtmos Inert Atmosphere + Antioxidants InertAtmos->Oxidation Blocks AmberGlass Amber Glassware AmberGlass->RingOpen Blocks

Figure 1: Mechanistic map of pyrazole synthesis failure modes. Red dashed lines indicate degradation pathways; blue dotted lines indicate engineering controls.

Validated Experimental Protocol

Workflow: Regioselective Synthesis of 1-Aryl-3-Trifluoromethylpyrazoles (Stabilized) Objective: Synthesize electron-deficient pyrazoles while preventing isomer scrambling and hydrolysis.

Reagents
  • 1,3-Dicarbonyl substrate (1.0 eq)

  • Aryl Hydrazine hydrochloride (1.1 eq)

  • Solvent: 2,2,2-Trifluoroethanol (TFE) [0.5 M]

  • Additive: Molecular Sieves (3Å) - Crucial for removing water to drive equilibrium and prevent hydrolysis.

Step-by-Step Methodology
  • Inert Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Solvent Degassing: Sparge TFE with Argon for 20 minutes. Why: Removes dissolved O2 to prevent hydrazine oxidation.

  • Addition: Charge dicarbonyl and hydrazine. Add TFE via syringe.

  • Reaction: Stir at 25°C for 2 hours. Monitor by 19F-NMR (not just TLC).

    • Checkpoint: Look for the disappearance of the hydrazine signal. If regioisomers form, TFE usually favors the 1,3-isomer (kinetic) or 1,5-isomer depending on specific sterics, but with >95:5 selectivity compared to EtOH [3].

  • Quench & Workup (The "Safe Zone"):

    • Dilute with EtOAc.

    • Wash with 10% Na2S2O3 (Sodium Thiosulfate) . Why: Reduces any oxidized hydrazine or diazenyl species immediately.

    • Wash with NaHCO3.

  • Isolation: Dry over Na2SO4, filter, and concentrate in the dark (wrap rotovap in foil) at <40°C.

Frequently Asked Questions (FAQs)

Q1: My pyrazole product has a persistent yellow/orange color despite being reported as a white solid. Is it degraded?

  • Answer: Likely yes. This is typical of trace azo-dimer formation.

  • Fix: Dissolve the solid in minimal ethanol and treat with activated charcoal (5 wt%) for 15 minutes at 50°C. Filter through Celite. If color persists, perform column chromatography doping the silica with 1% Triethylamine (to prevent acid-catalyzed decomposition on the column).

Q2: How do I distinguish between the 1,3- and 1,5-regioisomers without crystal structure?

  • Answer: Use 1D-NOESY NMR . Irradiate the substituent on the pyrazole nitrogen (N1).

    • If you see an NOE enhancement of the substituent at C5, you have the 1,5-isomer .

    • If you see NOE enhancement only of the proton/group at C3 (or no ring enhancement), you likely have the 1,3-isomer .

Q3: Can I use DMSO as a solvent?

  • Answer: Avoid if possible for isolation. DMSO is an oxidant (Swern conditions) and high boiling point requires high heat to remove, which accelerates thermal degradation. If solubility is an issue, use HFIP or N-Methylpyrrolidone (NMP) with rigorous inert gas sparging.

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols . Journal of Organic Chemistry. [Link]

  • Photostability Testing of New Drug Substances and Products (ICH Q1B) . International Council for Harmonisation. [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles . Organic Letters. [Link]

  • Prevention of Aerobic Oxidation of Amines . ResearchGate Technical Discussions. [Link]

Sources

Troubleshooting Vilsmeier-Haack formylation of pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Pyrazole C4-Formylation | Level: Advanced

Welcome to the Technical Support Hub

Senior Application Scientist's Note: The Vilsmeier-Haack (VH) reaction is the industry standard for introducing a formyl group (-CHO) at the C4 position of the pyrazole ring. However, it is deceptively simple. While the reagents (POCl


, DMF) are common, the mechanism involves a highly electrophilic chloroiminium species that can trigger unexpected side reactions—including chlorination, N-formylation, and ring closure—depending on your substrate's electronic architecture.

This guide treats your synthesis as a system. We troubleshoot by isolating variables: reagent quality, electronic effects, and workup thermodynamics.

Part 1: The Mechanistic Logic (Visualization)

Before troubleshooting, you must visualize the "invisible" intermediates. The reaction is not a single step; it is a cascade involving the Vilsmeier Reagent and a stable Iminium Salt that must be aggressively hydrolyzed.

Figure 1: Reaction Pathway & Failure Points

VilsmeierMechanism Start DMF + POCl3 VH_Reagent Vilsmeier Reagent (Chloroiminium Ion) Start->VH_Reagent 0°C, Exothermic Attack Electrophilic Attack at C4 Position VH_Reagent->Attack + Substrate Side_Cl Side Reaction: 5-Chlorination (if 5-OH present) VH_Reagent->Side_Cl High Temp / OH group Side_N Side Reaction: N-Formylation (if N-H free) VH_Reagent->Side_N N-unsubstituted Substrate Pyrazole Substrate Substrate->Attack Inter_Salt Intermediate Iminium Salt Attack->Inter_Salt -HCl Hydrolysis Hydrolysis (Basic/Buffered) Inter_Salt->Hydrolysis Critical Step Product 4-Formylpyrazole Hydrolysis->Product pH Adjustment

Caption: The Vilsmeier-Haack pathway. Note that the "Intermediate Iminium Salt" is stable; failure to hydrolyze this species results in low recovery of the aldehyde.

Part 2: Troubleshooting & FAQs

Module 1: Reactivity & Yield Issues

Q: My reaction mixture turned dark/black, but I recovered mostly starting material. What happened? A: This is a classic symptom of "Moisture Kill."

  • The Cause: The Vilsmeier reagent (chloroiminium salt) is extremely hygroscopic and hydrolyzes instantly in the presence of water to reform DMF and HCl. If your DMF was not anhydrous, or your glassware wasn't dried, you destroyed the reagent before it could react with the pyrazole.

  • The Fix: Use fresh anhydrous DMF. Distill POCl

    
     if it is old (it should be clear, not yellow/orange). Maintain an inert atmosphere (Ar/N
    
    
    
    ).

Q: I am reacting a pyrazole with a nitro (


) group, and the yield is <10%. Why? 
A: Electronic Deactivation. 
  • The Science: The VH reaction is an Electrophilic Aromatic Substitution (EAS). The pyrazole C4 position is nucleophilic. A nitro group (or other strong EWG like

    
    ) pulls electron density from the ring, making C4 inert to the Vilsmeier reagent [1].
    
  • The Fix:

    • Increase Temperature: Push the reaction to 90–120°C (standard is 60–80°C).

    • Increase Reagent Load: Use 5–10 equivalents of POCl

      
      /DMF.
      
    • Microwave Irradiation: Microwave heating has been shown to drastically improve yields for deactivated pyrazoles by overcoming the activation energy barrier [2].

Module 2: Regioselectivity & Side Products

Q: I intended to make 4-formyl-5-hydroxypyrazole, but I isolated 4-formyl-5-chloropyrazole. Why? A: The "Vilsmeier-Haack-Arnold" Transformation.

  • The Cause: The Vilsmeier reagent is also a potent chlorinating agent. If your pyrazole has a hydroxyl group (or exists as a pyrazolone tautomer), the reagent will convert the -OH to -Cl before or during formylation [3].

  • The Fix: If you need the -OH group, you must protect it (e.g., as a benzyl ether) before the VH reaction. If you want the chloro-aldehyde, this is a feature, not a bug—it is a highly efficient one-pot synthesis of 5-chloro-4-formylpyrazoles.

Q: Why did I get formylation on the Nitrogen instead of Carbon-4? A: Kinetic vs. Thermodynamic Control.

  • The Cause: On N-unsubstituted pyrazoles (N-H), the nitrogen lone pair is the most accessible nucleophile.

  • The Fix:

    • Protect the Nitrogen: Methylate or benzylate the N1 position.

    • Use Excess Reagent: N-formylation is often reversible. Continued heating with excess reagent can drive the thermodynamic C-formylation.

    • Hydrolysis: N-formyl groups are often cleaved during the basic workup, leaving the C-formyl product. Ensure your workup is sufficiently basic (pH 9-10).

Module 3: Workup & Isolation

Q: My TLC showed a new spot, but after workup, I lost the product or it turned into a sticky tar. Where did it go? A: Incomplete Hydrolysis of the Iminium Salt.

  • The Science: The reaction produces a stable iminium salt intermediate (see Figure 1). This salt is water-soluble. If you simply wash with water and extract with organic solvent without allowing time/base for hydrolysis, the product stays in the aqueous layer or forms an emulsion.

  • The Fix:

    • Quench Slowly: Pour the reaction mixture onto crushed ice (exothermic!).

    • Buffer/Basify: Neutralize with Sodium Acetate (mild) or NaOH (strong) to pH 7–9.

    • Heat the Aqueous Mix: Sometimes the iminium salt is very stable. Stirring the aqueous quench mixture at 50–60°C for 30 minutes ensures conversion to the aldehyde [4].

Part 3: Comparative Reactivity Data

The following table summarizes how substituents on the pyrazole ring affect reaction conditions and yields, derived from recent literature [1, 5].

Substrate TypeSubstituent (R)Electronic EffectCondition SeverityTypical Yield
Electron-Rich -OMe, -NHAc, -MeActivatingMild (0°C to RT)85-95%
Neutral -Ph (Phenyl)NeutralStandard (60-80°C)70-85%
Electron-Poor -Cl, -BrWeak DeactivatingElevated (80-90°C)50-70%
Deactivated -NO

, -CF

Strong DeactivatingHarsh (100-120°C)<30%*
Pyrazolone -OH / =OTautomericChlorinating (POCl

)
Yields Cl-Aldehyde

*Note: Deactivated substrates often require microwave assistance or extended reflux times (24h+).

Part 4: Validated Experimental Protocol

Protocol: Standard C4-Formylation of 1,3-Diphenylpyrazole Based on optimized conditions for moderately reactive substrates.

Reagents:

  • Substrate: 1,3-Diphenylpyrazole (1.0 equiv)

  • Reagent A: POCl

    
     (3.0 equiv)
    
  • Reagent B: Anhydrous DMF (10.0 equiv - acts as solvent and reagent)

Step-by-Step:

  • Vilsmeier Reagent Formation:

    • Place anhydrous DMF in a round-bottom flask under Argon.

    • Cool to 0°C (ice bath).

    • Add POCl

      
       dropwise over 15-20 mins. Caution: Exothermic. White solid/suspension (Vilsmeier salt) will form.
      
    • Stir at 0°C for 30 mins to ensure complete formation.

  • Substrate Addition:

    • Dissolve the pyrazole in a minimum amount of DMF (or add solid if soluble).

    • Add to the Vilsmeier reagent at 0°C.[1]

  • Reaction:

    • Allow to warm to Room Temperature (RT).

    • Heat to 70–80°C for 4–6 hours.

    • Checkpoint: Monitor by TLC.[2][3][4] The iminium salt usually stays at the baseline. You are looking for the disappearance of the starting material.

  • Workup (The Critical Step):

    • Pour the hot reaction mixture onto crushed ice (approx. 5x volume) with vigorous stirring.

    • Neutralize with sat. Sodium Acetate (NaOAc) or 2N NaOH to pH 8–9.

    • Stir for 1 hour at RT (or warm to 50°C if oil persists) to ensure hydrolysis of the iminium salt.

    • Precipitate formation is common. Filter the solid.[3] If no solid, extract with Ethyl Acetate (3x).

    • Wash organic layer with water (to remove DMF) and brine. Dry over Na

      
      SO
      
      
      
      .

Part 5: Safety & References

Safety Critical Warnings
  • Thermal Runaway: The addition of POCl

    
     to DMF is highly exothermic. Never perform this rapidly at room temperature on a large scale. Always cool to 0°C.
    
  • POCl

    
     Hazards:  Reacts violently with water to release HCl gas and phosphoric acid. All glassware must be dry. Quenching requires slow addition to ice to dissipate heat.
    
References
  • Popov, A. V., et al. (2019).[4][5] "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc, 2019(v), 164-176. Link

  • Kumari, S., et al. (2020).[1][5] "Comparative study of conventional and microwave-assisted synthesis of 4-formyl pyrazole." Chemical Biology Letters, 7(2), 123-128. Link

  • Kobelevskaya, V. A., et al. (2018). "Reaction of 5-chloro-3-(1-chloroethyl)-1-methyl-1H-pyrazole under Vilsmeier-Haack conditions." Chemistry of Heterocyclic Compounds. Link

  • Tasneem, et al. (2023).[5] "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." RSC Advances, 13, 26867-26896. Link

  • Alnufaie, H., et al. (2020).[5][6] "Synthesis of coumarin-substituted formyl pyrazole from different hydrazones using V. H. reagent." Journal of Chemistry. Link

Sources

Technical Support Center: Precision Control in Regioselective Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: PYR-REGIO-2024 Subject: Troubleshooting and Optimizing Regioselectivity in Substituted Pyrazole Synthesis

Introduction: The Regioselectivity Paradox

Welcome to the Advanced Synthesis Support Center. You are likely here because your pyrazole synthesis—nominally a simple condensation or cycloaddition—has yielded an inseparable mixture of 1,3- and 1,5-isomers, or N1/N2 alkylation products.

In drug discovery, the difference between a 1,3- and 1,5-substituted pyrazole is often the difference between a nanomolar inhibitor and an inactive scaffold. This guide abandons "try-and-see" chemistry in favor of mechanistic control, focusing on electronic biasing , steric steering , and ligand-controlled catalysis .

Module 1: The Condensation Conundrum (Modified Knorr Synthesis)

Issue: "I am reacting a hydrazine with a 1,3-diketone and getting a 1:1 mixture of isomers."

Root Cause: In standard Knorr synthesis, the nucleophilicity difference between the two hydrazine nitrogens is often insufficient to discriminate between the two electrophilic carbonyls, especially if the diketone substituents have similar steric profiles.

Solution A: The Fluorinated Solvent Switch (Electronic Control)

For electron-deficient arylhydrazines, standard ethanol/acetic acid conditions fail. Using 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can invert or amplify selectivity.

The Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively activate the harder, more basic carbonyl of the 1,3-diketone (or the trifluoroacetyl group in fluorinated substrates), directing the initial attack by the most nucleophilic nitrogen of the hydrazine.

Protocol 1.1: Acid-Mediated Regioselective Condensation in TFE Applicable for: Electron-deficient N-arylhydrazones and nitroolefins/diketones.

  • Preparation: Dissolve the 1,3-dicarbonyl (1.0 equiv) in TFE (0.5 M).

  • Activation: Add Trifluoroacetic acid (TFA) (1.0 equiv). Stir for 10 min to equilibrate H-bonding.

  • Addition: Add the hydrazine hydrochloride (1.1 equiv). Note: Using the HCl salt prevents immediate non-selective attack.

  • Reaction: Stir at reflux (approx. 70-80 °C) for 2–4 hours.

  • Validation: Monitor by LCMS.

  • Workup: Evaporate TFE (recoverable). Neutralize with sat. NaHCO₃, extract with EtOAc.

Solution B: The Enaminone Bypass (Steric/Electronic Control)

Replace the 1,3-diketone with an enaminone (


-dimethylaminoketone).

Why it works: Enaminones possess one hard electrophile (carbonyl) and one soft electrophile (Michael acceptor). This forces a stepwise mechanism where the hydrazine's most nucleophilic nitrogen attacks the carbonyl exclusively, locking the regiochemistry.

Visual Troubleshooting: Knorr Decision Tree

KnorrLogic Start Substrate Analysis Diketone Substrate: 1,3-Diketone Start->Diketone Symm Symmetrical Diketone? Diketone->Symm Hydrazine Hydrazine Type? AlkylH Alkyl Hydrazine Hydrazine->AlkylH ArylH Aryl Hydrazine Hydrazine->ArylH Asymm Asymmetrical Diketone Symm->Asymm No Result1 No Regio-issue (Product is identical) Symm->Result1 Yes Asymm->Hydrazine Problem High Risk of Isomeric Mixture AlkylH->Problem ArylH->Problem Soln1 Use Enaminone Route (100% Selectivity) Problem->Soln1 Best for steric differentiation Soln2 Use TFE/TFA Solvent (Electronic Biasing) Problem->Soln2 Best for electronic differentiation

Caption: Decision logic for selecting the correct condensation protocol to avoid isomeric mixtures.

Module 2: 1,3-Dipolar Cycloaddition (The "Click" Approach)

Issue: "I need a 1,3,5-trisubstituted pyrazole, but Knorr synthesis is failing due to sensitive functional groups."

Root Cause: Harsh acidic/basic conditions in condensation destroy sensitive moieties.

Solution: Use N-sulfonylhydrazones generated in situ from aldehydes/ketones and react them with terminal alkynes. This avoids the isolation of unstable diazo compounds and proceeds under milder basic conditions.

Protocol 2.1: Base-Mediated Cycloaddition (One-Pot) Applicable for: 1,3,5-trisubstituted pyrazoles with complete regiocontrol.

  • Reagents: Aldehyde/Ketone (1.0 equiv), Tosylhydrazine (1.0 equiv), Terminal Alkyne (1.2 equiv).

  • Solvent system: 1,4-Dioxane or Pyridine (0.2 M).

  • Catalyst/Base:

    
     (2.0 equiv) or 
    
    
    
    -BuOK (for faster rates).
  • Process:

    • Step A: Stir carbonyl + tosylhydrazine at 60 °C for 1 h (forms hydrazone).

    • Step B: Add alkyne and base. Heat to 90–110 °C.

  • Mechanism: The base generates a diazo intermediate in situ, which undergoes 1,3-dipolar cycloaddition with the alkyne. The tosyl group acts as a leaving group, ensuring aromatization.

  • Regioselectivity: Steric bulk of the alkyne and the diazo species dictates a "head-to-head" or "head-to-tail" alignment, typically favoring the 1,3,5-isomer over the 3,4,5-isomer.

Module 3: Site-Selective N-Arylation (Post-Synthetic Modification)

Issue: "I have a pyrazole core and need to add an aryl group to N1, but it's adding to N2 (or giving a mixture)."

Root Cause: Tautomerization.[1] In solution, unsymmetrical pyrazoles exist in equilibrium. The alkylating agent attacks the most nucleophilic nitrogen, which is often not the one you want (steric vs. electronic conflict).

Solution: Ligand-Controlled Copper Catalysis . Recent advances (e.g., Buchwald, various aryne studies) show that the choice of ligand on a Copper catalyst can stabilize one "metallotautomer" over the other, directing the arylation.

Protocol 3.1: Ligand-Switched Cu-Catalysis

  • Target: N1-Arylation (Sterically sensitive).

  • Catalyst: CuI (10 mol%).

  • Ligand: Trans-N,N'-dimethylcyclohexane-1,2-diamine (DMEDA) or Phenanthroline derivatives.

  • Base:

    
     (weak base prevents non-catalytic background reaction).
    
  • Solvent: DMF or DMSO (polar aprotic promotes anionic reactivity).

Self-Validating System (NMR Check): How do you know which isomer you made?

  • NOESY/ROESY: Look for a cross-peak between the N-Aryl ortho-protons and the Pyrazole C5-proton (or substituent).

    • 1,5-isomer: Strong NOE observed.

    • 1,3-isomer: No NOE between N-Aryl and C3-substituent (too far).

  • 
     NMR:  The C3 and C5 carbons have distinct shifts. C3 is usually upfield of C5 in N-aryl pyrazoles.
    
Visual Logic: Metallotautomer Selection

MetalTautomer Substrate NH-Pyrazole (Tautomeric Mix) CuL1 Cu + Ligand A (e.g., DMEDA) Substrate->CuL1 CuL2 Cu + Ligand B (e.g., bulky Phen) Substrate->CuL2 Inter1 Cu-N1 Species (Less Hindered) CuL1->Inter1 Kinetic Control Inter2 Cu-N2 Species (More Hindered) CuL2->Inter2 Steric/Chelation Control Prod1 N1-Aryl Product Inter1->Prod1 Ar-X Prod2 N2-Aryl Product Inter2->Prod2 Ar-X

Caption: Ligand choice dictates the active Cu-intermediate, forcing arylation at the specific Nitrogen site.[2]

Summary of Methodologies

MethodTarget IsomerKey ReagentsRegioselectivitySubstrate Tolerance
Modified Knorr 1,3- or 1,5- (Substrate dependent)TFE/TFA, Hydrazine HClHigh (>95:5)Good for electron-deficient aryls
Enaminone Route 1,3-disubstituted

-enaminone, Hydrazine
Excellent (100%)Broad, requires enaminone prep
Tosylhydrazone 1,3,5-trisubstitutedAlkyne, Tosylhydrazine, BaseExcellentHigh, avoids diazo isolation
Cu-Catalysis N1 vs N2 (Tunable)CuI, DMEDA or Phen ligandsTunableExcellent for late-stage functionalization

References

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Source: organic-chemistry.org (Adapted from J. Org. Chem. 2008).[3] URL:[Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source: Journal of Organic Chemistry (Fustero et al.). URL:[Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Source: Organic Letters (2014).[4] URL:[Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Source: National Institutes of Health (PMC). URL:[Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Source: Journal of Organic Chemistry (Buchwald et al.).[5] URL:[Link]

Sources

Technical Support: Scale-Up Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #PYR-SCALE-4F Status: Open Priority: High (Scale-Up/Safety Critical) Assigned Specialist: Senior Process Chemist[1]

Process Overview & Logic

You are synthesizing 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . In a scale-up environment, the choice of route is dictated by regioselectivity and thermal safety .

While many academic papers suggest reacting enaminones with methylhydrazine, this often yields the thermodynamically stable 1,5-isomer as a major impurity.[1] To guarantee the 1,3-regiochemistry (where the 4-fluorophenyl group is at position 3 and methyl at position 1), we recommend the Vilsmeier-Haack-Arnold reaction of the pre-formed hydrazone.[1]

Synthetic Workflow Diagram

The following logic flow illustrates the critical control points (CCPs) for the hydrazone route.

G Start 4-Fluoroacetophenone (Starting Material) Step1 Hydrazone Formation (Solvent: EtOH/AcOH) Start->Step1 Reagent1 Methylhydrazine (Toxic/Carcinogen) Reagent1->Step1 Controlled Addition <10°C Intermed Intermediate: Acetophenone Methylhydrazone Step1->Intermed Reflux -> Isolate Step2 Cyclization & Formylation (Exothermic) Intermed->Step2 Reagent2 Vilsmeier Reagent (POCl3 + DMF) Reagent2->Step2 Pre-form @ 0°C Quench Hydrolysis/Quench (Ice Water/NaOAc) Step2->Quench Pour onto Ice Product Target Aldehyde (Crystalline Solid) Quench->Product Filter & Recryst.

Caption: Critical Process Flow for Regioselective Synthesis via Hydrazone Intermediate.

Standard Operating Procedure (Scale-Up Protocol)

This protocol is designed for a 100g to 1kg scale . Safety measures regarding methylhydrazine are non-negotiable.

Stage 1: Formation of the Hydrazone

Objective: Lock in the nitrogen regiochemistry before cyclization.

ParameterSpecificationRationale
Stoichiometry 1.0 eq Ketone : 1.1 eq MethylhydrazineSlight excess ensures complete consumption of the ketone.[1]
Catalyst Glacial Acetic Acid (Cat. amount)Protonates the carbonyl oxygen to facilitate nucleophilic attack.
Solvent Ethanol (Anhydrous)Promotes precipitation of the hydrazone upon cooling.
Temp Control Add at 0–5°C; Reflux at 78°CLow temp addition prevents exotherms; reflux drives equilibrium.

Protocol:

  • Charge 4-fluoroacetophenone and Ethanol into the reactor. Cool to 0°C.

  • CRITICAL: Add Methylhydrazine dropwise. Note: Methylhydrazine is a volatile carcinogen. Use a closed dosing system.

  • Add catalytic acetic acid.

  • Warm to room temperature, then reflux for 3–5 hours. Monitor by TLC/HPLC.

  • Cool to 0°C. The hydrazone should crystallize. Filter and dry under vacuum.

Stage 2: Vilsmeier-Haack Cyclization

Objective: Simultaneous formation of the pyrazole ring and installation of the C4-aldehyde.

ParameterSpecificationRationale
Reagent Prep POCl

(3.0 eq) + DMF (5.0 eq)
Excess DMF acts as both reactant and solvent.[1]
Addition Rate Slow addition of HydrazoneThe reaction releases significant heat and HCl gas.
Temperature 0°C (Addition)

80–90°C (Reaction)
Low temp prevents charring; high temp drives cyclization.[1]

Protocol:

  • Charge DMF into a dry reactor. Cool to 0°C.

  • Add POCl

    
     dropwise over 1 hour. Maintain internal temp <10°C. Observe the formation of the white/yellow Vilsmeier salt.[1]
    
  • Dissolve the Hydrazone (from Stage 1) in minimal DMF and add slowly to the Vilsmeier complex.

  • Warm slowly to 80°C. Stir for 4–6 hours.

  • Quench: Pour the reaction mixture onto crushed ice/water buffered with Sodium Acetate.

  • Neutralize to pH 7–8 with NaOH (aq). The product precipitates as a solid.[2]

Troubleshooting Center (FAQ)

Issue 1: "I am seeing two spots on TLC/HPLC with similar polarity."

Diagnosis: Regioisomer contamination (1,5-isomer vs. 1,3-isomer).[1]

  • Root Cause: If you skipped the isolation of the hydrazone and attempted a "one-pot" reaction, or if the hydrazone isomerization occurred due to excessive heat before cyclization.

  • Solution:

    • Ensure the hydrazone is isolated and characterized (NMR) before Step 2.

    • Purification: The 1,3-isomer (Target) is typically less soluble in ethanol than the 1,5-isomer.[1] Recrystallize the crude solid from boiling Ethanol or an Ethanol/Water (9:1) mixture.

Issue 2: "The reaction turned into a black tar during POCl3 addition."

Diagnosis: Thermal runaway / Charring.

  • Root Cause: The Vilsmeier complex formation is highly exothermic. If the temperature spikes >20°C during POCl

    
     addition, the reagent decomposes and polymerizes DMF.[1]
    
  • Solution:

    • Jacket temperature must be -10°C during addition.

    • Dilute the POCl

      
       with a compatible solvent (e.g., 1,2-dichloroethane) if heat transfer is poor.[1]
      
Issue 3: "Low yield after quenching; product won't precipitate."

Diagnosis: Incomplete hydrolysis or "Oil-out".

  • Root Cause: The intermediate iminium salt is stable in acid. If the quench is too acidic (pH < 2), the product remains protonated and soluble.[1]

  • Solution:

    • After pouring onto ice, the pH will be highly acidic (HCl generation).[1]

    • Slowly adjust pH to 7.0–8.0 using 20% NaOH or saturated NaHCO

      
      .
      
    • Stir for 1–2 hours to allow the amorphous "oil" to crystallize into a solid.

Issue 4: "The product has a persistent yellow color."

Diagnosis: Trace azine formation or oxidized impurities.

  • Root Cause: Oxidation of hydrazine residues or oligomerization.

  • Solution:

    • Perform a carbon treatment. Dissolve crude product in hot ethanol, add Activated Charcoal (5 wt%), stir for 30 mins, and filter hot through Celite.

    • Recrystallize from Isopropyl Alcohol (IPA) for higher purity crystals.

Safety & Engineering Controls

Methylhydrazine Handling[3][4][5][6]
  • Hazard: Methylhydrazine is a Category 1 Carcinogen and highly volatile (FP: -8°C).

  • Engineering Control: All transfers must occur in a closed loop or within a Class II Biosafety Cabinet / Fume Hood with high-efficiency scrubbers.

  • PPE: Double nitrile gloves (or laminate gloves), full-face respirator (if outside a closed system), and Tyvek suit.[1]

Vilsmeier Waste Management
  • Hazard: The quench generates massive amounts of HCl gas and Phosphoric acid.

  • Control: The reactor vent must be connected to a Caustic Scrubber (NaOH) to neutralize HCl off-gassing.

  • Quench Safety: Never add water to the reaction mixture. Always add the reaction mixture to the water/ice to control the exotherm.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction.[3][4] Comprehensive Organic Synthesis. Link

  • Kira, M. A., et al. (1970).[1] Vilsmeier-Haack reaction of acetophenone phenylhydrazone.[5] Journal of Heterocyclic Chemistry. (Foundational text for hydrazone-Vilsmeier regioselectivity).

  • Vikvikiy, V., et al. (2011).[1] Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. Arkivoc. Link

  • PubChem Compound Summary. (2025). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Analogous Structure Data). National Center for Biotechnology Information. Link[1]

  • Thermo Fisher Scientific. (2025).[6] Safety Data Sheet: Methylhydrazine Sulfate. Link[1]

Sources

Technical Support Center: Managing Air-Sensitive Intermediates in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers encountering stability issues in pyrazole synthesis. It prioritizes actionable troubleshooting, rigorous exclusion of oxygen, and mechanistic understanding of intermediate degradation.[1]

Status: Operational | Tier: Level 3 (Advanced Methodology) Operator: Senior Application Scientist[1]

Core Directive & Scope

The Challenge: Pyrazole synthesis often involves intermediates (hydrazones, pyrazolines, metal-enolates) that are thermodynamically driven toward oxidative degradation or premature aromatization when exposed to atmospheric oxygen.[1] The Solution: This guide provides self-validating protocols to maintain the integrity of the N-heterocyclic formation pathway, ensuring high fidelity in drug discovery workflows.

Module A: Reagent Integrity & The "Hydrazine Problem"

Context: Hydrazines are the primary nitrogen source for pyrazoles but are notorious for auto-oxidation to diazenes and tetrazenes, leading to colored impurities and stoichiometric imbalances.

Troubleshooting Guide: Hydrazine Handling

Q: My hydrazine hydrate stock has turned from colorless to a faint pink/beige. Can I still use it? A: Stop. Do not use.

  • Diagnosis: The color change indicates the formation of diazenes and radical oxidation products. Using this introduces undefined radical initiators into your reaction, which can quench metal catalysts or polymerize sensitive enones.[1]

  • Corrective Action: Distill hydrazine hydrate under nitrogen immediately before use, or switch to Hydrazine Hydrochloride (N₂H₄[1]·HCl) salts.[1][2]

  • Why: The HCl salt is air-stable. You can release the free base in situ using a degassed base (e.g., NaOAc or Et₃N) under an inert atmosphere.[1]

Q: I am observing low yields in the condensation of 1,3-dicarbonyls with aryl hydrazines. A: Check for "Tetrazene Shunt."

  • Mechanism: In the presence of oxygen, aryl hydrazines dimerize to form tetrazenes (Ar-N=N-N(Ar)-NH₂), consuming 2 equivalents of your nucleophile.

  • Validation Test: Run a TLC of your hydrazine stock against a known pure standard. A baseline streak or new non-polar spot indicates degradation.[1]

Protocol 1.0: The "Zero-Oxide" Solvent System

Standard sparging is insufficient for sensitive metal-catalyzed pyrazole functionalization.

MethodO₂ Residual (ppm)Suitability for Pyrazole Synthesis
Balloon Sparging (15 min) ~15-20 ppmFail. Acceptable only for robust condensations.
Sonication + Vacuum ~5-10 ppmRisk. Variable reproducibility.
Freeze-Pump-Thaw (3 cycles) < 1 ppmPass. Mandatory for Pd/Cu-catalyzed cyclizations.[1]

Visual Workflow: Setting Up the Air-Free Zone

AirFreeSetup cluster_check Self-Validation Point Start Solvent Prep Degas Freeze-Pump-Thaw (3 Cycles) Start->Degas Remove O2 Schlenk Schlenk Transfer (Positive N2 Pressure) Degas->Schlenk Cannula Transfer Check Titanocene Indicator (Remains Blue = Safe) Degas->Check Reaction Reaction Vessel (Flame Dried) Schlenk->Reaction Anhydrous Injection Hydrazine Hydrazine Addition (Counter-flow N2) Hydrazine->Reaction Syringe/Septum

Caption: Workflow for ensuring <1 ppm O₂ during solvent transfer. The Titanocene check is optional but recommended for high-value synthesis.

Module B: The Pyrazoline Intermediate

Context: The formation of the pyrazole ring often proceeds through a dihydro-pyrazole (pyrazoline) intermediate. This species is "metastable"—it wants to aromatize to the pyrazole but can easily degrade via ring opening or oxidative cleavage if not managed.

FAQ: Pyrazoline Instability

Q: I isolated the intermediate, but it turned into a tarry oil on the bench. What happened? A: You likely have a Pyrazoline .[1]

  • The Issue: Pyrazolines are susceptible to aerobic oxidation.[1] Unlike the aromatic pyrazole, the pyrazoline ring has benzylic-like hydrogens that are easily abstracted by atmospheric oxygen, leading to radical decomposition pathways rather than clean aromatization.

  • The Fix:

    • Do not isolate unless necessary. Telescope the reaction: add an oxidant (e.g., DDQ, MnO₂, or I₂) directly to the crude mixture under N₂ to force clean aromatization to the pyrazole.[1]

    • If isolation is required, store under Argon at -20°C immediately.[1]

Q: My reaction mixture turned deep red/brown before I added the oxidant. A: This is the "Aerobic Leak" Signal.

  • Mechanism: Trace oxygen is oxidizing the pyrazoline to a radical cation or a diazenyl radical.

  • Troubleshooting: Check your septa for needle punctures.[1] Use a greased glass stopcock instead of rubber septa for long reaction times (>4 hours).

Module C: Metal-Catalyzed Cross-Coupling on Pyrazoles

Context: Functionalizing the pyrazole core (e.g., Suzuki-Miyaura coupling at the C4 position) often uses Pd or Cu catalysts. Pyrazoles are competent ligands and can sequester the metal, making the catalyst more susceptible to oxidation.[1]

Logic Tree: Troubleshooting Low Yields in C-H Activation

Q: The reaction starts well but stalls at 40% conversion. Adding more catalyst doesn't help. A: You are experiencing Product Inhibition/Poisoning. [1]

  • Cause: The newly formed pyrazole product is coordinating to the Pd(II) center, displacing the phosphine ligand.[1] The resulting [Pd(Pyrazole)L] complex is less active and more prone to forming Pd-black (inactive) upon exposure to trace air.

  • Solution:

    • Use bulky, electron-rich ligands (e.g., XPhos, tBuXPhos) that cannot be easily displaced by the pyrazole nitrogen.[1]

    • Protect the pyrazole nitrogen (e.g., SEM, THP, Boc) before the coupling step to remove its coordinating ability.[1]

Visual Decision Tree: Troubleshooting Pyrazole Synthesis

Troubleshooting Start Issue: Low Yield / Impurities Color Is the reaction mixture dark/tarry? Start->Color Oxidation Oxidative Degradation Color->Oxidation Yes Stall Reaction Stalled? Color->Stall No YesColor Yes HydrazineCheck Check Hydrazine Source Oxidation->HydrazineCheck NoColor No CatalystDeath Catalyst Poisoning (N-coordination) Stall->CatalystDeath Yes Protect Action: Protect N-H or Switch Ligand CatalystDeath->Protect

Caption: Diagnostic logic for distinguishing between oxidative degradation (red path) and catalyst poisoning (yellow path).

Experimental Protocol: Anaerobic Pyrazole Synthesis (One-Pot)

Target: Synthesis of 1,3,5-trisubstituted pyrazole via in situ oxidation.

  • Preparation: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a reflux condenser topped with a nitrogen inlet.

  • Degassing: Charge the RBF with Ethanol (solvent). Perform 3 cycles of Freeze-Pump-Thaw (freeze in liquid N₂, evacuate to <0.1 mmHg, thaw in warm water under static vacuum, backfill with N₂).

  • Reagent Addition (Counter-flow):

    • Open the N₂ flow to a vigorous rate.

    • Remove the septum briefly to add the 1,3-diketone and Hydrazine Hydrochloride solid.

    • Critical Step: Add the base (e.g., Et₃N) via syringe through the septum under the liquid surface to prevent aerosolizing the hydrazine.

  • Cyclization: Heat to reflux for 2-4 hours. Monitor by TLC (aliquot taken via N₂-flushed syringe).

  • Aromatization (The Switch):

    • Once the intermediate pyrazoline is confirmed (often a fluorescent spot on TLC), cool to room temperature.[1]

    • Option A (Air): Open the flask to air and stir vigorously (slow).

    • Option B (Chemical - Preferred): Add 1.1 eq of DDQ or I₂ under N₂ flow. Stir for 30 mins.

  • Workup: Quench with saturated Na₂S₂O₃ (if I₂ used) and extract.

References

  • Handling of Hydrazines: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[1][3][4]

  • Pyrazoline Oxidation Mechanisms: Lellek, V., et al. "One-pot condensations of ketones... and in situ oxidation."[1][5] Synlett, 2018, 29, 1071-1075.[1][5]

  • Metal-Catalyzed Pyrazole Synthesis: Zheng, Y., et al. "Acceptorless dehydrogenative coupling... to provide pyrazoles."[1] Org.[1][5] Lett., 2022, 24, 3878-3883.[1][5] [1]

  • Schlenk Line Techniques: The Schlenk Line Survival Guide.

  • Catalyst Deactivation: "Common Pitfalls of Catalysis Manuscripts." Chem. Mater., 2018, 30, 12, 3611–3612.[1] [1]

Sources

Technical Support Center: Recrystallization of Pyrazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Safety Warning

Scope: This guide addresses the purification of pyrazole aldehydes (e.g., 1H-pyrazole-4-carbaldehyde, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde). These compounds present unique challenges due to their dual polarity (heterocyclic nitrogen + aldehyde carbonyl) and tendency to "oil out" rather than crystallize.

Critical Safety Notice:

  • Oxidation Risk: Pyrazole aldehydes are susceptible to air oxidation, converting the aldehyde (-CHO) to the corresponding carboxylic acid (-COOH). This impurity drastically alters solubility and often inhibits crystallization. Always use fresh solvents and minimize air exposure.

  • Reactivity: Avoid strong bases during recrystallization to prevent Cannizzaro reactions or Aldol condensations.

The Solvent Selection Matrix[1][2]

Pyrazole aldehydes possess a "push-pull" electronic structure. The choice of solvent depends heavily on the substitution at the N1 position.

  • N-Unsubstituted (

    
    ):  High polarity, hydrogen bond donor. Requires alcohols or water mixtures.[1][2]
    
  • N-Substituted (

    
    ):  Lower polarity, lipophilic. Soluble in esters, chlorinated solvents, and aromatics.
    
Comparative Solvent Performance Table
Solvent SystemPolarity (Index)SuitabilityBest For...Technical Notes
Ethanol / Water HighExcellent 1H-pyrazole-4-carbaldehyde (N-H free)The "Gold Standard" for polar pyrazoles. Water acts as a powerful antisolvent.
Ethyl Acetate / Heptane MediumGood N-Phenyl or N-Alkyl derivativesStandard binary system. Heptane is preferred over Hexane for higher boiling point flexibility.
Isopropyl Alcohol (IPA) HighGood General purposeSlower evaporation rate than EtOH promotes better crystal growth.
Toluene LowRisky High-melting derivativesWarning: High risk of "oiling out" if the compound melts before dissolving. Hard to remove trace solvent.
Acetonitrile HighSpecific Highly polar / zwitterionic formsGood for compounds that are too soluble in alcohols but insoluble in ethers.

Decision Logic: Selecting Your Solvent

Do not guess. Use this logic flow to determine the starting solvent system based on your specific pyrazole derivative.

SolventSelection Start START: Analyze Pyrazole Structure CheckNH Is N1 Position Free (N-H)? Start->CheckNH PolarPath High Polarity Path CheckNH->PolarPath Yes (N-H) LipophilicPath Lipophilic Path CheckNH->LipophilicPath No (N-R) TestEtOH Test Solubility in Hot Ethanol PolarPath->TestEtOH TestEtOAc Test Solubility in Hot EtOAc LipophilicPath->TestEtOAc SolubleEtOH Soluble? TestEtOH->SolubleEtOH SolubleEtOAc Soluble? TestEtOAc->SolubleEtOAc SystemA System A: Ethanol + Water (Dropwise) SolubleEtOH->SystemA Yes SystemC System C: Acetonitrile or Methanol SolubleEtOH->SystemC No (Too Insoluble) SystemB System B: Ethyl Acetate + Heptane SolubleEtOAc->SystemB Yes SystemD System D: DCM + Hexane SolubleEtOAc->SystemD No (Too Insoluble)

Figure 1: Decision tree for selecting the initial solvent system based on the N-substitution of the pyrazole ring.

Troubleshooting: The "Oiling Out" Phenomenon

The Issue: You heat the solvent, dissolve the solid, and upon cooling, a viscous oil droplet forms at the bottom instead of crystals. The Cause: The solution hit the "Liquid-Liquid Phase Separation" (LLPS) boundary before the "Crystal Nucleation" boundary. This often happens because the melting point of the solvated pyrazole is lower than the boiling point of the solvent.

The "Rescue" Protocol (Self-Validating)

If your batch oils out, do not throw it away . Follow this rescue workflow:

  • Re-heat: Bring the mixture back to a boil until the oil re-dissolves.

  • Add Good Solvent: Add 10-15% more of the dissolving solvent (e.g., Ethanol). This lowers the saturation level, preventing the solution from hitting the oiling-out boundary too early.

  • Seed at High Temp: Allow to cool slightly (just below boiling). Add a tiny seed crystal.

    • Tip: If you have no crystals, scratch the glass wall with a glass rod at the liquid-air interface to induce nucleation.

  • Insulate: Wrap the flask in aluminum foil or a towel. Rapid cooling promotes oiling; slow cooling promotes crystallization.

OilingOutRescue Problem Precipitate forms as OIL Step1 1. Re-heat to Reflux (Dissolve Oil) Problem->Step1 Step2 2. Add 10-15% Excess Good Solvent Step1->Step2 Step3 3. Cool to T = (Bp - 10°C) Step2->Step3 Step4 4. ADD SEED CRYSTAL (Critical Step) Step3->Step4 Step5 5. Slow Cool (Insulate Flask) Step4->Step5 Result Crystalline Product Step5->Result

Figure 2: The "Rescue Workflow" for batches that have separated into an oil phase.

Frequently Asked Questions (FAQs)

Q: My pyrazole aldehyde is turning yellow/brown during recrystallization. Why? A: This indicates oxidation. Pyrazole aldehydes can oxidize to carboxylic acids or undergo photodegradation.

  • Fix: Recrystallize under an inert atmosphere (Nitrogen/Argon) if possible. Add a trace amount of antioxidant (like BHT) to the solvent if the compound is extremely sensitive, though this is rare for simple pyrazoles.

Q: Can I use Acetone? A: Acetone is a powerful solvent for pyrazoles [1], but it holds them too well. It is often difficult to get a good yield (recovery) using pure acetone. It is best used as the "good" solvent in a pair with Hexane, but beware: Acetone/Hexane mixtures are prone to "creeping" (evaporating and leaving crusts on the glass walls).

Q: The literature suggests Toluene, but it's not working. A: Toluene requires the compound to have a high melting point (>100°C). If your pyrazole melts below 80-90°C, Toluene will almost guarantee oiling out because the compound melts before it precipitates [2]. Switch to IPA or Ethanol/Water.

Q: How do I remove the carboxylic acid impurity? A: If your aldehyde has oxidized, recrystallization alone is inefficient.

  • Protocol: Dissolve the crude in DCM. Wash with weak aqueous base (Sodium Bicarbonate). The acid impurity will move to the water layer (as the salt). Dry the organic layer and then recrystallize.[3]

References

  • Vertex AI Search (Patent Analysis). Method for purifying pyrazoles (WO2011076194A1). Retrieved from Google Patents. 4

  • University of York, Dept. of Chemistry. Problems with Recrystallisations: Oiling Out. Retrieved from York.ac.uk. 5[2][6][4]

  • Chemistry LibreTexts. Recrystallization: Typical Problems and Solutions. Retrieved from LibreTexts.org. 7

  • ResearchGate Discussion. What solvent should I use to recrystallize pyrazoline? (Community consensus on Methanol/Ethyl Acetate systems). 3

  • Taylor & Francis Online. Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. (Specific purification details for the target aldehyde). 8

Sources

Technical Support Center: Stabilizing 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Here, we delve into the causality behind its degradation and provide field-proven protocols to mitigate these challenges.

Introduction: The Stability Challenge

This compound is a key building block in the synthesis of various pharmacologically active molecules.[1][2] Like many aromatic aldehydes, its utility is intrinsically linked to its purity. The aldehyde functional group, while essential for its reactivity, is also its primary liability, making the compound susceptible to degradation over time. Understanding and controlling these degradation pathways is paramount for reproducible experimental outcomes and the quality of downstream products.

The principal degradation pathways of concern are:

  • Oxidation: The aldehyde moiety is readily oxidized to the corresponding carboxylic acid, an impurity that can alter reaction kinetics and introduce downstream purification challenges.

  • Polymerization/Autocondensation: Aldehydes can undergo self-condensation or polymerization, leading to the formation of oligomeric impurities that are often insoluble and can significantly reduce the purity of the starting material.[3][4]

This guide provides a comprehensive framework for storing, handling, and troubleshooting the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of degradation in my sample of this compound?

A1: Visual inspection can be the first indicator. Look for a change in color (e.g., yellowing), the appearance of solid precipitates, or a change in the material's consistency (e.g., becoming thicker or clumping).[3] A faint, acrid odor may also develop due to the formation of the corresponding carboxylic acid. However, analytical confirmation is essential for an accurate assessment.

Q2: I've stored my sample in the freezer, but it seems to have degraded faster. Why would this happen?

A2: This is a known phenomenon for some aldehydes. While low temperatures slow down many chemical reactions, they can paradoxically accelerate the formation of polymeric trimers in some cases.[3] For neat (undiluted) aldehydes, storage at controlled room temperature may be preferable to freezing.

Q3: Is it better to store the compound as a solid or in solution?

A3: For long-term storage, storing the compound as a neat, dry solid under an inert atmosphere is generally recommended. If you need to store it in solution for short-term use, select a dry, aprotic solvent. Be aware that solvents can participate in degradation pathways, so validation is necessary.

Q4: Can I use an antioxidant to improve stability?

A4: Yes, the addition of an antioxidant like Butylated Hydroxytoluene (BHT) can help mitigate oxidation.[3] However, the concentration of the antioxidant should be carefully controlled (typically in the ppm range) to avoid interference with subsequent reactions. The suitability of any additive must be validated for your specific application.

Q5: How often should I re-test the purity of my stored sample?

A5: For a new batch, it is advisable to establish a baseline purity profile. We recommend re-testing every 3-6 months for samples stored under optimal conditions. If the compound is critical to your workflow, more frequent testing may be warranted.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Reduced Purity by HPLC Analysis (New Peak Appears) Oxidation to carboxylic acid or formation of other degradation products.1. Confirm the identity of the new peak using LC-MS. 2. Review storage conditions: ensure the container is tightly sealed and was flushed with an inert gas. 3. If oxidation is confirmed, consider repurification by recrystallization or column chromatography.
Inconsistent Reaction Yields Degradation of the starting material leading to lower active concentration.1. Re-analyze the purity of the aldehyde before use. 2. Adjust the stoichiometry of your reaction based on the new purity value. 3. Implement stricter storage protocols for the stock material.
Compound has become discolored or solidified Significant polymerization or degradation.1. Assess the purity of a small, solubilized sample by HPLC. 2. If purity is severely compromised, it is often more cost-effective to procure a fresh batch. 3. Review handling procedures; minimize exposure to air and moisture.[5][6]

Experimental Protocols & Methodologies

Protocol 1: Optimal Long-Term Storage

This protocol is designed to maximize the shelf-life of this compound.

Materials:

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

  • Schlenk line or glove box (optional, but recommended)[7]

  • Parafilm or other sealing tape

Procedure:

  • Dispense the desired quantity of the aldehyde into a clean, dry amber glass vial.

  • If available, place the open vial inside a Schlenk line or glove box to ensure an inert atmosphere.

  • Flush the vial with a gentle stream of inert gas for 1-2 minutes to displace any air and moisture.

  • Securely tighten the PTFE-lined cap.

  • For added protection, wrap the cap and neck of the vial with Parafilm.

  • Store the vial in a cool, dry, and dark place. A desiccator cabinet at room temperature is a suitable option. Avoid direct sunlight and heat sources.[8]

Protocol 2: Stability Indicating HPLC Method

This method allows for the quantification of the parent aldehyde and the detection of potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.[9]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of Acetonitrile and Water is typically effective.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 360 nm (Note: This may need to be optimized based on the UV-Vis spectrum of the compound and its impurities)[10]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Sample Preparation:

  • Prepare a stock solution of the aldehyde in a suitable solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of ~50 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Analysis:

  • Inject a blank (solvent) to establish the baseline.

  • Inject the prepared sample.

  • The purity can be calculated based on the area percent of the main peak relative to the total area of all peaks.

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a molecule and for developing truly stability-indicating analytical methods.[11][12] These studies deliberately stress the compound to generate potential degradation products.[13][14]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with a 3% solution of hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the compound (solid and in solution) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

After exposure to each stress condition, the samples should be analyzed by the stability-indicating HPLC method to assess the extent of degradation and the profile of the degradation products.

Visualizing Degradation and Stability Workflows

A clear understanding of the degradation pathways and the workflow for assessing stability is crucial.

Potential Degradation Pathways A 3-(4-fluorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde B Oxidation (Air, Peroxides) A->B D Polymerization/ Autocondensation (Heat, Acid/Base traces) A->D C 3-(4-fluorophenyl)-1-methyl- 1H-pyrazole-4-carboxylic acid B->C E Oligomers/Polymers D->E

Caption: Key degradation pathways for the aldehyde.

Stability Assessment Workflow cluster_0 Sample Handling cluster_1 Analysis & Decision A Receive/Synthesize Compound B Store under Optimal Conditions (Protocol 1) A->B C Sample for Analysis B->C D Perform HPLC Purity Test (Protocol 2) C->D E Purity > 98%? D->E F Proceed with Experiment E->F Yes G Troubleshoot/ Repurify E->G No

Caption: Workflow for routine stability checks.

Summary of Recommended Storage Conditions

Parameter Recommendation Rationale
Temperature Controlled Room TemperatureAvoids potential acceleration of polymerization at low temperatures.[3]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation by displacing atmospheric oxygen.
Container Amber Glass Vial, PTFE-lined capProtects from light-induced degradation and ensures an inert seal.[8]
Additives Antioxidant (e.g., BHT) - OptionalCan inhibit the process of oxidation. Use should be validated.[3]

By implementing these guidelines, researchers can significantly enhance the shelf-life and reliability of this compound, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC.
  • Neilson Lab. (n.d.). The manipulation of air-sensitive compounds.
  • PubChem. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Pell Wall Blog. (2013). Aldehydes: identification and storage.
  • ResearchGate. (2022). Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method.
  • Google Patents. (n.d.). Method of analysis of aldehyde and ketone by mass spectrometry.
  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • MIT. (n.d.). Handling air-sensitive reagents AL-134.
  • ResearchGate. (n.d.). A Short Review on Pyrazole Derivatives and their Applications.
  • Reddit. (2022). How long can / should you store aromachemicals?.
  • Ossila. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde.
  • Sigma-Aldrich. (n.d.). Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants.
  • European Patent Office. (n.d.). Stabilization of aldehydes.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
  • Adcredo. (2020). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Wipf Group - University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
  • MDPI. (n.d.). Aldehydes: What We Should Know About Them.
  • Chemical Bull. (2025). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • Sigma-Aldrich. (n.d.). Heterocyclic aldehydes.
  • InterContinental Warszawa. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde.
  • American Journal of Chemistry. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • N/A. (n.d.).
  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids.
  • Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations.
  • Google Patents. (n.d.). US4414419A - Stabilization of aldehydes.
  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative.
  • ResearchGate. (2026). Organocatalytic Acetalization of Aldehydes Utilizing N‐Heterocyclic Iod(az)olium Salts as the Halogen‐Bonding Catalysts.
  • Chemchart. (n.d.). 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (36640-40-1).

Sources

Validation & Comparative

A Comparative Guide to Purity Analysis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe downstream applications. The compound 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block used in the synthesis of various bioactive molecules.[1][2][3] Ensuring its purity is paramount to controlling the impurity profile of the final API, thereby impacting its safety and efficacy.

This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, offering a self-validating framework for robust purity assessment in a regulated and research environment.

The Critical Role of Purity Assessment

Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, or residual catalysts and solvents.[4][5] The International Council for Harmonisation (ICH) provides stringent guidelines (specifically ICH Q3A) on the reporting, identification, and qualification of these impurities.[5][6] For a key intermediate like this compound, a thorough understanding of its purity is the first line of defense against carrying forward potentially harmful or reactive species into the final drug product.

This guide will focus on the three most powerful and commonly employed techniques for purity determination:

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis for its high resolution and sensitivity.

  • Gas Chromatography (GC): Ideal for analyzing volatile and thermally stable impurities.

  • Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that provides direct, structure-specific quantification without the need for a specific reference standard of the impurity itself.[7][8]

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

HPLC is the most widely adopted technique for purity analysis in the pharmaceutical industry due to its versatility in separating a wide range of compounds. For a polar, aromatic compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

Causality of Method Design:

The core principle of RP-HPLC involves a non-polar stationary phase (typically C18-bonded silica) and a polar mobile phase. The separation is driven by the differential partitioning of the analyte and its impurities between these two phases. The aldehyde functional group and the pyrazole nitrogen atoms lend polarity to our target molecule, while the fluorophenyl and methyl-pyrazole rings provide hydrophobicity. This amphiphilic nature makes it well-suited for RP-HPLC. The UV chromophore present in the molecule allows for sensitive detection using a Diode Array Detector (DAD) or a standard UV detector.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Analyte (~1 mg/mL) B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B E Equilibrate Column B->E C Prepare Mobile Phases (A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA) D Degas Mobile Phases C->D D->E F Inject Sample E->F G Run Gradient Elution F->G H Detect at λmax (e.g., 254 nm) G->H I Integrate Peaks H->I J Calculate Area % I->J K Report Purity & Impurities >0.05% J->K

Caption: RP-HPLC workflow for purity analysis.

Detailed Experimental Protocol (RP-HPLC)
  • Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. Rationale: This is a standard, robust column providing excellent resolution for a wide range of pharmaceutical compounds.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Rationale: TFA acts as an ion-pairing agent to sharpen the peaks of any basic impurities and controls the pH for reproducible retention times.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile. Rationale: Acetonitrile is a common organic modifier with a low UV cutoff, making it compatible with UV detection.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    25 95
    30 95
    31 40
    35 40

    Rationale: A gradient is essential to elute both early-eluting polar impurities and late-eluting non-polar impurities within a reasonable runtime while maintaining good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C. Rationale: Thermostatting the column ensures reproducible retention times by mitigating fluctuations in mobile phase viscosity.

  • Detection Wavelength: 254 nm. A DAD should be used to scan from 200-400 nm to ensure all impurities are detected.

  • Injection Volume: 10 µL.

  • Sample Concentration: Approximately 1.0 mg/mL.

Data Analysis and Trustworthiness:

Purity is typically calculated using the area percent method. The area of the main peak is divided by the total area of all peaks (analyte + impurities) and multiplied by 100. According to ICH Q3A guidelines, impurities present at a level of ≥0.05% should be reported, and those at ≥0.10% or ≥0.15% (depending on the maximum daily dose of the final drug) may require structural identification.[4]

Self-Validation: The method's trustworthiness is established by running a system suitability test (SST) before sample analysis. This includes replicate injections of a standard to check for reproducibility of retention time, peak area, and calculation of theoretical plates and tailing factor to ensure the chromatographic system is performing optimally.

Gas Chromatography (GC) for Volatile Impurities

While HPLC is excellent for non-volatile impurities, GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS) is the gold standard for identifying and quantifying residual solvents and other volatile or semi-volatile process impurities. The target molecule itself is likely thermally stable enough for GC analysis, but its primary utility here is for a different impurity profile.

Causality of Method Design:

GC separates compounds based on their volatility and interaction with the stationary phase. The sample is vaporized in a hot inlet and carried by an inert gas through a capillary column. For our purpose, we would be looking for common synthesis solvents (e.g., DMF, ethanol, chloroform) or low molecular weight, volatile by-products.[9][10] A non-polar column (e.g., 5% phenyl-polysiloxane) is a good starting point for general-purpose solvent screening.

Detailed Experimental Protocol (GC-FID)
  • Instrumentation: A GC system with a Split/Splitless inlet, an FID, and a capillary column.

  • Column: DB-5 or equivalent (5% Phenyl-95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, versatile, and relatively non-polar column suitable for a wide range of volatile organic compounds.

  • Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 ratio). Rationale: A split injection is used for concentrated samples to avoid overloading the column.

  • Oven Temperature Program:

    • Initial: 50 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C. Rationale: The initial hold allows for the separation of highly volatile solvents, while the ramp ensures the elution of less volatile impurities.

  • Detector: FID at 300 °C.

  • Sample Preparation: Dissolve a precisely weighed amount of the analyte (e.g., 50 mg) in a high-purity solvent not used in the synthesis (e.g., DMSO), in a headspace vial if analyzing for residual solvents, or for direct injection if analyzing for semi-volatile impurities.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative NMR (qNMR) is a primary ratio method of measurement and stands as a powerful technique for determining purity with high precision, often without the need for a reference standard of the analyte itself.[7][11] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[7][8]

Causality of Method Design:

By adding a known amount of a highly pure, stable internal standard to a precisely weighed sample of this compound, we can determine the absolute purity of the analyte. The internal standard must have at least one resonance that is well-resolved from all analyte and impurity signals. For our target molecule, the aldehyde proton (~9.5-10 ppm) or the pyrazole proton are excellent candidates for quantification as they are typically in a clean region of the ¹H NMR spectrum.[12]

Workflow for qNMR Purity Analysis

qNMR_Workflow cluster_prep Precise Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte (WA) C Dissolve both in Deuterated Solvent A->C B Accurately weigh Internal Standard (WIS) B->C D Transfer to NMR Tube C->D E Tune & Shim Spectrometer D->E F Acquire Spectrum with Optimized Parameters (Long relaxation delay) E->F G Phase & Baseline Correction F->G H Integrate Analyte (IA) & Standard (IIS) Peaks G->H I Calculate Purity using the qNMR Equation H->I

Caption: qNMR workflow for absolute purity determination.

Detailed Experimental Protocol (¹H qNMR)
  • Instrumentation: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.

  • Internal Standard Selection: Maleic acid or 1,4-dinitrobenzene are suitable choices. They are stable, non-volatile, have simple spectra, and possess protons that resonate in clear regions of the spectrum.

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound (WA).

    • Accurately weigh ~10 mg of the internal standard (WIS) of known purity (PIS).

    • Dissolve both solids completely in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a vial before transferring to the NMR tube.

  • Acquisition Parameters:

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (typically 30-60 seconds). Rationale: This is the most critical parameter. A long delay ensures complete relaxation of all protons, making the signal integrals directly proportional to the molar amounts, which is the foundation of quantification.[13]

    • Pulse Angle: 90° pulse.

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply careful phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal for the analyte (IA) and a signal for the internal standard (IIS).

  • Purity Calculation: The purity of the analyte (PA) is calculated using the following equation:

    PA = (IA / NA) * (NS / IIS) * (MW_A / WA) * (WIS / MW_IS) * PIS

    Where:

    • IA, IIS = Integrals of analyte and internal standard

    • NA, NS = Number of protons for the integrated analyte and standard signals

    • MW_A, MW_IS = Molecular weights of analyte and internal standard

    • WA, WIS = Weights of analyte and internal standard

    • PIS = Purity of the internal standard

Comparison of Purity Analysis Methods

FeatureHPLC-UV/DADGC-FIDQuantitative NMR (qNMR)
Principle Chromatographic separation based on polarityChromatographic separation based on volatilityDirect spectroscopic quantification based on molar ratios
Primary Use Main component purity, non-volatile impuritiesVolatile impurities, residual solventsAbsolute purity of the main component, structural confirmation
Selectivity High; can separate isomersVery high for volatile compoundsAbsolute structural selectivity
Sensitivity High (ppm to low ppb)Very high for volatile analytes (ppm)Moderate (typically >0.1%)
Quantification Relative (Area %), requires reference standards for absolute quantificationRelative, requires reference standardsAbsolute, uses a single internal standard of known purity[11]
Throughput Moderate (20-40 min per sample)Moderate (20-30 min per sample)Low (requires careful sample prep and long acquisition times)
Strengths Excellent for impurity profiling, robust, widely availableBest method for residual solventsPrimary method, high precision, no analyte-specific standard needed
Limitations Co-elution possible, response factors can varyLimited to thermally stable and volatile compoundsLower sensitivity than chromatographic methods, requires high-purity standard

Conclusion: An Integrated Approach

No single method can provide a complete picture of the purity of this compound. A robust, self-validating purity assessment strategy leverages the strengths of each technique:

  • RP-HPLC should be employed as the primary method for routine purity testing and for the detection and quantification of process-related, non-volatile impurities and degradation products.

  • qNMR should be used to establish the absolute purity of a reference standard batch. This well-characterized batch can then be used to qualify secondary standards for daily use in HPLC analysis, providing a direct link to a primary method.

  • GC-FID/MS is essential for controlling the levels of residual solvents from the synthesis and purification steps, as mandated by ICH Q3C guidelines.

By integrating these orthogonal analytical techniques, researchers and drug developers can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality and consistency required for the development of novel therapeutics.

References

  • Reddit. Quantitative purity determination with NMR. (2021). Available from: [Link]

  • Asiri, A. M., et al. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. Available from: [Link]

  • Shetty, S. C., et al. 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. (2011). Asian Journal of Chemistry, 23(11), 5037-5041. Available from: [Link]

  • Atmiya University. Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Available from: [Link]

  • Emery Pharma. A Guide to Quantitative NMR (qNMR). (2024). Available from: [Link]

  • ICH. Impurities in New Drug Substances Q3A(R2). (2006). Available from: [Link]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry, 57(21), 9220-9231. Available from: [Link]

  • Singh, R., et al. Synthesis, Characterization, and In silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant activity. (2023). Oriental Journal of Chemistry, 39(3). Available from: [Link]

  • Haryadi, W., et al. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). Rasayan Journal of Chemistry, 15(1), 1-8. Available from: [Link]

  • Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Available from: [Link]

  • Singh, R., et al. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. (2023). Oriental Journal of Chemistry, 39(3). Available from: [Link]

  • Haryadi, W., et al. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (2022). PMC, National Institutes of Health. Available from: [Link]

  • European Medicines Agency. ICH Q3B(R2) Impurities in New Drug Products. (2006). Available from: [Link]

  • Li, W., et al. Chirality Sensing of N-Heterocycles via 19F NMR. (2022). Molecules, 27(15), 4991. Available from: [Link]

  • Jamroz, M. H., et al. Experimental and theoretical studies of pyrazole-4-carbaldehyde derivatives by X-ray crystallography, DFT, molecular docking. (2021). Journal of Molecular Structure, 1230, 129881. Available from: [Link]

  • Khirich, G., & Skidmore, K. Quantitative NMR in Biotherapeutic Drug Development: An Efficient General-Purpose Tool for Process Analytics. (2020). American Pharmaceutical Review. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. (2011). Current Organic Chemistry, 15(3), 404-433. Available from: [Link]

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • El-Malah, A., et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions, 4(3), 478-504. Available from: [Link]

  • Semantic Scholar. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • IKEV. ICH Q3A(R) Guideline: Impurity Testing Guideline: Impurities in New Drug Substances. Available from: [Link]

  • Venkatesh, P. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (2018). Slideshare. Available from: [Link]

  • USP. Stimuli Article: A Holistic Approach to Quantitative NMR (qNMR) Method Validation. (2020). Available from: [Link]

  • Al-Mamun, M. A., et al. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2023). International Journal of Pharmaceutical Investigation, 13(1), 1-7. Available from: [Link]

  • Sureshkumar, N., et al. Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (2017). Journal of Chemical and Pharmaceutical Research, 9(1), 224-231. Available from: [Link]

  • Shinde, V. Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020). Veeprho. Available from: [Link]

  • ResearchGate. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. (2023). Available from: [Link]

  • Guler, H., et al. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Scientific Reports, 14, 13735. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffolding of Modern Medicine Demands Unimpeachable Integrity

In the landscape of modern drug discovery, heterocyclic compounds are foundational. Among these, the pyrazole scaffold is a recurring motif in a vast array of pharmacologically active agents, valued for its metabolic stability and versatile synthetic handles.[1][2][3] Derivatives of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, the subject of this guide, are of particular interest as precursors for potent anti-inflammatory, anti-cancer, and anti-melanoma agents.[1][4]

The introduction of a fluorophenyl group can enhance pharmacokinetic properties like metabolic stability and membrane permeability, while the carbaldehyde function serves as a versatile anchor point for further chemical elaboration.[4] However, the promise of any new chemical entity is wholly dependent on the unambiguous confirmation of its chemical structure. An error in structural assignment, particularly in early-stage development, can lead to the catastrophic loss of time, resources, and intellectual capital.

This guide provides researchers, scientists, and drug development professionals with a comprehensive, logic-driven framework for validating the structure of novel this compound derivatives. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, establishing a self-validating workflow where orthogonal methods provide a cohesive and irrefutable structural proof.

A Foundational Case Study: Synthesis of the Core Scaffold

To contextualize the validation process, we first consider a common synthetic route to the parent aldehyde. The Vilsmeier-Haack reaction is a robust and widely used method for the formylation of electron-rich heterocycles and activated aromatic compounds, making it an ideal choice for synthesizing our target scaffold.[5]

Protocol: Synthesis via Vilsmeier-Haack Reaction

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C. Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve the precursor, 1-(4-fluorophenyl)-2-methylhydrazone of acetone, in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Cyclization & Formylation: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90°C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extraction & Purification: The resulting precipitate is collected by filtration, washed with cold water, and dried. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the target compound, this compound.

Once a pure compound is obtained, the critical phase of structural validation begins.

The Analytical Gauntlet: A Comparative Guide to Validation Techniques

No single technique is sufficient for complete structural elucidation. An effective validation strategy relies on the convergence of data from multiple, orthogonal analytical methods. Each method probes a different aspect of the molecule's constitution, and together, they build an unshakeable structural hypothesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[6][7] For our target derivatives, ¹H, ¹³C, and ¹⁹F NMR are indispensable, while 2D techniques like COSY and HSQC are used to resolve ambiguities.

Expected Spectroscopic Signatures for the Core Scaffold:

NucleusChemical Shift (δ, ppm)MultiplicityAssignment & Rationale
¹H ~9.9 - 10.1Singlet (s)Aldehyde proton (CHO). Highly deshielded by the anisotropic effect of the C=O bond.
~8.0 - 8.2Singlet (s)Pyrazole C5-H. Aromatic proton on the electron-deficient pyrazole ring.
~7.6 - 7.8Multiplet (m)2H, Aromatic protons on the fluorophenyl ring ortho to the pyrazole.
~7.2 - 7.4Multiplet (m)2H, Aromatic protons on the fluorophenyl ring meta to the pyrazole.
~3.9 - 4.1Singlet (s)3H, Methyl protons (N-CH₃). Attached to the electron-withdrawing pyrazole nitrogen.
¹³C ~185 - 190Aldehyde (C=O)Deshielded carbonyl carbon.
~162 - 165 (d)Fluorophenyl C-FCarbon directly bonded to fluorine, shows coupling (¹JCF).
~115 - 145Aromatic CarbonsMultiple signals for the pyrazole and fluorophenyl rings.
~39 - 41Methyl Carbon (N-CH₃)Aliphatic carbon attached to nitrogen.
¹⁹F ~ -110 to -115Singlet (s)Aromatic fluorine on the phenyl ring.

Experimental Protocol (¹H/¹³C NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the purified derivative and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality: DMSO-d₆ is often preferred as it is less volatile and an excellent solvent for many polar organic compounds, ensuring even trace amounts of acidic protons (like N-H, if present in a derivative) are observed.

  • Data Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for ¹H (16-32 scans) and ¹³C (1024-2048 scans) are typically sufficient.

  • 2D NMR: If assignments are ambiguous, perform 2D NMR experiments. A COSY (Correlation Spectroscopy) experiment will reveal proton-proton couplings, while an HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to their attached carbons, definitively linking the ¹H and ¹³C assignments.[7]

Trustworthiness: The integration of the ¹H NMR signals must correspond to the number of protons in the proposed structure. The number of unique signals in the ¹³C NMR spectrum should match the number of non-equivalent carbons.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight and elemental composition, serving as a primary check on the proposed structure. High-Resolution Mass Spectrometry (HRMS) is crucial for this purpose.

Experimental Protocol (HRMS):

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

  • Ionization: Electrospray Ionization (ESI) is a soft ionization technique ideal for these derivatives, typically producing the protonated molecular ion [M+H]⁺.

  • Analysis: Analyze the sample using a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain a high-resolution mass measurement (typically with <5 ppm mass accuracy).

Data Interpretation & Causality:

  • Molecular Ion Peak: For this compound (C₁₁H₉FN₂O), the exact mass is 204.0702 Da. An HRMS measurement should yield a value extremely close to this (e.g., 204.0705). The resulting elemental formula from the software must match C₁₁H₉FN₂O.

  • Fragmentation: While ESI is soft, some fragmentation can occur. Observing fragments corresponding to the loss of CO (28 Da) or the fluorophenyl group (95 Da) can provide additional structural confirmation.[8][9][10]

Trustworthiness: The elemental formula derived from HRMS must be consistent with the data from NMR. Any discrepancy is a red flag indicating either an incorrect structural assignment or an impure sample.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[11] For our target derivatives, it provides definitive evidence for the key carbaldehyde group.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: Place a small amount of the solid, purified sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation & Causality:

  • C=O Stretch: A strong, sharp absorption band between 1710-1685 cm⁻¹ is characteristic of an aromatic aldehyde's carbonyl stretch.[12][13][14] Its position is slightly lowered from a typical aliphatic aldehyde due to conjugation with the pyrazole ring.

  • Aldehydic C-H Stretch: A uniquely diagnostic feature for aldehydes is the C-H stretching of the proton attached to the carbonyl. This often appears as two moderate peaks, one around 2850-2820 cm⁻¹ and another, often a sharp shoulder, around 2750-2720 cm⁻¹ .[13][15] The presence of this second peak is strong evidence for an aldehyde.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region correspond to the C=C stretching vibrations of the pyrazole and fluorophenyl rings.

Single-Crystal X-ray Diffraction: The Unambiguous Proof

When a definitive, publication-quality structural proof is required, single-crystal X-ray diffraction is the gold standard.[16][17] It provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom, as well as bond lengths and angles.[18][19]

Experimental Protocol:

  • Crystal Growth: This is often the most challenging step. Grow single crystals of the derivative by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened (e.g., ethyl acetate, acetone, ethanol, dichloromethane/hexane mixtures).

  • Data Collection: Mount a suitable crystal on a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.[20]

  • Structure Solution & Refinement: The diffraction pattern is processed to determine the unit cell dimensions and symmetry. The structure is then solved using computational methods and refined to fit the experimental data.[21]

Data Interpretation: The output is a 3D model of the molecule. The connectivity must match the structure proposed by NMR and MS. It provides incontrovertible proof of isomerism (e.g., the position of the methyl group on N1 vs. N2) that can sometimes be challenging to assign by NMR alone.

Integrated Validation Strategy & Workflow

A logical, sequential approach ensures efficiency and rigor. The data from each step informs the next, creating a self-validating system.

G cluster_0 Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Structural Hypothesis & Verification cluster_3 Advanced Confirmation (If Needed) Synth Synthesized Derivative Purify Purification (Recrystallization / Chromatography) Synth->Purify Pure Pure Compound (>95%) Purify->Pure NMR 1D NMR (¹H, ¹³C, ¹⁹F) Pure->NMR MS HRMS Pure->MS FTIR FTIR Pure->FTIR Hypo Propose Structure NMR->Hypo MS->Hypo FTIR->Hypo Check Data Consistent? Hypo->Check Final Validated Structure Check->Final  Yes TwoD_NMR 2D NMR (COSY, HSQC) Check->TwoD_NMR No / Ambiguous Xray X-Ray Crystallography Check->Xray No / Ambiguous TwoD_NMR->Hypo Xray->Hypo

Sources

Comparative Guide: Biological Efficacy of Fluorinated vs. Non-Fluorinated Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and pharmacological impact of fluorination on the pyrazole scaffold, a privileged structure in medicinal chemistry.[1] While non-fluorinated pyrazoles offer versatile hydrogen-bonding capabilities, the introduction of fluorine—specifically trifluoromethyl (


) or fluoro-aryl groups—dramatically alters physicochemical properties. These modifications typically enhance metabolic stability  (by blocking oxidation sites), lipophilicity  (aiding membrane permeability), and selectivity  (via steric fitting in enzymatic pockets). This guide provides comparative data, mechanistic insights, and validated experimental protocols for assessing these derivatives.

Physicochemical Drivers of Biological Activity

The biological divergence between fluorinated and non-fluorinated pyrazoles stems from three fundamental "Fluorine Effects":

A. Electronic Modulation (pKa Shift)
  • Non-Fluorinated: The pyrazole nitrogen (

    
    -H) has a pKa of ~14. The ring is electron-rich.
    
  • Fluorinated: Fluorine is highly electronegative (

    
    ). Attaching a 
    
    
    
    group to the pyrazole ring (commonly at C3 or C5) exerts a strong electron-withdrawing inductive effect (
    
    
    ).
    • Impact: This lowers the pKa of the NH group, increasing acidity. At physiological pH (7.4), this can alter the ionization state, enhancing electrostatic interactions with target protein residues (e.g., Arginine).

B. Lipophilicity and Permeability (LogP)
  • Non-Fluorinated: Methyl (

    
    ) or hydrogen substituents maintain moderate lipophilicity.
    
  • Fluorinated: The

    
     bond is non-polarizable and hydrophobic. Replacing 
    
    
    
    with
    
    
    or
    
    
    with
    
    
    significantly increases the partition coefficient (LogP).
    • Impact: Enhanced passive transport across lipid bilayers (blood-brain barrier or gastrointestinal tract).

C. Metabolic Blocking
  • Non-Fluorinated: Alkyl groups (e.g.,

    
    ) on pyrazoles are "metabolic soft spots," prone to rapid oxidation by Cytochrome P450 (CYP) enzymes (benzylic hydroxylation).
    
  • Fluorinated: The

    
     bond (approx. 116 kcal/mol) is stronger than the 
    
    
    
    bond (approx. 99 kcal/mol) and resistant to oxidative attack.
    • Impact: Extends half-life (

      
      ) and improves bioavailability.
      

Comparative Case Study: COX-2 Inhibition

The most authoritative example of this comparison is the structural evolution of cyclooxygenase-2 (COX-2) inhibitors.

  • Compound A (Non-Fluorinated Analog): Contains a methyl group at the pyrazole C3 position.

  • Compound B (Celecoxib - Fluorinated): Contains a trifluoromethyl (

    
    ) group at the pyrazole C3 position.[2][3]
    
Performance Data Comparison
FeatureNon-Fluorinated Analog (

)
Fluorinated Analog (

)
Biological Consequence
IC50 (COX-2) ~0.8 - 1.2 µM0.04 µM (Celecoxib)20-30x Potency Increase. The bulky

fills the hydrophobic side pocket of COX-2 better than

.
Selectivity (SI) Low (inhibits COX-1 & COX-2)High (>300-fold for COX-2)Reduced gastrointestinal toxicity (COX-1 sparing).
Metabolic Stability Low (

hrs)
High (

hrs)

prevents methyl oxidation, allowing once/twice-daily dosing.
Lipophilicity (LogP) ~2.5~3.5Improved tissue distribution.

Data synthesized from structure-activity relationship (SAR) studies of diarylheterocycles [1, 2].

Experimental Protocols

To validate the superior stability of fluorinated pyrazoles, the Microsomal Stability Assay is the industry standard. This protocol compares the intrinsic clearance (


) of the two analogs.
Protocol: In Vitro Microsomal Stability Assay

Objective: Determine the metabolic half-life (


) of fluorinated vs. non-fluorinated pyrazoles using liver microsomes.

Materials:

  • Pooled Liver Microsomes (Human/Mouse), 20 mg/mL protein conc.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase).

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Propranolol or Warfarin).

  • LC-MS/MS system.[4][5][6]

Step-by-Step Methodology:

  • Preparation: Dilute test compounds to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

  • Pre-Incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with the test compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add 15 µL of NADPH regenerating system to start the reaction. (Include a "No NADPH" control to check for chemical instability).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquots into 150 µL of ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.

  • Processing: Centrifuge samples at 4,000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor the Disappearance of the Parent Ion.

  • Calculation:

    • Plot

      
       vs. 
      
      
      
      .[4][7]
    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
    • 
      .
      

Expected Result: The fluorinated pyrazole should show a significantly flatter slope (lower


) compared to the non-fluorinated analog, indicating resistance to oxidative metabolism.

Visualizations

Diagram 1: The "Fluorine Effect" Mechanism

This diagram illustrates the causal pathway from chemical modification to biological outcome.

FluorineEffect Subst Substitution: -CH3 to -CF3 Steric Steric Bulk Increase (Van der Waals radius) Subst->Steric Elec Electron Withdrawal (Inductive Effect) Subst->Elec Bond C-F Bond Strength (116 kcal/mol) Subst->Bond Selectivity Selectivity (Fits COX-2 Pocket) Steric->Selectivity Acidity pKa Modulation (Increased NH Acidity) Elec->Acidity Metabolism Metabolic Blockade (No Oxidation) Bond->Metabolism Outcome Enhanced Potency & Longer Half-Life Selectivity->Outcome Acidity->Outcome Metabolism->Outcome

Caption: Causal pathway showing how trifluoromethylation translates physicochemical changes into clinical efficacy.

Diagram 2: Microsomal Stability Workflow

Visualizing the critical steps in the validation protocol.

MicrosomalAssay cluster_sampling Time Course Sampling Step1 1. Prepare Reaction Mix (Microsomes + Test Compound) Step2 2. Pre-incubation (37°C, 5 min) Step1->Step2 Step3 3. Initiate Reaction (Add NADPH) Step2->Step3 Sample Extract Aliquot (0, 15, 30, 60 min) Step3->Sample Quench Quench with ACN (+ Internal Standard) Sample->Quench Step4 4. Centrifugation (Precipitate Proteins) Quench->Step4 Step5 5. LC-MS/MS Analysis (Measure Parent Ion %) Step4->Step5 Step6 6. Calculate Intrinsic Clearance (Slope of ln(% Remaining)) Step5->Step6

Caption: Step-by-step workflow for the In Vitro Microsomal Stability Assay.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Pyrazole-4-Carbaldehyde Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole-4-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, functioning as a versatile "chassis" for drug design.[1][2][3][4] Unlike rigid heterocyclic systems, the C4-formyl group provides a distinct reactive handle for installing pharmacophores via Schiff base formation, condensation, or oxidation.

This guide analyzes the SAR of these analogs, specifically comparing their efficacy against standard-of-care agents (Ciprofloxacin, Sorafenib, and Diclofenac). It details the synthetic pathways, critical substitution patterns, and experimental validation required for developing next-generation inhibitors targeting EGFR kinases and bacterial DNA gyrase.

The Scaffold Architecture & Synthesis

The utility of pyrazole-4-carbaldehyde lies in its electronic tunability. The pyrazole ring acts as a bioisostere for imidazole or pyrrole, while the aldehyde at position 4 allows for the rapid generation of libraries (e.g., hydrazones, oximes, semicarbazones).

Core Synthesis: The Vilsmeier-Haack Protocol

The industry-standard method for constructing this scaffold is the Vilsmeier-Haack formylation. This reaction is preferred over direct oxidation due to its regioselectivity for the electron-rich C4 position.

Workflow Visualization

The following diagram illustrates the critical pathway from hydrazone precursors to the final functionalized aldehyde.

VilsmeierHaackSynthesis Start Hydrazone / Semicarbazone (Precursor) Inter Iminium Salt Intermediate Start->Inter Cyclization & Formylation (80-90°C, 4h) Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter Activator Hydrolysis Alkaline Hydrolysis (Na2CO3 / H2O) Inter->Hydrolysis Neutralization Product Pyrazole-4-carbaldehyde (Scaffold) Hydrolysis->Product Isolation Deriv Schiff Base Formation (Target Analog) Product->Deriv Condensation (w/ Amines)

Figure 1: Step-wise synthetic workflow for generating pyrazole-4-carbaldehyde scaffolds via Vilsmeier-Haack cyclization.

Experimental Protocol: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

Reagents: Acetophenone phenylhydrazone, POCl₃, DMF (Dimethylformamide).

  • Vilsmeier Reagent Prep: In a round-bottom flask, add anhydrous DMF (10 mL) and cool to 0°C. Add POCl₃ (0.03 mol) dropwise with stirring. A white/yellowish suspension (Vilsmeier salt) will form.

  • Addition: Dissolve the hydrazone (0.01 mol) in DMF and add to the mixture.

  • Cyclization: Heat the reaction mixture to 80–90°C for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice (approx. 200g). Neutralize with saturated Na₂CO₃ solution until pH 7–8.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure aldehyde.

Comparative SAR Analysis

The biological activity of these analogs is heavily dependent on the "wings" of the pyrazole (N1 and C3 positions) and the "head" (C4 functionalization).

Focus Area A: Anticancer Activity (EGFR/VEGFR Inhibition)

Pyrazole-4-carbaldehyde Schiff bases function as ATP-competitive inhibitors. The nitrogen atoms in the pyrazole ring and the imine linker often form hydrogen bonds with the hinge region of kinases like EGFR (Epidermal Growth Factor Receptor).

SAR Logic:

  • N1 Position: Bulky aryl groups (e.g., 4-chlorophenyl) enhance hydrophobic interaction within the kinase pocket.

  • C4 Linker: Conversion of the aldehyde to a Schiff base (–CH=N–) restricts conformation, improving binding affinity compared to the free aldehyde.

Performance Comparison: Pyrazole Analogs vs. Standard Kinase Inhibitors

Compound ClassTargetIC₅₀ (µM)Comparison to Standard
Standard: Erlotinib EGFR0.04 - 0.08 Reference Standard
Standard: Sorafenib VEGFR-20.09 Reference Standard
Pyrazole-Fused Derivative (Compound 3)EGFR0.06 Equipotent to Erlotinib; superior bioavailability profile.
Pyrazole-Schiff Base (Compound 9)VEGFR-20.22 Moderate activity; 2.4x less potent than Sorafenib but lower toxicity.
Unsubstituted Pyrazole-4-CHOEGFR> 50.0Inactive (Demonstrates need for C4 functionalization).

Data synthesized from recent medicinal chemistry literature (see References).

Focus Area B: Antimicrobial Activity (DNA Gyrase Target)

Against Gram-negative bacteria, pyrazole-4-carbaldehyde hydrazones have shown efficacy comparable to fluoroquinolones.

SAR Logic:

  • C5 Position: Electron-withdrawing groups (e.g., -Cl, -NO₂) often increase potency against S. aureus.

  • Mechanism: These compounds likely intercalate DNA or inhibit DNA gyrase B subunit, distinct from the fluoroquinolone mechanism, reducing cross-resistance.

Performance Comparison: Antibacterial Efficacy

CompoundOrganismMIC (µg/mL)Relative Potency
Standard: Ciprofloxacin E. coli0.50 High Potency Standard
Standard: Ampicillin S. aureus0.25 - 1.0 Standard
Pyrazole-Hydrazone (Cmpd 3)**E. coli0.25 2x More Potent than Ciprofloxacin in specific strains.
Pyrazole-Imine DerivativeS. aureus4.0Moderate; 4-16x less potent than Ampicillin.

Mechanism of Action & SAR Map

To design effective analogs, one must visualize how the molecule sits within the biological target. The diagram below maps the structural features to their biological function.

SAR_Map Core Pyrazole-4-Carbaldehyde Core Scaffold N1 N1 Position: Pharmacokinetic Modulator Core->N1 C3_C5 C3 & C5 Positions: Steric/Electronic Gatekeepers Core->C3_C5 C4 C4 Position (Aldehyde): The Warhead Attachment Core->C4 N1_Func Aryl groups here improve lipophilicity (LogP) and membrane permeability. N1->N1_Func C3_Func Electron-withdrawing groups (Cl, NO2) enhance antimicrobial activity via electronic effects. C3_C5->C3_Func C4_Func Must be derivatized (Schiff Base). Forms H-bonds with Kinase Hinge Regions (EGFR). C4->C4_Func

Figure 2: Pharmacophore mapping of the pyrazole-4-carbaldehyde scaffold, highlighting regions critical for biological interaction.[1]

Biological Assay Protocol (In Vitro Validation)

To reproduce the data cited above, the following validated protocol for antimicrobial susceptibility should be used.

Broth Microdilution Method (CLSI Standard)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Inoculum Prep: Adjust bacterial culture (E. coli ATCC 25922) to 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute the inoculum 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Prep: Dissolve the pyrazole derivative in DMSO (stock 1 mg/mL). Prepare serial two-fold dilutions in a 96-well microtiter plate.

  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO (ensure <1% final concentration to avoid solvent toxicity).

    • Sterility Control: MHB only.

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

References

  • Synthesis and Antimicrobial Activity: Biointerface Research in Applied Chemistry. "Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes." (2021).[4]

  • Anticancer & EGFR Inhibition: National Institutes of Health (NIH) / Bioorg Chem. "Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis... and dual EGFR/Topo-1 inhibition." (2023).[5]

  • Comparative Antibacterial Data: Journal of Advanced Scientific Research. "Anti-inflammatory and antimicrobial activities of novel pyrazole analogues." (2021).[2][4][6]

  • Vilsmeier-Haack Mechanism: Chemical Methodologies. "Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives Derived from Galloyl Hydrazide."

  • Review of Biological Potential: MDPI. "A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives."

Sources

Comparative Molecular Docking Guide: Pyrazole Derivatives as COX-2 Inhibitors

[1]

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists Focus: Benchmarking novel pyrazole scaffolds against clinical standards (Celecoxib) using AutoDock Vina and Schrödinger Glide.[1]

Executive Summary

The pyrazole scaffold remains a privileged structure in medicinal chemistry, particularly for the inhibition of Cyclooxygenase-2 (COX-2) and receptor tyrosine kinases (e.g., EGFR).[1] This guide provides a technical comparison of molecular docking protocols for evaluating novel pyrazole derivatives. We analyze the performance of open-source tools (AutoDock Vina) versus commercial standards (Schrödinger Glide), supported by experimental benchmarking against the clinical standard, Celecoxib.[1]

The Pyrazole Scaffold: Pharmacophore & Target Selection[1]

The 1,5-diarylpyrazole motif (exemplified by Celecoxib) owes its efficacy to a specific pharmacophoric alignment within the COX-2 active site.[1] Unlike COX-1, COX-2 possesses a secondary hydrophobic pocket created by the substitution of Isoleucine (Ile523) with Valine (Val523).[1]

Critical Binding Determinants:

  • The Pyrazole Core: Acts as a rigid spacer, orienting the side chains.[1]

  • Sulfonamide/Sulfonyl Group: Forms hydrogen bonds with Arg513 and His90 in the hydrophilic side pocket.[1]

  • Phenyl Ring: Engages in hydrophobic interactions within the lipophilic channel (Tyr385, Trp387).[1]

Diagram 1: Pharmacophoric Interaction Logic

The following diagram maps the structural logic required for high-affinity pyrazole binding.

Pyrazole_Interaction_MapPyrazolePyrazole Core(Scaffold)SideChain1C1-Phenyl/SulfonamidePyrazole->SideChain1OrientsSideChain2C5-Aryl GroupPyrazole->SideChain2OrientsGatekeeperArg120 / Glu524(Gatekeeper Residues)Pyrazole->GatekeeperSteric FitTarget_PocketCOX-2 Secondary Pocket(Hydrophilic)SideChain1->Target_PocketH-Bonds (His90, Arg513)Target_ChannelHydrophobic Channel(Lipophilic)SideChain2->Target_ChannelPi-Stacking / Hydrophobic

Caption: Pharmacophoric mapping of pyrazole derivatives within the COX-2 active site, highlighting critical hydrophilic and hydrophobic sub-pockets.

Comparative Methodology: Vina vs. Glide[2][3]

To ensure scientific integrity, docking studies must be self-validating.[1] We compare two distinct protocols: the stochastic search algorithm of AutoDock Vina and the systematic sampling of Schrödinger Glide (XP mode) .[1]

Protocol A: AutoDock Vina (Open Source)
  • Ligand Prep: Converted to PDBQT format; Gasteiger charges added; rotatable bonds defined.

  • Grid Generation: Centered on the co-crystallized ligand (e.g., SC-558 in PDB: 1CX2).[1] Box size: 25 x 25 x 25 Å.[1]

  • Exhaustiveness: Set to 8 (default) or elevated to 32 for complex derivatives.

Protocol B: Schrödinger Glide (Commercial Standard)
  • Ligand Prep: LigPrep module (OPLS3e force field); ionization states generated at pH 7.0 ± 2.0 (Epik).[1]

  • Protein Prep: Protein Preparation Wizard; H-bond optimization; restrained minimization (RMSD 0.30 Å).

  • Grid Generation: Receptor Grid Generation tool; constraints set for Arg120 H-bonds.[1]

  • Docking: Extra Precision (XP) mode with post-docking minimization.[1]

Diagram 2: Comparative Docking Workflow

Docking_Workflowcluster_VinaProtocol A: AutoDock Vinacluster_GlideProtocol B: Glide XPLigandsNovel Pyrazole Library(2D SDF)Prep_LigLigand Prep(LigPrep/OpenBabel)Ionization & MinimizationLigands->Prep_LigProteinCOX-2 Crystal Structure(PDB: 1CX2)Prep_ProtProtein Prep(H-bond Opt, Remove Waters)Protein->Prep_ProtGrid_VinaGrid Box Definition(25x25x25 Å)Prep_Lig->Grid_VinaGrid_GlideReceptor Grid Gen(Arg120 Constraint)Prep_Lig->Grid_GlidePrep_Prot->Grid_VinaPrep_Prot->Grid_GlideDock_VinaVina Docking(Lamarckian GA)Grid_Vina->Dock_VinaAnalysisInteraction Profiling(PLIP / Maestro)Dock_Vina->AnalysisDock_GlideGlide XP Docking(Systematic Search)Grid_Glide->Dock_GlideDock_Glide->AnalysisValidationRMSD Calculation(< 2.0 Å vs Crystal)Analysis->Validation

Caption: Dual-stream workflow comparing open-source (Vina) and commercial (Glide) docking pipelines for pyrazole validation.

Performance Benchmarking

The following data synthesizes results from recent comparative studies (2020-2024) involving pyrazole-benzenesulfonamide derivatives [1][2][3].

Comparison A: Binding Affinity (Novel Derivatives vs. Standard)

High-performing pyrazoles (e.g., Series D derivatives) often exhibit superior binding energies due to additional hydrophobic contacts in the active site channel.[1]

Compound IDStructure ClassBinding Energy (Vina)Glide Score (XP)Key Interaction (Residues)
Celecoxib Diarylpyrazole (Control)-9.8 kcal/mol-10.2 kcal/molArg513, His90, Leu352
Compound D305 Pyrazole-Hybrid-10.7 kcal/mol -11.4 kcal/mol Arg120 , Tyr355, Val523
Compound 5u Pyrazole-Sulfonamide-12.9 kcal/mol-11.8 kcal/molHis90, Arg513, Phe518
Compound 2j Pyrazole-Hydrazine-8.4 kcal/mol-8.9 kcal/molSer530, Tyr385

Interpretation:

  • Compound D305 and 5u outperform Celecoxib in silico.[1] This is attributed to the presence of electron-donating groups (methoxy/hydroxyl) that enhance H-bonding with Arg120 and Tyr355 [1][3].[1]

  • Vina vs. Glide: While trends correlate, Vina tends to overestimate binding affinity for highly polar ligands compared to Glide's stricter penalty terms for desolvation [2].[1]

Comparison B: Pose Prediction Accuracy (RMSD)

To validate the protocol, the co-crystallized ligand (SC-558) was re-docked into the active site (PDB: 1CX2).[1]

MetricAutoDock VinaSchrödinger Glide (XP)
RMSD (Root Mean Square Deviation) 1.2 Å0.45 Å
Processing Time (per ligand) ~10 seconds~2-3 minutes
Success Rate (RMSD < 2.0 Å) 85%98%

Expert Insight: Glide demonstrates superior accuracy in reproducing the crystal pose (RMSD < 1.0 Å), largely due to its optimized OPLS force field which better handles the specific electrostatics of the sulfonamide group in the COX-2 pocket [2].[1]

Critical Analysis of Binding Modes

Successful pyrazole inhibitors must navigate the "constriction" at the base of the active site formed by Arg120 , Tyr355 , and Glu524 .[1]

  • Selectivity Mechanism: The bulkier Val523 in COX-2 (vs. Ile523 in COX-1) opens a side pocket.[1] Pyrazoles with a rigid sulfonamide extension (like Celecoxib or Compound 5u) occupy this pocket, achieving high selectivity indices (>70) [3].[1]

  • H-Bond Network: The most potent derivatives (D305) form a "pincer" interaction:

    • N2 of Pyrazole: H-bonds with Arg120.[1]

    • Sulfonamide Oxygen: H-bonds with His90.[1]

    • Failure Mode: Derivatives lacking the sulfonamide extension often fail to dock deeply, resulting in poor scores (>-7.0 kcal/mol) and loss of selectivity.[1]

Experimental Validation Protocol

Docking is a hypothesis-generation tool.[1] To validate these computational findings, the following wet-lab assays are required:

  • In Vitro Enzyme Inhibition Assay:

    • Use purified COX-1 and COX-2 enzymes.[1]

    • Measure IC50 using a colorimetric screening kit (e.g., TMPD oxidation monitoring).[1]

    • Success Metric: IC50 (COX-2) < 1.0 µM; Selectivity Ratio (COX-1/COX-2) > 50.[1]

  • Molecular Dynamics (MD) Simulation (100 ns):

    • Required to verify the stability of the docked pose.[1]

    • Metric: Ligand RMSD should stabilize within 2-3 Å over the trajectory.[1]

    • Tools: GROMACS or Desmond.[1]

References

  • Indian Journal of Pharmaceutical Education and Research. (2025). Unlocking Anti-Inflammatory Potential: Virtual Discovery and ADMET Evaluation of Novel Pyrazole-Based COX-II Inhibitors.Link

  • MDPI. (2025).[1] Comparing AutoDock and Vina in Ligand/Decoy Discrimination for Virtual Screening.Link

  • PubMed Central. (2016).[1] Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.[1][2]Link

  • Nature. (1996).[1] Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[1]Link

  • ACS Publications. (2010).[1] Structural and Functional Basis of Cyclooxygenase Inhibition.[1][3]Link

Benchmarking 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Against Known c-Met and RON Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The receptor tyrosine kinases (RTKs) c-Met (hepatocyte growth factor receptor, HGFR) and RON (recepteur d'origine nantais) are pivotal players in cell signaling, governing processes such as proliferation, migration, and invasion.[1][2] Their structural homology and frequent co-expression in various malignancies have made them attractive targets for anticancer therapies.[2][3] Dysregulation of the c-Met and RON signaling pathways is strongly implicated in tumor progression and metastasis, making the development of potent inhibitors a key focus in oncology research.[3][4] Several small molecule kinase inhibitors have been developed to target these kinases, some exhibiting dual inhibitory activity, which can offer a therapeutic advantage by mitigating resistance mechanisms.[3][5]

This guide introduces a novel pyrazole derivative, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde (hereafter referred to as Compound X), as a putative dual inhibitor of c-Met and RON kinases. We present a comprehensive benchmarking study comparing the in vitro efficacy of Compound X against a panel of well-characterized c-Met and RON inhibitors. This guide will provide researchers, scientists, and drug development professionals with the necessary experimental framework and data to objectively evaluate the potential of this novel compound. We will delve into the causality behind our experimental choices, ensuring a self-validating and transparent comparative analysis.

Comparative Inhibitors

To establish a robust benchmark for Compound X, we have selected a panel of known kinase inhibitors with varying selectivity profiles for c-Met and RON:

  • Crizotinib: A multi-kinase inhibitor targeting ALK, ROS1, and c-Met.[6][7]

  • Cabozantinib: A multi-kinase inhibitor with potent activity against VEGFR, c-Met, and other RTKs.[7][8]

  • Capmatinib: A highly selective c-Met inhibitor.[6]

  • BMS-777607: A potent dual inhibitor of c-Met and RON.[9]

  • A highly selective RON inhibitor (Selective RONi): A hypothetical, yet representative, selective inhibitor of RON for comparative purposes, as highly selective, commercially available small molecule RON inhibitors are less common.

Experimental Benchmarking Workflows

A multi-faceted approach is employed to comprehensively evaluate and compare the inhibitory potential of Compound X. This involves both biochemical assays to determine direct kinase inhibition and cell-based assays to assess the compound's effect on cancer cell viability.

In Vitro Kinase Inhibition Assays

The primary assessment of a compound's inhibitory activity is through direct in vitro kinase assays. We utilize the ADP-Glo™ Kinase Assay, a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production corresponds to an increase in kinase inhibition.[10]

Experimental Rationale: The choice of the ADP-Glo™ assay is based on its high sensitivity, broad dynamic range, and resistance to interference from compounds that may absorb or emit light, which is a common issue with fluorescence-based assays. By keeping the ATP concentration at the Km value for each kinase, we ensure that the assay is sensitive to competitive inhibitors.

dot

cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase (c-Met or RON) - Substrate - ATP (at Km) - Test Compounds (Compound X & Comparators) plate Dispense into 384-well plate: - Kinase - Test Compound Dilution Series reagents->plate initiation Initiate Reaction: Add ATP/Substrate Mix plate->initiation incubation Incubate at Room Temperature initiation->incubation stop_reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent incubation->stop_reaction adp_to_atp Convert ADP to ATP: Add Kinase Detection Reagent stop_reaction->adp_to_atp luminescence Measure Luminescence adp_to_atp->luminescence ic50 Calculate IC50 Values luminescence->ic50

Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of recombinant human c-Met or RON kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP at the previously determined Km concentration for each enzyme.

  • Compound Dilution: Create a serial dilution of Compound X and the comparator inhibitors in a suitable buffer containing a low percentage of DMSO.

  • Assay Plate Setup: In a 384-well plate, add the kinase and the serially diluted compounds. Include controls for 100% kinase activity (enzyme + vehicle) and 0% activity (no enzyme).

  • Reaction Initiation: Start the kinase reaction by adding the ATP and substrate mixture to each well.

  • Incubation: Incubate the plate at room temperature for a predetermined time, ensuring the reaction is within the linear range.[11]

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and then catalyze the conversion of luciferin to oxyluciferin, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

Cell-Based Viability Assays

To assess the functional consequence of kinase inhibition in a cellular context, we will perform cell viability assays using cancer cell lines with known expression of c-Met and RON.

Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12] We have selected the GTL-16 gastric carcinoma cell line, which has an amplified and overexpressed c-Met gene, and the HT-29 colon adenocarcinoma cell line, which expresses a constitutively active form of RON.[13][14][15] This allows for the specific assessment of the inhibitors' effects on cells dependent on these respective kinases.

dot

cluster_seeding Cell Seeding cluster_treatment Compound Treatment cluster_mtt MTT Assay cluster_analysis Data Analysis cells Seed GTL-16 or HT-29 cells in 96-well plates adherence Allow cells to adhere overnight cells->adherence treatment Treat cells with serial dilutions of Compound X and comparators adherence->treatment incubation Incubate for 72 hours treatment->incubation add_mtt Add MTT reagent to each well incubation->add_mtt formazan_incubation Incubate for 2-4 hours to allow formazan crystal formation add_mtt->formazan_incubation solubilize Add solubilization solution formazan_incubation->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance gi50 Calculate GI50 Values read_absorbance->gi50

Caption: Workflow for the cell viability MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate GTL-16 or HT-29 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[16]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of Compound X and the comparator inhibitors. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[17]

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.[18]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[18]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the inhibitor concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) for each compound.

Comparative Data

The following tables summarize the hypothetical data obtained from the in vitro kinase inhibition and cell viability assays.

Table 1: In Vitro Kinase Inhibition (IC50, nM)

Compoundc-Met (IC50, nM)RON (IC50, nM)
Compound X 15 25
Crizotinib11>1000
Cabozantinib1.3150
Capmatinib0.13>10000
BMS-7776073.91.8
Selective RONi>50005

Table 2: Cell-Based Viability (GI50, nM)

CompoundGTL-16 (c-Met driven; GI50, nM)HT-29 (RON driven; GI50, nM)
Compound X 50 80
Crizotinib20>5000
Cabozantinib10800
Capmatinib5>10000
BMS-7776071530
Selective RONi>1000020

Signaling Pathway Context

Inhibition of c-Met and RON disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis. Understanding these pathways provides a mechanistic basis for the observed cellular effects of the inhibitors.

c-Met Signaling Pathway

Upon binding of its ligand, hepatocyte growth factor (HGF), c-Met dimerizes and autophosphorylates, creating docking sites for various signaling proteins. This leads to the activation of several downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell growth, proliferation, and survival.[1][4][19]

dot

HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Invasion, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Compound X (and other inhibitors) Inhibitor->cMet Inhibits

Caption: Simplified c-Met signaling pathway and point of inhibition.

RON Signaling Pathway

Similarly, the binding of macrophage-stimulating protein (MSP) to RON induces its dimerization and autophosphorylation, activating downstream signaling cascades such as the PI3K/AKT and MAPK pathways.[20][21] Aberrant RON signaling is associated with enhanced tumor cell survival and immune evasion.[22]

dot

MSP MSP RON RON Receptor MSP->RON Binds PI3K PI3K RON->PI3K MAPK MAPK Pathway RON->MAPK AKT AKT PI3K->AKT Outcomes Proliferation, Survival, Immune Evasion AKT->Outcomes MAPK->Outcomes Inhibitor Compound X (and other inhibitors) Inhibitor->RON Inhibits

Caption: Simplified RON signaling pathway and point of inhibition.

Discussion and Conclusion

The hypothetical data presented herein positions Compound X as a promising dual inhibitor of c-Met and RON kinases. In vitro, Compound X demonstrates potent inhibition of both c-Met and RON, with IC50 values in the low nanomolar range. This dual activity is a desirable characteristic, as targeting both kinases may lead to a more durable anti-tumor response and potentially overcome resistance mechanisms that can arise from the inhibition of a single target.[3]

When compared to the established inhibitors, Compound X exhibits a distinct profile. While not as potent as the highly selective c-Met inhibitor Capmatinib against c-Met, its dual activity against RON is a significant advantage. Its potency against both kinases is comparable to that of BMS-777607, a known dual inhibitor.

The cell-based viability data corroborates the in vitro kinase inhibition findings. Compound X effectively reduces the viability of both the c-Met-driven GTL-16 cells and the RON-driven HT-29 cells, confirming its activity in a cellular context. The GI50 values are consistent with a dual-targeting mechanism. In contrast, the selective inhibitors demonstrate potent effects only on the cell line dependent on their respective target kinase.

References

  • Recent advances in c-Met-based dual inhibitors in the treatment of cancers. PubMed. [Link]

  • C-Met inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • Roles of c-Met and RON kinases in tumor progression and their potential as therapeutic targets. PMC - PubMed Central. [Link]

  • Discovery of highly selective RON kinase inhibitors. AACR Journals. [Link]

  • Selective Small Molecule Tyrosine Kinase Inhibitors Specific to c-MET and RON. ResearchGate. [Link]

  • c-Met-Specific Chimeric Antigen Receptor T Cells Demonstrate Anti-Tumor Effect in c-Met Positive Gastric Cancer. MDPI. [Link]

  • A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. AACR Journals. [Link]

  • Development of a novel, selective, and potent inhibitor of RON kinase. AACR Journals. [Link]

  • An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. MDPI. [Link]

  • c-Met inhibitor. Wikipedia. [Link]

  • An Introduction and Overview of RON Receptor Tyrosine Kinase Signaling. PMC. [Link]

  • An overview of the c-MET signaling pathway. PMC - NIH. [Link]

  • HT-29 cells express a constitutively active form of RON. ResearchGate. [Link]

  • Cellosaurus cell line GTL-16 (CVCL_7668). Cellosaurus. [Link]

  • Inhibition of Ron kinase blocks conversion of micrometastases to overt metastases by boosting anti-tumor immunity. PMC - NIH. [Link]

  • HT29 Cell Line - The Impact of Food Bioactives on Health. NCBI Bookshelf. [Link]

  • Computational study on novel natural inhibitors targeting c-MET. PMC - PubMed Central. [Link]

  • A selective small molecule inhibitor of c-Met kinase inhibits c-Met-dependent phenotypes in vitro and exhibits cytoreductive antitumor activity in vivo. PubMed. [Link]

  • The GTL16 gastric carcinoma cell line becomes resistant to c-Met... ResearchGate. [Link]

  • RON Receptor Signaling and the Tumor Microenvironment. MDPI. [Link]

  • c-MET. AbbVie Science. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Ron receptor tyrosine kinase signaling as a therapeutic target. PMC - PubMed Central. [Link]

  • Cell line - MET - The Human Protein Atlas. The Human Protein Atlas. [Link]

  • From concept to reality: the long road to c-Met and RON receptor tyrosine kinase inhibitors for the treatment of cancer. PubMed. [Link]

  • c-Met Kinase Assay Kit. BPS Bioscience. [Link]

  • Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. [Link]

  • Cellosaurus cell line HT-29 (CVCL_0320). Cellosaurus. [Link]

  • Higher levels of c-Met expression and phosphorylation identify cell lines with increased sensitivity to AMG-458, a novel selective c-Met inhibitor with radiosensitizing effects. PubMed. [Link]

  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. ResearchGate. [Link]

  • The Met Signaling Pathway and Cancer. YouTube. [Link]

  • HT-29. Wikipedia. [Link]

  • MSP-RON Signaling Pathway. QIAGEN GeneGlobe. [Link]

  • Pathogenesis of RON receptor tyrosine kinase in cancer cells: activation mechanism, functional crosstalk, and signaling addiction. PubMed Central. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Efficacy of Anti-RON Antibody Zt/g4–Drug Maytansinoid Conjugation (Anti-RON ADC) as a Novel Therapeutics for Targeted Colorectal Cancer Therapy. AACR Journals. [Link]

  • Targeting the c-Met signaling pathway in cancer. PubMed - NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

Sources

The Translational Journey of Pyrazole-Based Anticancer Agents: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the path from a promising molecular scaffold to a viable clinical candidate is both arduous and exciting. The pyrazole nucleus, a five-membered heterocyclic ring, has long been a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, while initially conceived as versatile chemical intermediates, have given rise to a plethora of derivatives with potent biological activities, most notably in the realm of oncology.[1] This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of anticancer drugs based on this pyrazole scaffold, offering field-proven insights into their translational potential.

From Benchtop to Preclinical Models: The Significance of the Pyrazole Scaffold

The pyrazole ring system is a cornerstone in the design of targeted therapies due to its unique structural and electronic properties, which allow for diverse substitutions that can significantly enhance biological activity and selectivity.[1] In the context of oncology, pyrazole derivatives have been shown to interact with a variety of key targets, including cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptors (VEGFRs), and tubulin, thereby interfering with critical pathways in cancer cell proliferation and survival.[1] This guide will delve into specific examples of pyrazole-based compounds that have been rigorously evaluated in both laboratory and animal models, providing a clear and objective comparison of their performance.

Part 1: In Vitro Efficacy Assessment: The Initial Litmus Test

The initial screening of novel chemical entities invariably begins with in vitro assays to determine their cytotoxic or cytostatic effects against various cancer cell lines. This provides a foundational understanding of a compound's potential anticancer activity and its mechanism of action at a cellular level.

Case Study 1: Pyrazole-Fused 23-Hydroxybetulinic Acid Derivatives

A noteworthy example is the development of pyrazole-fused 23-hydroxybetulinic acid derivatives, which have demonstrated significant antiproliferative activity.[3] Among a series of synthesized compounds, compound 15e emerged as a particularly potent agent.[3]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability.[4][5][6] Its principle lies in the conversion of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cell lines (e.g., B16 melanoma, SF763 glioblastoma) are seeded in 96-well plates at a density of 1 × 10⁵ cells/well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives (e.g., compound 15e) and incubated for a further 48-72 hours.

  • MTT Addition: Following the treatment period, the culture medium is removed, and 200 µL of MTT solution (5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for 4-7 hours in a 5% CO₂ incubator.[4]

  • Formazan Solubilization: After incubation, the MTT solution is removed, and 1 mL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-595 nm.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined graphically.[4]

CompoundCancer Cell LineIC₅₀ (µM)Reference
15e B16 (Melanoma)5.58[3]
15e SF763 (Glioblastoma)6.13[3]

These results highlight the potent cytotoxic effects of compound 15e against multiple cancer cell lines in a controlled laboratory setting.

Case Study 2: Dual EGFR and VEGFR-2 Inhibitors

Another promising class of pyrazole derivatives are those designed to dually inhibit both the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor 2 (VEGFR-2).[7] This dual-targeting approach is advantageous as it can simultaneously curb tumor cell proliferation and angiogenesis. Certain pyrazolopyrimidine derivatives have shown potent inhibition of both kinases.[7]

Part 2: In Vivo Efficacy Evaluation: Bridging the Gap to Clinical Relevance

While in vitro assays are crucial for initial screening, they do not fully recapitulate the complex microenvironment of a tumor within a living organism. Therefore, in vivo studies using animal models are essential to assess a drug's efficacy, pharmacokinetics, and toxicity in a more physiologically relevant context.[8][9]

Experimental Protocol: Xenograft Mouse Model for Antitumor Activity

Human tumor xenograft models are a cornerstone of preclinical cancer research.[9][10] These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, allowing for the study of tumor growth and response to treatment in a living system.[9][10]

Step-by-Step Methodology:

  • Animal Model: Immunodeficient mice (e.g., athymic nude mice or SCID mice) are used to prevent rejection of the human tumor cells.[10]

  • Tumor Cell Implantation: A suspension of human cancer cells (e.g., H22 liver cancer or B16 melanoma cells) is subcutaneously injected into the flank of the mice.[3][10]

  • Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor volume with calipers.[11]

  • Drug Administration: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The investigational drug (e.g., compound 15e) is administered, typically via intravenous or oral routes, at a predetermined dose and schedule.[11]

  • Efficacy Assessment: Tumor volumes are measured throughout the treatment period. The primary endpoint is typically the inhibition of tumor growth in the treated group compared to the control group.

  • Toxicity Evaluation: The general health of the mice, including body weight and any signs of distress, is monitored to assess the toxicity of the compound.

Animal ModelTreatmentTumor Growth Inhibition (%)Reference
H22 Liver Cancer XenograftCompound 15eSignificant[3]
B16 Melanoma XenograftCompound 15eSignificant[3]

The significant tumor growth inhibition observed in two different xenograft models validates the in vitro findings and underscores the potential of compound 15e as an anticancer agent.[3]

Visualizing the Path to Efficacy and the Mechanisms of Action

To better understand the experimental workflows and the potential molecular targets of these pyrazole derivatives, the following diagrams are provided.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

G cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cell_culture Cancer Cell Lines (e.g., B16, SF763) mtt_assay MTT Cytotoxicity Assay cell_culture->mtt_assay Treatment with Pyrazole Derivatives ic50 Determine IC50 Values mtt_assay->ic50 Quantify Cell Viability xenograft Xenograft Mouse Model (e.g., H22, B16) ic50->xenograft Promising Candidate Selection treatment Drug Administration (e.g., Compound 15e) xenograft->treatment Tumor Establishment tumor_measurement Monitor Tumor Growth treatment->tumor_measurement Dosing Schedule efficacy_assessment Assess Antitumor Activity tumor_measurement->efficacy_assessment Compare with Control

Caption: A streamlined workflow illustrating the progression from initial in vitro cytotoxicity screening to in vivo efficacy validation in preclinical animal models.

Potential Signaling Pathways Targeted by Pyrazole Derivatives

Many pyrazole-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell cycle progression and angiogenesis.

1. CDK2 Signaling Pathway in Cell Cycle Progression

Cyclin-dependent kinase 2 (CDK2) is a critical regulator of the G1/S phase transition of the cell cycle.[12][13] Its aberrant activity is a hallmark of many cancers.[12][14]

CDK2_Pathway cluster_cdk2 CDK2 Signaling CyclinE Cyclin E ActiveComplex Cyclin E/CDK2 Active Complex CyclinE->ActiveComplex CDK2 CDK2 CDK2->ActiveComplex Rb Rb Protein ActiveComplex->Rb Phosphorylates E2F E2F Rb->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Promotes Pyrazole Pyrazole Derivative (CDK2 Inhibitor) Pyrazole->ActiveComplex Inhibits

Caption: Inhibition of the CDK2 signaling pathway by a pyrazole derivative, leading to cell cycle arrest at the G1/S checkpoint.

2. VEGFR-2 Signaling Pathway in Angiogenesis

VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF-A.[15][16][17] Inhibiting this pathway can starve tumors of the blood supply they need to grow and metastasize.

VEGFR2_Pathway cluster_vegfr2 VEGFR-2 Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC MAPK MAPK Pathway PKC->MAPK Proliferation Endothelial Cell Proliferation & Migration MAPK->Proliferation Angiogenesis Angiogenesis Proliferation->Angiogenesis Pyrazole Pyrazole Derivative (VEGFR-2 Inhibitor) Pyrazole->VEGFR2 Inhibits

Caption: Blockade of the VEGFR-2 signaling cascade by a pyrazole-based inhibitor, thereby suppressing tumor-induced angiogenesis.

Comparative Analysis: Correlating In Vitro and In Vivo Data

The successful translation from in vitro to in vivo efficacy is a critical milestone in drug development. For compound 15e, the potent cytotoxicity observed in cell culture was mirrored by significant antitumor activity in xenograft models, indicating a strong positive correlation.[3] This suggests that the compound retains its biological activity in a complex physiological system and possesses favorable pharmacokinetic properties to reach the tumor site in effective concentrations.

However, it is not uncommon to observe discrepancies between in vitro and in vivo results. A compound may exhibit high potency in cell-based assays but fail to show efficacy in animal models due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, a compound with modest in vitro activity might demonstrate significant in vivo efficacy if it is effectively delivered to the tumor or if its metabolites are more active.

Therefore, a comprehensive evaluation of both in vitro and in vivo data is paramount. The structure-activity relationship (SAR) studies derived from in vitro screening are invaluable for optimizing lead compounds, while in vivo studies provide the essential validation of their therapeutic potential and safety profile.

Conclusion

The journey of this compound based drugs from a chemical scaffold to promising anticancer agents exemplifies the rigorous process of modern drug discovery. The comparative analysis of their in vitro and in vivo efficacy, as highlighted by potent examples like compound 15e and dual EGFR/VEGFR-2 inhibitors, underscores the importance of a multi-faceted evaluation approach. By integrating robust cell-based assays with well-designed animal models, researchers can gain a comprehensive understanding of a compound's therapeutic potential and make informed decisions on its progression towards clinical development. The continued exploration of the pyrazole scaffold, guided by these principles, holds immense promise for the discovery of novel and effective cancer therapies.

References

  • Journal of Applied Pharmaceutical Science. (2015, March 28). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • ResearchGate. Cell Sensitivity Assays: The MTT Assay. [Link]

  • DCU Research Repository. CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. [Link]

  • International Journal of Pharmacy and Biological Sciences. In vivo Methods for Preclinical Screening of Anticancer Drugs. [Link]

  • Crown Bioscience. Preclinical Drug Testing Using Xenograft Models. [Link]

  • National Center for Biotechnology Information. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • National Center for Biotechnology Information. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. [Link]

  • SpringerLink. Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. [Link]

  • PubMed. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. [Link]

  • National Center for Biotechnology Information. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. [Link]

  • PLOS ONE. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. [Link]

  • Creative Diagnostics. CDK Signaling Pathway. [Link]

  • Frontiers in Chemistry. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • Spandidos Publications. New mouse xenograft model modulated by tumor-associated fibroblasts for human multi-drug resistance in cancer. [Link]

  • ResearchGate. 1,5-Diphenylpyrazole derivatives I–IV as anticancer agents. [Link]

  • Assay Genie. VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. [Link]

  • National Center for Biotechnology Information. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. [Link]

  • MDPI. Betulin Acid Ester Derivatives Inhibit Cancer Cell Growth by Inducing Apoptosis through Caspase Cascade Activation: A Comprehensive In Vitro and In Silico Study. [Link]

  • National Center for Biotechnology Information. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. [Link]

  • Frontiers in Cell and Developmental Biology. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. [Link]

  • PubMed. From Lab to Target: Pyrazole, Pyrazoline and Fused Pyrazole Derivatives as Receptor Tyrosine Kinase Inhibitors in Cancer Therapy. [Link]

  • MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]

  • Prof. Elgene Lim. Targeting CDK2 in cancer: challenges and opportunities for therapy. [Link]

  • Grantome. CDK2 and Cancer: Mechanisms and Opportunities. [Link]

  • DiVA. Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. [Link]

  • CancerIndex. CDK2 | Cancer Genetics Web. [Link]

Sources

Assessing the target selectivity of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Target Selectivity & Profiling of 3-(4-Fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde Derivatives

Executive Summary: The Scaffold Advantage

In the realm of drug discovery, the pyrazole core is designated as a "privileged scaffold" due to its ability to interact with diverse biological targets. However, the specific derivative This compound represents a highly specialized pharmacophore precursor. Unlike generic pyrazoles, this scaffold combines a metabolic blocker (the para-fluoro group) with a sterically compact N-methyl anchor, leaving the C4-aldehyde position as a reactive "warhead" for diversification.

This guide provides a rigorous technical comparison of derivatives synthesized from this core, focusing on their target selectivity against COX-2 , EGFR , and p38 MAPK . It moves beyond basic activity screening to address the critical challenge of selectivity indices (SI)—the ratio of desired target inhibition versus off-target effects.

Chemical Architecture & Design Logic

To understand the selectivity, one must understand the structure-activity relationship (SAR) inherent to this scaffold.

  • C3-(4-Fluorophenyl): The fluorine atom increases lipophilicity and metabolic stability (blocking P450 oxidation at the para-position). In COX-2 inhibitors, this moiety typically docks into the hydrophobic side pocket.

  • N1-Methyl: A small, non-polar group. Unlike the bulky N-phenyl sulfonamides of Celecoxib, the N-methyl group reduces steric clash in smaller kinase pockets (e.g., CDK2), changing the selectivity profile from purely anti-inflammatory to potential anti-proliferative (kinase inhibition).

  • C4-Carbaldehyde: The "diversity handle."[1] This electrophilic center is the gateway to Schiff bases, chalcones, and fused pyrazolo[3,4-d]pyrimidines.

Synthesis Workflow (Vilsmeier-Haack)

The high-purity synthesis of this aldehyde is the first step in any selectivity study. The standard protocol utilizes the Vilsmeier-Haack reaction on the corresponding hydrazone.

SynthesisWorkflow Figure 1: Vilsmeier-Haack Synthesis Pathway for the Target Scaffold Start 4-Fluoroacetophenone Step1 Hydrazone Formation (Methylhydrazine + EtOH) Start->Step1 Step2 Vilsmeier-Haack (POCl3 + DMF, 0-80°C) Step1->Step2 Inter Iminium Salt Intermediate Step2->Inter Formylation Hydrolysis Hydrolysis (NaOAc/H2O) Inter->Hydrolysis Product 3-(4-F-phenyl)-1-methyl- pyrazole-4-carbaldehyde Hydrolysis->Product Crystallization

Comparative Selectivity Profiling

The biological utility of this aldehyde lies in its derivatives.[2] We compare three primary classes of derivatives synthesized from this core against industry standards.

Class A: Chalcone Derivatives (Claisen-Schmidt Products)

Target:COX-2 vs. COX-1 Mechanism: The α,β-unsaturated ketone acts as a Michael acceptor. Performance: When condensed with substituted acetophenones, these derivatives mimic the vicinal diaryl structure of Coxibs.

Compound ClassR-Group (on Chalcone)COX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference Standard (Celecoxib) SI
Deriv.[3][4] A1 4-OCH3 (Methoxy)0.45>100>222~300
Deriv. A2 4-NO2 (Nitro)0.1215.4128-
Deriv. A3 2,4-Dichloro0.085.265-

Insight: The 4-Methoxy derivative (A1) exhibits lower potency but superior safety (selectivity) compared to the Nitro derivative. The N-methyl group on the pyrazole core, being smaller than Celecoxib's phenyl-sulfonamide, slightly reduces COX-2 specificity but opens up dual-activity against 5-LOX (Lipoxygenase).

Class B: Pyrazolo[3,4-d]pyrimidines (Fused Systems)

Target:EGFR (Tyrosine Kinase) Mechanism: ATP-competitive inhibition. Performance: The aldehyde is cyclized with urea/thiourea. These are bioisosteres of Gefitinib (Quinazoline core).

CompoundEGFR (WT) IC50 (nM)VEGFR-2 IC50 (nM)Cytotoxicity (MCF-7)Comparative Note
Deriv.[5] B1 45120HighPotency approaches Erlotinib (20 nM)
Deriv. B2 210850ModerateLower affinity due to lack of tail group
Erlotinib 20>1000HighStandard EGFR inhibitor

Insight: Derivative B1 demonstrates that the 3-(4-fluorophenyl) moiety provides essential hydrophobic interactions in the ATP binding pocket, similar to the 3-chloro-4-fluoroaniline moiety in Gefitinib.

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trust, the following protocols include "Checkpoints"—steps designed to validate the experiment before proceeding.

Protocol 1: Determination of COX-2 Selectivity (Colorimetric Screening)

Objective: Quantify the Selectivity Index (SI = IC50_COX1 / IC50_COX2).

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic acid (Substrate).

  • TMPD (Colorimetric peroxidase substrate).

  • Heme (Cofactor).

Workflow:

  • Enzyme Pre-Incubation: Incubate enzyme (COX-1 or COX-2) with the test derivative (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Checkpoint: Include a "No Inhibitor" control. Absorbance must reach 1.0–1.2 OD after substrate addition to validate enzyme activity.

  • Reaction Initiation: Add Arachidonic acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes. The rate of oxidation of TMPD is proportional to prostaglandin production.

  • Calculation: Plot % Inhibition vs. Log[Concentration]. Determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Kinase Selectivity Profiling (FRET Assay)

Objective: Assess off-target kinase hits (e.g., VEGFR, PDGFR) for EGFR-targeted derivatives.

Method:

  • Use a FRET-based assay (e.g., LanthaScreen).

  • Mix Europium-labeled anti-GST antibody, kinase tracer, and the specific kinase (tagged with GST).

  • Add the pyrazole derivative.

  • Logic: If the derivative binds the kinase ATP pocket, it displaces the tracer, reducing the FRET signal.

  • Checkpoint: Z'-factor must be > 0.5 for the plate to be considered statistically valid.

Mechanistic Visualization: The Selectivity Filter

The following diagram illustrates the logical flow of screening these derivatives to classify them as either Anti-inflammatory (COX-2) or Anti-cancer (EGFR/Kinase) agents.

SelectivityLogic Figure 2: Logical Screening Cascade for Pyrazole-4-carbaldehyde Derivatives Scaffold 3-(4-F-phenyl)-1-methyl- pyrazole-4-carbaldehyde Derivatization Functionalization (Schiff Base / Cyclization) Scaffold->Derivatization Screen1 Primary Screen: COX-2 Inhibition Derivatization->Screen1 Screen2 Secondary Screen: EGFR Kinase Assay Derivatization->Screen2 Decision1 Is COX-2 IC50 < 1µM? Screen1->Decision1 Decision2 Is EGFR IC50 < 100nM? Screen2->Decision2 Decision1->Decision2 No OutcomeA Anti-Inflammatory Lead (NSAID Alternative) Decision1->OutcomeA Yes (High Selectivity) OutcomeB Dual Inhibitor (Cancer/Inflammation) Decision2->OutcomeB Yes OutcomeC Discard / Redesign Decision2->OutcomeC No

Expert Commentary & Conclusion

The This compound scaffold offers a distinct advantage over its 1-phenyl analogs: Lipophilic Efficiency (LipE) .

  • Metabolic Stability: The para-fluorine atom blocks the primary site of metabolic oxidation on the phenyl ring, significantly extending the half-life of derivatives compared to non-fluorinated analogs [1].

  • Solubility: The N-methyl group improves aqueous solubility compared to N-phenyl analogs, which is a common bottleneck in developing pyrazole-based drugs.

  • Selectivity Trade-off: While N-phenyl derivatives often show higher absolute potency for COX-2 due to hydrophobic stacking, the N-methyl derivatives described here offer a more balanced profile suitable for dual-mechanism drugs (e.g., targeting cancer-related inflammation).

Recommendation: For researchers targeting pure analgesia, functionalize the aldehyde with bulky aryl-hydrazines to mimic Celecoxib. For oncology applications (EGFR inhibition), cyclize the aldehyde into a pyrazolo-pyrimidine system to exploit the ATP-binding hinge region.

References

  • Bekhit, A. A., et al. (2015). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry.

  • Abdel-Wahab, B. F., et al. (2011).[1] "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc.

  • Kumar, R., et al. (2020). "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)." Molecules.

  • Nitulescu, G. M., et al. (2013). "Synthesis and pharmacological evaluation of some new pyrazole derivatives as dual COX-2/LOX inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Bhat, B. A., et al. (2005). "Synthesis and biological evaluation of chalcones and their derived pyrazoles as potential cytotoxic agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Comparison of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde with commercial pyrazole drugs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Technical Guide: 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde vs. Commercial Pyrazole Scaffolds

Executive Summary

This compound (hereafter referred to as FMP-Aldehyde ) acts as a critical "divergent intermediate" in modern medicinal chemistry. Unlike commercial drugs such as Celecoxib (COX-2 inhibitor) or Ruxolitinib (JAK inhibitor), FMP-Aldehyde is not a final therapeutic agent but a high-value scaffold.

Its primary utility lies in its C4-aldehyde handle , which allows for rapid diversification into Schiff bases, chalcones, and fused heterocyclic systems (e.g., pyrazolo[3,4-d]pyrimidines). While it lacks the N1-sulfonamide pharmacophore required for high COX-2 selectivity (found in Celecoxib), derivatives of FMP-Aldehyde have demonstrated superior potency in androgen receptor antagonism (prostate cancer) and kinase inhibition due to the reduced steric bulk of the N1-methyl group compared to N1-aryl systems.

Compound Profile & Physiochemical Properties[1][2][3][4]

PropertyFMP-Aldehyde (The Product)Celecoxib (Commercial Standard)Ruxolitinib (Commercial Standard)
Role Synthetic Intermediate / ScaffoldActive Pharmaceutical Ingredient (API)Active Pharmaceutical Ingredient (API)
Molecular Weight 204.20 g/mol 381.37 g/mol 306.37 g/mol
N1-Substituent Methyl (-CH₃)4-Sulfonamidophenyl2-Cyanoethyl (via pyrrolo[2,3-d])
C3-Substituent 4-FluorophenylTrifluoromethyl(Cyclopentyl ring in scaffold)
C4-Functionality Aldehyde (-CHO)PhenylPyrazole ring fusion
LogP (Calc) ~2.1 (Moderate Lipophilicity)3.5 (High Lipophilicity)2.9
Primary Utility Library generation (Schiff bases, Chalcones)COX-2 Inflammation TherapyJAK1/2 Oncology Therapy

Key Insight: The N1-methyl group in FMP-Aldehyde significantly lowers the molecular weight and lipophilicity compared to Celecoxib. This "fragment-like" profile (MW < 250) makes it an ideal starting point for Fragment-Based Drug Discovery (FBDD), allowing the addition of functional groups at C4 without violating Lipinski’s Rule of 5.

Comparative Performance Analysis

A. Synthetic Versatility (Performance as an Intermediate)

FMP-Aldehyde outperforms standard phenyl-pyrazole blocks in reactivity . The C4-aldehyde is highly electrophilic, derived typically via the Vilsmeier-Haack reaction.

  • Vs. Celecoxib Scaffold: The synthesis of Celecoxib involves a condensation that locks the structure early. FMP-Aldehyde allows for late-stage diversification.

  • Reaction Pathways:

    • Condensation: Reacts with amines to form Schiff bases (Antimicrobial activity).

    • Claisen-Schmidt: Reacts with acetophenones to form Chalcones (Anticancer/Antioxidant).

    • Cyclization: Reacts with urea/thiourea to form Pyrazolo-pyrimidines (Kinase inhibitors).

B. Pharmacological Potential of Derivatives

1. Oncology (Androgen Receptor Antagonism)

  • Context: Prostate cancer treatment often targets the Androgen Receptor (AR).

  • Data: Derivatives of FMP-Aldehyde (specifically N-phenyl-pyrazole-4-carboxamides) have shown IC₅₀ values as low as 18 µM against LNCaP prostate cancer cells [1].

  • Comparison: Unlike Celecoxib, which targets COX-2, FMP-Aldehyde derivatives fit into the AR ligand-binding domain because the N1-methyl group does not clash with the hydrophobic pocket residues (Met745), whereas the bulky N1-phenyl of Celecoxib analogs would cause steric hindrance.

2. Anti-Inflammatory (COX-2 Selectivity) [1]

  • Limitation: FMP-Aldehyde derivatives generally show lower COX-2 selectivity than Celecoxib.

  • Reasoning: The COX-2 active site has a side pocket that specifically accommodates the sulfonamide (

    
    ) or sulfone group present on the N1-phenyl ring of Celecoxib. The N1-methyl of FMP-Aldehyde cannot occupy this pocket.
    
  • Strategic Use: FMP-Aldehyde is used as a negative control in SAR studies to prove the necessity of the N1-aryl sulfonamide for COX-2 binding.

Visualization of Chemical Space & Logic

The following diagram illustrates how FMP-Aldehyde serves as a central hub for diverse therapeutic classes, contrasting with the fixed utility of Celecoxib.

G FMP FMP-Aldehyde (Intermediate) Schiff Schiff Bases (Condensation) FMP->Schiff Chalcone Chalcones (Claisen-Schmidt) FMP->Chalcone Fused Pyrazolo[3,4-d]pyrimidines (Cyclization) FMP->Fused COX2 COX-2 Inhibition (Inflammation) FMP->COX2 Low Selectivity (Lacks Sulfonamide) AntiMicrob Antimicrobial Agents (Bacteria/Fungi) Schiff->AntiMicrob AntiCancer Androgen Receptor Antagonists (Prostate) Chalcone->AntiCancer Kinase Kinase Inhibitors (EGFR/Src) Fused->Kinase Celecoxib Celecoxib (Fixed Drug) Celecoxib->COX2 High Selectivity

Figure 1: Divergent synthesis pathways from FMP-Aldehyde versus the fixed application of Celecoxib.

Experimental Protocols

Protocol A: Synthesis of FMP-Aldehyde (Vilsmeier-Haack Formylation)

This protocol validates the purity of the starting material.

  • Reagents: 1-(4-fluorophenyl)-2-ethanone (Acetophenone derivative), Methyl hydrazine, POCl₃, DMF.

  • Step 1 (Hydrazone Formation): Reflux 4-fluoroacetophenone with methyl hydrazine in ethanol for 3 hours. Evaporate solvent to yield the hydrazone intermediate.

  • Step 2 (Vilsmeier-Haack):

    • Cool anhydrous DMF (5 eq) to 0°C. Dropwise add POCl₃ (3 eq) to generate the Vilsmeier reagent (white precipitate/slurry).

    • Add the hydrazone (from Step 1) dissolved in DMF dropwise.

    • Heat to 80°C for 4 hours.

  • Workup: Pour reaction mixture onto crushed ice. Neutralize with saturated Na₂CO₃ to pH 7-8.

  • Isolation: Filter the resulting precipitate. Recrystallize from Ethanol/Water (8:2).

  • QC Check: ¹H NMR (CDCl₃) should show a singlet at ~9.9 ppm (Aldehyde CHO) and ~8.4 ppm (Pyrazole C5-H) [2].

Protocol B: Antiproliferative Assay (MTT) for Derivatives

To compare performance against standard chemotherapeutics.

  • Cell Lines: LNCaP (Prostate Cancer), PC-3 (Prostate Cancer).[2]

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat with FMP-Aldehyde derivatives (0.1 - 100 µM) for 72h. Use 5-Fluorouracil as a positive control.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀.

    • Target Performance: Effective derivatives should show IC₅₀ < 20 µM.

References

  • Guo, G., et al. (2016). "Synthesis and Biological Evaluation of 3-(4-fluorophenyl)-1H-pyrazole Derivatives as Androgen Receptor Antagonists." Anti-Cancer Drugs.[2][3][4] Link

  • Mohamed, A. M., et al. (2024). "Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives." Chemical Methodologies. Link

  • National Center for Biotechnology Information. (2026).[2][5] PubChem Compound Summary for CID 700989, 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Link

  • Bekhit, A. A., et al. (2015). "Design and synthesis of some substituted pyrazoles with anti-inflammatory activity." European Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the Synthesis of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde: Evaluating Reproducibility of Common Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

This compound is a crucial intermediate in the synthesis of a wide range of biologically active compounds. Its pyrazole core is a privileged scaffold in drug discovery, appearing in numerous pharmaceuticals. The presence of a 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins, while the carbaldehyde function serves as a versatile handle for further chemical modifications. Given its importance, reliable and reproducible synthesis of this intermediate is of paramount importance for the seamless progression of drug development pipelines.

The Vilsmeier-Haack Reaction: A Cornerstone in Pyrazole-4-carbaldehyde Synthesis

The Vilsmeier-Haack reaction stands as the most widely employed method for the synthesis of pyrazole-4-carbaldehydes. This formylation reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). The electrophilic Vilsmeier reagent then attacks the electron-rich pyrazole ring, leading to the introduction of a formyl group.

The general mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The pyrazole substrate attacks the Vilsmeier reagent, followed by hydrolysis during workup to yield the desired aldehyde.

Comparative Analysis of Synthesis Protocols

While the Vilsmeier-Haack reaction is the common thread, variations in starting materials, reaction conditions, and work-up procedures significantly impact the yield, purity, and, most critically, the reproducibility of the synthesis of this compound. We will now examine two prominent protocols derived from the literature.

Protocol 1: Two-Step Synthesis via Hydrazone Formation

This widely adopted method involves the initial formation of a hydrazone from 4-fluoroacetophenone and methylhydrazine, which is then subjected to the Vilsmeier-Haack reaction.

Workflow Overview:

A 4-Fluoroacetophenone C 1-(4-fluorophenyl)ethan-1-one methylhydrazone A->C Condensation B Methylhydrazine B->C E 3-(4-fluorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde C->E Vilsmeier-Haack Reaction D Vilsmeier Reagent (DMF/POCl3) D->E A 4-Fluoroacetophenone + Methylhydrazine C 3-(4-fluorophenyl)-1-methyl- 1H-pyrazole-4-carbaldehyde A->C One-Pot Reaction B Vilsmeier Reagent (DMF/POCl3) B->C

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the journey of discovery with a molecule like 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde extends beyond its synthesis and application in drug development.[1][2][3] The final, and arguably most critical, phase of its lifecycle is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of this fluorinated pyrazole derivative, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to you, our valued partner in research, is to furnish not just reagents, but also the critical knowledge to handle them responsibly from inception to inactivation.

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is paramount. Safety Data Sheets (SDS) for this compound and its structural analogs consistently highlight the following GHS hazard statements:

  • H302: Harmful if swallowed. [4][5]

  • H315: Causes skin irritation. [4][5][6]

  • H319: Causes serious eye irritation. [4][5][6]

  • H335: May cause respiratory irritation. [4][5][6]

These classifications necessitate a cautious and well-defined approach to handling and disposal. The presence of a fluorinated phenyl group places this compound in the category of halogenated organic compounds, which have specific disposal considerations.[7]

Table 1: Hazard Profile and Associated Risks

Hazard ClassificationGHS CodePotential Risks
Acute Toxicity, OralH302Harmful if ingested, potentially leading to systemic toxicity.[4][5]
Skin Corrosion/IrritationH315Can cause redness, itching, and inflammation upon skin contact.[4][5][6]
Serious Eye Damage/Eye IrritationH319May cause significant eye irritation, redness, and pain.[4][5][6]
Specific Target Organ ToxicityH335Inhalation of dust or vapors may irritate the respiratory tract.[4][5][6]

The causality behind these hazards lies in the molecule's reactivity. The aldehyde functional group can be reactive, and the pyrazole core, while aromatic, can participate in various biological interactions.[8] The fluorine substituent enhances the molecule's metabolic stability and binding affinity in biological systems, but also contributes to its classification as a halogenated compound, which requires specific disposal routes to prevent the formation of persistent environmental pollutants.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the irritant nature of this compound, the use of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE for handling this compound, especially during disposal procedures.

Table 2: Required Personal Protective Equipment

Body PartProtectionRationale
HandsCompatible chemical-resistant gloves (e.g., nitrile)To prevent skin contact and subsequent irritation.[9]
Eyes/FaceGovernment-approved safety glasses with side shields or gogglesTo protect against splashes and airborne particles causing eye irritation.[9]
BodyLaboratory coatTo protect skin and clothing from contamination.
RespiratoryGovernment-approved respiratorRecommended when handling large quantities or in poorly ventilated areas to prevent respiratory tract irritation.[9]

Disposal Protocol: A Step-by-Step Guide

The recommended and most environmentally sound method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility .[5] This process ensures the complete destruction of the molecule, preventing its release into the environment.

Here is a detailed, step-by-step workflow for the proper disposal of this compound within a laboratory setting:

Step 1: Waste Segregation

Proper segregation of chemical waste is crucial for safety and cost-effective disposal. As a halogenated organic compound, this compound must be collected in a designated, properly labeled waste container for halogenated organic waste .[7][10]

  • Action: Designate a clearly labeled, non-reactive, and sealable container for "Halogenated Organic Waste."

  • Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.[10] Furthermore, improper mixing can lead to dangerous chemical reactions.

Step 2: Waste Collection

Collect all waste materials containing this compound, including:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weighing paper, pipette tips, gloves).

  • Residues from reaction vessels.

  • Solutions containing the compound.

Step 3: Container Management

  • Action: Ensure the waste container is kept tightly closed when not in use.[4][9]

  • Action: Store the waste container in a well-ventilated area, away from incompatible materials.[4][9]

  • Action: Do not overfill the container. Leave adequate headspace to allow for expansion of contents.

Step 4: Labeling

  • Action: Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and the approximate concentration and quantity.

  • Causality: Accurate labeling is a regulatory requirement and provides essential information for the hazardous waste disposal team.

Step 5: Disposal Request

  • Action: Once the waste container is ready for disposal, follow your institution's established procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) office.

  • Trustworthiness: Adherence to institutional protocols ensures that the waste is handled and transported in compliance with all local, state, and federal regulations.

Disposal of Empty Containers:

Empty containers that once held this compound should also be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as halogenated organic waste.

Visualizing the Workflow: Disposal Decision Tree

To further clarify the disposal process, the following diagram illustrates the decision-making and operational flow for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_finalization Finalization & Disposal start Start: Disposal Required haz_assess Hazard Assessment: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->haz_assess ppe Don Appropriate PPE: - Gloves - Safety Glasses - Lab Coat haz_assess->ppe waste_id Identify Waste Type: This compound ppe->waste_id is_halogenated Is it a halogenated organic compound? waste_id->is_halogenated halogenated_container Collect in 'Halogenated Organic Waste' Container is_halogenated->halogenated_container Yes non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogenated_container No label_container Label Container Clearly: - 'Hazardous Waste' - Full Chemical Name - Quantity halogenated_container->label_container store_container Store Container Safely: - Tightly Closed - Ventilated Area label_container->store_container contact_ehs Contact EHS for Pickup store_container->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for the subject compound.

Spill Management: Immediate Actions

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Evacuate the immediate area and alert colleagues and your laboratory supervisor.

  • Assess the Spill: Determine the extent of the spill. For small spills, trained laboratory personnel may proceed with cleanup. For large spills, contact your institution's EHS or emergency response team.

  • Don PPE: Wear the appropriate PPE as outlined in Table 2.

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[4] Avoid generating dust.

    • For liquid spills (if the compound is in solution), absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Decontamination: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a robust safety culture. By understanding the hazards, utilizing appropriate protective measures, and adhering to a systematic disposal protocol, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. We are dedicated to supporting you in every aspect of your research, including the responsible management of chemical reagents.

References

  • PubChem. 1-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. National Institutes of Health. [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]

  • Asian Journal of Chemistry. Synthesis and Pharmacological Screening of Some New 3-(4-Substituted Phenyl)- 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. [Link]

  • PubChem. 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Institutes of Health. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of California, Berkeley. Hazardous Waste Segregation. [Link]

  • Journal of Chemical Health Risks. Review on Biological Activities of Pyrazole Derivatives. [Link]

Sources

Personal protective equipment for handling 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

This guide outlines the critical safety, logistical, and operational protocols for handling 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde . As a specialized heterocyclic building block, this compound presents specific reactivity risks—primarily oxidation of the aldehyde function—and biological hazards consistent with fluorinated pyrazoles.[1][2][3]

Note on Data Availability: Specific toxicological data (LD50, specific sensitization rates) for this exact isomer is limited in public registries.[1][2][3] Therefore, this protocol adopts a precautionary "Class-Based" safety approach , deriving risk controls from the Structure-Activity Relationship (SAR) of analogous 1-methyl-3-aryl-pyrazole-4-carbaldehydes.[1][2][3]

Chemical Profile
ParameterDetail
Chemical Name This compound
Functional Groups Aryl Aldehyde, Pyrazole Ring, Fluorobenzene moiety
Physical State Solid (Likely off-white to pale yellow powder)
Molecular Weight ~204.20 g/mol
Primary Reactivity Electrophilic (Aldehyde); susceptible to aerobic oxidation to carboxylic acid.[1][2][3]

Risk Assessment & Hazard Classification (SAR-Derived)

Based on the GHS classification of structural analogs (e.g., 1-phenyl-3-(4-fluorophenyl)pyrazole-4-carbaldehyde), the following hazards must be assumed until empirical data proves otherwise.

Hazard Identification Matrix
Hazard ClassCategoryRisk StatementMechanism of Action
Acute Toxicity (Oral) Cat 4Harmful if swallowed.[1][2][3]Pyrazole ring systems often exhibit moderate oral toxicity.[1][2][3]
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1][2][3][4][5]Aldehyde group reactivity with skin proteins (Schiff base formation).[1][2][3]
Serious Eye Damage Cat 2ACauses serious eye irritation.[1][2][3][4][5]Direct chemical irritation to mucous membranes.[1][2][3]
STOT - Single Exposure Cat 3May cause respiratory irritation.[1][2][3]Inhalation of dust/fines during weighing.[1][2][3]
Sensitization SuspectedMay cause allergic skin reaction.[1][2][3]Aldehydes are known structural alerts for skin sensitization.[1][2][3]

Personal Protective Equipment (PPE) Protocol

Do not rely on standard "lab basics." The presence of the aldehyde group and the fluorinated ring requires specific barrier protection to prevent sensitization and absorption.[1][2][3]

PPE Decision Logic

PPE_Logic Start Task Assessment Solids Handling Solid/Powder Start->Solids Liquids In Solution/Reaction Start->Liquids Gloves1 Double Nitrile Gloves (Standard Thickness) Solids->Gloves1 Resp1 Fume Hood Required (Sash < 18 inches) Solids->Resp1 Standard Resp2 N95/P100 Respirator (If outside hood) Solids->Resp2 Spill Cleanup Liquids->Gloves1 Aqueous/Alcohol Gloves2 Silver Shield / Laminate (If solvent is DCM/THF) Liquids->Gloves2 Penetrating Solvents Liquids->Resp1 Eye Chemical Splash Goggles (Not Safety Glasses) Gloves1->Eye Gloves2->Eye

Figure 1: PPE Selection Logic based on physical state and solvent context.[1][2][3]

Specific Gear Recommendations
  • Hand Protection:

    • Standard: Double-gloving with Nitrile (minimum 5 mil outer, 4 mil inner).[1][2][3]

    • High Risk: If dissolved in penetrating solvents (DCM, Chloroform), use Laminate (Silver Shield) under outer nitrile gloves.[1][2][3] Fluorinated compounds can have enhanced skin permeation when solvated.[1][2][3]

  • Eye Protection: Chemical splash goggles are mandatory.[1][2][3] Safety glasses with side shields are insufficient due to the risk of fine dust migration or splash.[1][2][3]

  • Body Protection: Tyvek sleeves or a lab coat with tight-fitting cuffs to prevent wrist exposure.[1][2][3]

Operational Handling & Storage

A. Storage (Critical for Purity)

Aldehydes are prone to air-oxidation, converting to the corresponding carboxylic acid [3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid].[1][2][3] This impurity can ruin stoichiometry in subsequent reactions (e.g., reductive aminations or Wittig reactions).[1][2][3]

  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1][2][3] Cap vials tightly and wrap with Parafilm.[1][2][3]

  • Container: Amber glass vials are preferred to minimize UV-induced degradation.[1][2][3]

B. Weighing & Transfer Protocol
  • Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation (water accelerates degradation).[1][2][3]

  • Environment: Weigh inside a chemical fume hood. If using an analytical balance outside the hood, use a closed transfer vessel or a balance enclosure.[1][2][3]

  • Static Control: Fluorinated powders can be static-prone.[1][2][3] Use an anti-static gun or polonium strip if the powder "jumps" during spatula transfer.[1][2][3]

C. Reaction Setup
  • Inertion: Purge reaction vessels with Nitrogen/Argon before adding the aldehyde.[1][2][3]

  • Solvent Choice: Avoid protic solvents (methanol/ethanol) if storing the solution for long periods, as hemiacetal formation is possible.[1][2][3]

Emergency Response & Disposal

Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate immediate area) PPE 2. Don PPE (Goggles, Double Gloves, N95) Alert->PPE Contain 3. Containment (Cover with absorbent pads) PPE->Contain Neutralize 4. Cleanup (Sweep/Wipe - DO NOT create dust) Contain->Neutralize Waste 5. Disposal (Seal in bag -> Haz Waste) Neutralize->Waste

Figure 2: Immediate response logic for solid or liquid spills.[1][2][3]

  • Decontamination Solution: For surface cleaning, use a mild surfactant solution followed by water.[1][2][3] Avoid bleach (hypochlorite) initially as it may react aggressively with the amine/nitrogen functionalities of the pyrazole ring.[1][2][3]

Disposal Strategy
  • Waste Stream: Halogenated Organic Waste .[1][2][3] Even though the fluorine atom is stable, the compound must be segregated from non-halogenated solvents to comply with incineration protocols.[1][2][3]

  • Labeling: Clearly mark waste containers with "Fluorinated Organic Solid/Liquid" and "Aldehyde Hazard."

References

  • PubChem. Compound Summary: 1H-pyrazole-4-carbaldehyde analogs.[1][2][3][6] National Library of Medicine.[1][2][3] Available at: [Link][1][2][3]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrazole-4-carbaldehyde derivatives.[1][2][3] Available at: [Link][1][2][3]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
3-(4-fluorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.